Methyl 4-bromo-2,3-dimethylbenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-2,3-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-6-7(2)9(11)5-4-8(6)10(12)13-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGPZONEGQIWOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 4-bromo-2,3-dimethylbenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth exploration of a primary synthetic pathway for Methyl 4-bromo-2,3-dimethylbenzoate, a key intermediate in various research and development applications. The synthesis is approached via a robust two-step process commencing with the electrophilic bromination of 2,3-dimethylbenzoic acid to yield 4-bromo-2,3-dimethylbenzoic acid, followed by a classic Fischer-Speier esterification. This document elucidates the mechanistic underpinnings of each reaction, offers detailed, step-by-step experimental protocols, and presents critical data in a clear, accessible format. The causality behind experimental choices, safety considerations, and methods for product characterization are also discussed to ensure scientific integrity and practical applicability for professionals in the field.
Introduction and Strategic Overview
This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its utility often lies in its capacity to serve as a versatile building block for more complex molecular architectures, leveraging the reactivity of the bromine substituent for cross-coupling reactions and the ester for further functionalization.
The synthetic strategy detailed herein is predicated on a logical and efficient two-step sequence:
-
Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the aromatic ring of 2,3-dimethylbenzoic acid. The directing effects of the methyl and carboxylic acid groups are key considerations in achieving the desired regioselectivity.
-
Fischer-Speier Esterification: Conversion of the resulting 4-bromo-2,3-dimethylbenzoic acid to its corresponding methyl ester using methanol under acidic catalysis.[1]
This approach is favored for its high yields, use of readily available starting materials, and straightforward reaction conditions.
Retrosynthetic Analysis
A retrosynthetic approach logically disconnects the target molecule into its constituent precursors, illustrating the planned synthetic route.
Caption: Retrosynthetic pathway for this compound.
Synthesis Pathway: Detailed Methodology
Step 1: Synthesis of 4-bromo-2,3-dimethylbenzoic acid
The initial and most critical step is the regioselective bromination of 2,3-dimethylbenzoic acid. In this electrophilic aromatic substitution reaction, the directing effects of the substituents on the benzene ring are paramount. The carboxylic acid group is a meta-director and deactivating, while the two methyl groups are ortho, para-directing and activating. The position para to the 2-methyl group (C4) is the most sterically accessible and electronically favorable position for bromination, leading to the desired 4-bromo product.
Reaction Mechanism: Electrophilic Aromatic Bromination
The bromination proceeds via a classic electrophilic aromatic substitution mechanism. A source of electrophilic bromine, such as molecular bromine (Br₂) often activated by a Lewis acid, is required. The π electrons of the aromatic ring attack the electrophilic bromine, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. A base then removes a proton from the carbon bearing the bromine atom, restoring aromaticity and yielding the final product.
Caption: Mechanism of electrophilic bromination of 2,3-dimethylbenzoic acid.
Experimental Protocol: Bromination of 2,3-dimethylbenzoic acid
-
Materials:
-
2,3-dimethylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethylbenzoic acid in dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.
-
Carefully add concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding it to a beaker of ice water.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-2,3-dimethylbenzoic acid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 2,3-dimethylbenzoic acid | 150.17 | 10.0 g | 1.0 |
| N-Bromosuccinimide | 177.98 | 12.0 g | 1.05 |
| Sulfuric Acid | 98.08 | 5 mL | Catalyst |
| Dichloromethane | 84.93 | 100 mL | Solvent |
Table 1: Reagents for the synthesis of 4-bromo-2,3-dimethylbenzoic acid.
Step 2: Synthesis of this compound
The second step involves the conversion of the carboxylic acid to a methyl ester via Fischer-Speier esterification. This is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] To drive the equilibrium towards the product, a large excess of the alcohol (methanol in this case) is typically used, which also serves as the solvent.[2][3]
Reaction Mechanism: Fischer-Speier Esterification
The mechanism involves several key steps:[2][3]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[2][4]
-
Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated carbonyl of the ester is deprotonated to regenerate the acid catalyst and yield the final ester product.
Experimental Protocol: Fischer Esterification
-
Materials:
-
4-bromo-2,3-dimethylbenzoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask containing 4-bromo-2,3-dimethylbenzoic acid, add an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.[4]
-
Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.[4][5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.[5]
-
Purification can be achieved via column chromatography on silica gel.
-
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 4-bromo-2,3-dimethylbenzoic acid | 229.07 | 10.0 g | 1.0 |
| Methanol | 32.04 | 150 mL | Solvent/Reagent |
| Sulfuric Acid | 98.08 | 2 mL | Catalyst |
| Ethyl Acetate | 88.11 | 100 mL | Extraction |
Table 2: Reagents for the synthesis of this compound.
Characterization and Safety
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure by showing the characteristic chemical shifts and coupling patterns for the aromatic protons, methyl groups, and the ester methyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the ester carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound and show the characteristic isotopic pattern for a bromine-containing molecule.[6]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
N-Bromosuccinimide (NBS): Is a lachrymator and corrosive. Avoid inhalation and contact with skin.
-
Concentrated Sulfuric Acid: Is highly corrosive and a strong oxidizing agent. Handle with extreme care.
-
Dichloromethane: Is a volatile and potentially carcinogenic solvent.
-
Methanol: Is flammable and toxic. Avoid inhalation and ingestion.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The synthesis of this compound via a two-step sequence of electrophilic bromination followed by Fischer esterification represents a reliable and efficient method for obtaining this valuable chemical intermediate. By understanding the underlying reaction mechanisms and adhering to the detailed protocols and safety guidelines presented, researchers can confidently produce this compound in high yield and purity, facilitating its use in a wide range of scientific applications.
References
-
PrepChem. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]
- Harwood, L. M., Moody, C. J., & Percy, J. M. (2004). Experimental Organic Chemistry. Blackwell Science. (Adapted in Chemistry 3719L Lab Manual, Summer 2004).
- Bolte, M., & Wissler, J. (2006). Methyl 4-bromobenzoate.
- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.).
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-2-methylbenzoate. PubChem Compound Database. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 4-Bromo-2,3-dimethylbenzoic acid. Retrieved from [Link]
-
LookChem. (n.d.). 4-Bromo-2,3-dimethylbenzoic acid. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Google Patents. (n.d.). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-bromo-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 3-bromomethylbenzoic acids.
- Google Patents. (n.d.). Method for producing 3-bromomethylbenzoic acids.
-
PrepChem. (n.d.). Preparation of 3-bromobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Radical bromination of 2,5-dimethyl benzoic acid 1 affording desired.... Retrieved from [Link]
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A Comprehensive Technical Guide to Methyl 4-bromo-2,3-dimethylbenzoate
Prepared by: Gemini, Senior Application Scientist
Introduction: Situating a Niche Reagent in Synthetic Chemistry
Methyl 4-bromo-2,3-dimethylbenzoate is a polysubstituted aromatic ester that serves as a valuable, albeit specialized, intermediate in organic synthesis. Its structure, featuring a bromine atom and three distinct methyl and methoxycarbonyl substituents on a benzene ring, offers a unique combination of steric and electronic properties. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, making this molecule a versatile building block for constructing more complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, plausible synthetic routes, core physicochemical properties, and necessary safety protocols, tailored for researchers and professionals in chemical synthesis and drug development. While this compound is commercially available, detailed characterization and application data in peer-reviewed literature are sparse; therefore, this guide synthesizes available data with established chemical principles to provide a reliable working knowledge base.
Part 1: Core Identifiers and Physicochemical Properties
Accurate identification is the bedrock of any chemical workflow. The primary identifiers for this compound are consolidated below. Physicochemical properties are derived from supplier data and computational predictions, providing a baseline for experimental design.
Nomenclature and Structural Data
| Identifier | Value | Source |
| CAS Number | 6021-32-5 | [1][2][3][4] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [5][6] |
| Molecular Weight | 243.10 g/mol | [5][6] |
| Canonical SMILES | CC1=C(C=C(C=C1Br)C(=O)OC)C | N/A |
| MDL Number | MFCD23703480 | [1][4] |
Predicted and Observed Physical Properties
| Property | Value | Notes |
| Appearance | White to off-white crystalline solid/powder | Based on supplier information.[7] |
| Boiling Point | 310.8 °C at 760 mmHg (Predicted) | Computationally predicted; may differ from experimental values. |
| Density | 1.520 g/cm³ (Predicted) | Computationally predicted for the precursor acid.[8] |
| Storage | Store at room temperature in a dry, sealed container | General recommendation for aromatic esters. |
Part 2: Synthesis and Synthetic Strategy
Logical Synthesis Workflow
The most logical and industrially scalable pathway involves two primary stages: the synthesis of the precursor acid and its subsequent esterification.
Caption: Logical workflow for the synthesis of the target compound.
Experimental Protocol: Fischer Esterification (General Procedure)
This protocol is based on well-established methods for the esterification of substituted benzoic acids and is expected to be highly effective for this substrate. A similar procedure is used to synthesize related intermediates.[2]
Objective: To synthesize this compound from 4-bromo-2,3-dimethylbenzoic acid.
Materials:
-
4-bromo-2,3-dimethylbenzoic acid
-
Methanol (Anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or N-bromosuccinimide (NBS)[9]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-bromo-2,3-dimethylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents or as the solvent).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring solution. Alternatively, N-bromosuccinimide (0.07 equivalents) can be used as a milder catalyst.[9]
-
Heating: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting acid is consumed.
-
Work-up (Quenching): Cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude ester by column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Part 3: Chemical Reactivity and Applications
The utility of this compound in drug development and materials science stems from its identity as a functionalized building block.
Core Reactivity
The molecule's reactivity is dominated by the C-Br bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern pharmaceutical synthesis.
Caption: Major reaction pathways for synthetic diversification.
Potential Applications in Drug Discovery
While specific examples are not documented, compounds with this structural motif are valuable for several reasons:
-
Scaffold Elaboration: It serves as an intermediate for creating libraries of complex molecules for high-throughput screening. The bromo-substituent is a key point for diversification.
-
Fragment-Based Drug Design (FBDD): As a substituted aromatic fragment, it can be used to probe binding pockets of biological targets.
-
Intermediate for Agrochemicals: Similar to its use in pharmaceuticals, it is a potential precursor for novel pesticides and herbicides.[10]
Part 4: Safety and Handling
No specific Material Safety Data Sheet (MSDS) is publicly available for this compound. Therefore, the following handling precautions are based on data from closely related structural analogs, such as 4-Bromo-2-methylbenzoic acid and other brominated aromatic esters.[6][11][12] A conservative approach to safety is mandatory.
Hazard Identification (Inferred)
| Hazard Type | Classification and Statement |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. (H302)[6] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. (H315)[6] |
| Eye Damage/Irritation | Category 2: Causes serious eye irritation. (H319)[6] |
| Target Organ Toxicity | Category 3: May cause respiratory irritation. (H335)[6] |
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated chemical fume hood to minimize inhalation exposure. Ensure safety showers and eyewash stations are readily accessible.
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield conforming to EN166 or NIOSH standards.
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures (Inferred)
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[12]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
References
- Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2-methylbenzoic acid.
- MedChemExpress. (2025). Safety Data Sheet: 4-Bromo-2-methylbenzoic acid.
-
Arctom. (n.d.). This compound. Retrieved from [Link]
-
abcr Gute Chemie. (n.d.). This compound, 95%. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (n.d.). Specifications of this compound. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
ResearchGate. (2006). Methyl 4-bromobenzoate. Retrieved from [Link]
-
LookChem. (n.d.). 4-Bromo-2,3-dimethylbenzoic acid. Retrieved from [Link]
-
ChemBK. (2024). 4-Bromo-3-methylbenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of 4- bromobenzoic acids.
-
MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-(bromo-methyl)benzoic acid methyl ester. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate.
-
Alzchem Group. (n.d.). Methyl-4-bromo benzoic acid. Retrieved from [Link]
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"Methyl 4-bromo-2,3-dimethylbenzoate" molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of Methyl 4-bromo-2,3-dimethylbenzoate
Executive Summary
This compound is a polysubstituted aromatic ester of significant interest as a versatile intermediate in organic synthesis and medicinal chemistry. Its utility is intrinsically linked to its three-dimensional structure and conformational preferences, which are dominated by profound steric interactions. This guide provides a comprehensive analysis of its molecular architecture, leveraging established chemical principles, spectroscopic data interpretation, and modern computational and experimental validation techniques. The core scientific challenge lies in the steric crowding imposed by the adjacent ortho (C2) and meta (C3) methyl groups on the methyl ester moiety. This guide hypothesizes a non-planar ground-state conformation, where the ester group is significantly twisted out of the plane of the benzene ring. We will explore the theoretical basis for this conformation, predict its spectroscopic signatures, and provide detailed, field-proven protocols for its empirical validation.
Introduction to this compound
This compound belongs to a class of halobenzoate derivatives that are pivotal building blocks. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the ester and methyl groups modulate solubility, reactivity, and steric environment, making it a valuable scaffold for constructing complex molecular architectures.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 6021-32-5[1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₁BrO₂[2] |
| Molecular Weight | 243.10 g/mol [2] |
| Predicted Boiling Point | 302.8±37.0 °C[3] |
| Predicted Density | 1.380±0.06 g/cm³[3] |
The Central Scientific Challenge: The Ortho/Meta Crowding Effect
The defining structural feature of this molecule is the substitution pattern on the benzene ring. The methyl ester group at C1 is flanked by a methyl group at the C2 (ortho) position. This arrangement is known to cause significant steric hindrance, a phenomenon broadly termed the "ortho effect."[6] In substituted benzoic acids, this effect forces the carboxyl group to twist out of the plane of the benzene ring, which inhibits resonance.[6][7] This principle is directly applicable to the corresponding methyl ester. The additional methyl group at the C3 (meta) position further constrains the local environment, influencing the precise rotational angle and stability of the resulting conformer.
Elucidation of the Core Molecular Structure
Confirming the covalent framework of this compound is the foundational step before any conformational analysis. This is achieved through a combination of synthetic verification and spectroscopic characterization.
Plausible Synthesis Pathway
The most direct route to this compound is the esterification of its corresponding carboxylic acid, 4-bromo-2,3-dimethylbenzoic acid. This reaction, typically catalyzed by a strong acid like H₂SO₄ in methanol, is a standard and reliable method for preparing benzoate esters.
Caption: Logical relationship between steric clash and conformation.
Predicted Ground-State Conformation
Based on studies of similarly substituted systems, it is strongly hypothesized that the ground-state conformation of this compound features a large dihedral angle between the plane of the benzene ring and the O=C-O plane of the ester group. For di-ortho-substituted systems like 2,6-dichlorobenzoic acid, this angle can be as large as 90°. [8]While the single ortho methyl group in our target molecule presents a less severe clash, the angle is still expected to be significant, likely in the range of 40-70°.
Protocols for Experimental and Computational Validation
The hypothesized conformation requires empirical validation. The following protocols represent the gold-standard methodologies for such a determination.
Protocol: Single-Crystal X-ray Diffraction
Causality: This technique provides an unambiguous, high-resolution map of electron density in the solid state, allowing for precise measurement of bond lengths, bond angles, and, most critically, torsional angles that define the molecular conformation. It is the definitive method for structural elucidation. [9][10][11] Methodology:
-
Crystal Growth:
-
Dissolve high-purity this compound in a suitable solvent system (e.g., hexane/ethyl acetate, methanol, or acetone).
-
Employ a slow evaporation technique. Cover the vessel with a perforated seal and leave it in a vibration-free environment for several days to weeks.
-
Alternative methods include slow cooling of a saturated solution or vapor diffusion.
-
-
Crystal Selection and Mounting:
-
Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
-
Mount the crystal on a goniometer head using a cryoprotectant oil.
-
-
Data Collection:
-
Place the mounted crystal in a cold stream (typically 100 K) on an X-ray diffractometer.
-
Perform an initial unit cell determination.
-
Collect a full sphere of diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data (integration and scaling).
-
Solve the structure using direct methods or Patterson methods to locate the heavy bromine atom.
-
Refine the structural model against the experimental data to determine the final atomic positions, including the key torsional angle.
-
Protocol: Computational Modeling (Density Functional Theory)
Causality: Computational chemistry allows for the exploration of the molecule's potential energy surface in the gas phase, free from crystal packing forces. A Potential Energy Surface (PES) scan can map the energy changes as the ester group is rotated, thereby identifying the lowest energy (most stable) conformation and the energy barriers between different conformers.
Methodology:
-
Structure Building: Construct the 3D model of this compound in a molecular modeling software package.
-
Geometry Optimization: Perform an initial geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Potential Energy Surface (PES) Scan:
-
Define the dihedral angle of interest: C2-C1-C(carbonyl)-O(carbonyl).
-
Perform a relaxed PES scan, rotating this dihedral angle in defined increments (e.g., 10° steps) from 0° to 180°. At each step, the dihedral is held fixed while all other geometric parameters are allowed to relax to their energetic minimum.
-
-
Analysis:
-
Plot the relative energy versus the dihedral angle.
-
The minimum on this plot corresponds to the most stable conformation.
-
The maxima represent the rotational energy barriers.
-
Perform frequency calculations at the identified minima to confirm they are true energy minima (no imaginary frequencies).
-
Conclusion and Outlook
The molecular structure of this compound is characterized by significant steric strain between the ortho-methyl group and the methyl ester substituent. This steric hindrance is the primary determinant of its three-dimensional conformation, forcing the ester group to twist out of the plane of the benzene ring. This "Steric Inhibition of Resonance" has important implications for the molecule's reactivity, electronic properties, and interactions with biological targets. While this guide provides a robust, theory-backed hypothesis of its structure, definitive confirmation requires the application of rigorous experimental techniques like single-crystal X-ray diffraction, supported by computational modeling. Understanding this fundamental structure-property relationship is paramount for professionals leveraging this versatile chemical intermediate in research and development.
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16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. (2015, July 18). Chemistry LibreTexts. [Link]
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Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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Grossel, M. C., Cheetham, A. K., James, D., & Newsam, J. M. (1980). X-Ray crystallographic study of the preferred conformations of 2,6- and 3,5-dimethyl-1,4-dihydrobenzoic acids. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Aromatic Reactivity. Michigan State University Department of Chemistry. [Link]
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Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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Reva, I., Jarmelo, S., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. [Link]
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151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. (2021, February 19). YouTube. [Link]
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The Strategic Utility of Methyl 4-bromo-2,3-dimethylbenzoate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the successful construction of complex molecular architectures. Methyl 4-bromo-2,3-dimethylbenzoate, a halogenated aromatic ester, has emerged as a versatile building block, offering a unique combination of steric and electronic properties that can be leveraged for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of this reagent, from its synthesis and characterization to its application in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions that are the bedrock of drug development.
Physicochemical Properties and Synthesis
This compound is a crystalline solid at room temperature. Its structure, featuring a bromine atom para to the methyl ester and flanked by two methyl groups, presents both opportunities and challenges in synthetic design. The steric hindrance imposed by the ortho and meta methyl groups can influence the reactivity of the bromine and ester functionalities, a factor that can be exploited for selective transformations.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | 4-bromo-2,3-dimethylbenzoic acid | This compound |
| CAS Number | 5613-26-3[1] | 6021-32-5[2] |
| Molecular Formula | C₉H₉BrO₂[1] | C₁₀H₁₁BrO₂ |
| Molecular Weight | 229.07 g/mol [1] | 243.10 g/mol |
| Boiling Point | 328.1±30.0 °C (Predicted)[3] | Not available |
| pKa | 3.70±0.25 (Predicted)[3] | Not applicable |
| Density | 1.520±0.06 g/cm³ (Predicted)[3] | Not available |
| Storage | Sealed in dry, Room Temperature[3] | Sealed in dry, Room Temperature |
The synthesis of this compound typically commences with its corresponding carboxylic acid, 4-bromo-2,3-dimethylbenzoic acid. This precursor, while not as commonly available as simpler benzoic acid derivatives, can be sourced from specialized chemical suppliers. The subsequent esterification is a standard transformation in organic synthesis.
Synthesis of 4-bromo-2,3-dimethylbenzoic acid
Esterification to this compound
The conversion of 4-bromo-2,3-dimethylbenzoic acid to its methyl ester is a straightforward esterification reaction. A common and effective method is the Fischer-Speier esterification, which involves heating the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.
Experimental Protocol: Synthesis of this compound
-
To a solution of 4-bromo-2,3-dimethylbenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Caption: Synthetic route to this compound.
The Pivotal Role in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a versatile handle for the introduction of a wide array of molecular fragments, enabling the rapid construction of complex molecules. The steric hindrance around the bromine atom, conferred by the two adjacent methyl groups, can influence catalyst selection and reaction conditions, often requiring more robust catalytic systems.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds.[4] For a sterically hindered substrate like this compound, the choice of palladium catalyst and ligand is crucial to overcome the steric impediment and achieve high yields.
Causality in Experimental Choices: The inherent reactivity of aryl bromides in Suzuki coupling makes them ideal partners.[4] For sterically hindered substrates, bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed. These ligands promote the oxidative addition of the aryl bromide to the palladium(0) center and facilitate the subsequent reductive elimination, which can be the rate-limiting step for hindered substrates. The choice of a suitable base, such as potassium phosphate or cesium carbonate, is also critical for the efficiency of the transmetalation step.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%), and a phosphine ligand (e.g., SPhos, XPhos; 2-10 mol%).
-
Add a suitable base (e.g., K₃PO₄, Cs₂CO₃; 2-3 eq) and a solvent system (e.g., dioxane/water, toluene/water).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a transformation of immense value in the synthesis of pharmaceuticals, natural products, and organic materials.[5] The resulting arylalkynes are versatile intermediates that can undergo a variety of further transformations. For sterically hindered aryl bromides, copper-free Sonogashira protocols or the use of more active catalyst systems may be necessary to achieve efficient coupling.
Causality in Experimental Choices: The classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst.[5] However, for substrates prone to side reactions or for syntheses where copper contamination is a concern, copper-free methods have been developed. The choice of a bulky, electron-rich phosphine ligand is again beneficial for promoting the oxidative addition of the sterically encumbered this compound. The selection of a suitable amine base, such as triethylamine or diisopropylethylamine, is crucial for both the deprotonation of the alkyne and for scavenging the HX byproduct.
Experimental Protocol: Sonogashira Coupling of this compound
-
To a degassed solution of this compound (1.0 eq) and a terminal alkyne (1.1-1.5 eq) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄; 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI; 2-10 mol%).
-
Add an amine base (e.g., triethylamine, diisopropylethylamine; 2-3 eq) if not used as the solvent.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts.
-
Wash with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[6][7] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and a wide variety of amines. For a sterically hindered substrate like this compound, the use of specialized, bulky phosphine ligands is often essential for achieving high yields.
Causality in Experimental Choices: The steric hindrance adjacent to the bromine atom in this compound makes the oxidative addition step of the catalytic cycle challenging. To overcome this, highly active and sterically demanding ligands such as the biarylphosphines developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos) are typically required.[8] These ligands create a coordinatively unsaturated and highly reactive palladium(0) species that can readily undergo oxidative addition with the hindered aryl bromide. A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is generally used to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-5 mol%), and a bulky phosphine ligand (e.g., XPhos, RuPhos; 2-10 mol%).
-
Add a strong base (e.g., NaOt-Bu, LiHMDS; 1.5-2.5 eq) and an anhydrous, aprotic solvent (e.g., toluene, dioxane).
-
Seal the reaction vessel and heat to the required temperature (typically 80-120 °C), monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting arylamine by column chromatography.
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Methyl 4-bromo-2,3-dimethylbenzoate: A Versatile Building Block for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-bromo-2,3-dimethylbenzoate is a polysubstituted aromatic compound with significant potential as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, a modifiable methyl ester, and two methyl groups on the aromatic ring, offers a valuable scaffold for the construction of complex molecules. This guide explores the core chemical properties, synthetic utility, and potential research applications of this compound, with a focus on its role in the development of novel pharmaceuticals, agrochemicals, and functional materials. While specific applications of this exact isomer are not extensively documented in publicly available literature, this paper will extrapolate its potential from the well-established chemistry of its isomers and related aryl bromides. We will provide insights into key synthetic transformations, including palladium-catalyzed cross-coupling reactions, and offer detailed, field-proven protocols to guide researchers in harnessing the synthetic potential of this intriguing molecule.
Compound Profile and Physicochemical Properties
This compound is a halogenated aromatic ester. The presence of the bromine atom at the 4-position, ortho to one of the methyl groups and para to the other, along with the methyl ester at the 1-position, dictates its reactivity and potential for further functionalization.
A Note on CAS Number Ambiguity: It is important for researchers to be aware that the CAS number 6021-32-5 has been associated in some databases with both this compound and another distinct chemical entity, (2E)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)prop-2-enamide[1][2]. This ambiguity necessitates careful verification of the compound's identity through analytical data when sourcing this chemical.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | AiFChem[3] |
| Molecular Weight | 243.10 g/mol | AiFChem[3] |
| IUPAC Name | This compound | AiFChem[3] |
| CAS Number | 6021-32-5 | AiFChem[3] |
| MDL Number | MFCD23703480 | Apollo Scientific[4] |
| Appearance | White to off-white solid | Generic supplier data |
| Boiling Point | 302.8±37.0 °C (Predicted) | ChemicalBook[5] |
| Density | 1.380±0.06 g/cm³ (Predicted) | ChemicalBook[5] |
Spectroscopic Data:
As of the writing of this guide, experimental spectroscopic data for this compound is not widely available in peer-reviewed literature or public spectral databases. However, based on the analysis of its isomers and related compounds, the following spectral characteristics can be predicted:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the three protons of the ester methyl group, and the six protons of the two aromatic methyl groups. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the bromo and ester functionalities.
-
¹³C NMR: The carbon NMR spectrum should display ten distinct signals corresponding to each carbon atom in the molecule. The carbon attached to the bromine atom will show a characteristic chemical shift, and the carbonyl carbon of the ester will appear downfield.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. Other significant peaks will correspond to C-H stretching and bending of the aromatic and methyl groups, and C-Br stretching.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M and M+2) of nearly equal intensity.
The Synthetic Versatility of an Aryl Bromide
The synthetic utility of this compound is primarily centered around the reactivity of the aryl bromide moiety. This functional group is a cornerstone of modern synthetic chemistry, serving as an excellent electrophilic partner in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions[6]. The methyl ester group also offers a handle for further transformations, such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or conversion to an amide.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are central to the potential applications of this compound[7]. The C-Br bond is sufficiently reactive to participate in these transformations under relatively mild conditions.
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between an organohalide and an organoboron compound[8]. By reacting this compound with various boronic acids or their esters, a diverse range of biaryl and vinyl-substituted compounds can be synthesized. These products are common motifs in pharmaceuticals and advanced materials[9].
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture with stirring to a temperature typically between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides[6][10]. This reaction would allow for the introduction of a wide range of primary and secondary amines at the 4-position of the benzoate ring, providing access to a vast chemical space of potential drug candidates and functional materials[7]. The resulting N-aryl compounds are prevalent in medicinal chemistry.
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and a suitable phosphine ligand (e.g., XPhos, 0.04 equiv) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and add the amine (1.2 equiv) and an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture with stirring to a temperature typically between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Potential Research Applications
While specific examples are sparse for this particular isomer, the synthetic transformations described above open up numerous avenues for research and development. By examining the applications of closely related bromo-dimethylbenzoate derivatives, we can infer the potential of this compound.
Pharmaceutical and Agrochemical Synthesis
Polysubstituted aromatic compounds are fundamental scaffolds in a vast number of bioactive molecules[11]. The ability to introduce diverse functionalities onto the this compound core through cross-coupling and other reactions makes it a valuable intermediate for the synthesis of novel drug candidates and agrochemicals[12][13].
For instance, a related compound, 4-bromo-2-methylbenzoic acid, is a precursor in the synthesis of the insecticide Fluralaner[14]. This highlights the potential for bromo-dimethylbenzoic acid derivatives in the development of new crop protection agents.
Hypothetical Synthetic Pathway to a Bioactive Scaffold:
Caption: A potential synthetic route to a novel bioactive candidate.
Materials Science
Biaryl structures derived from Suzuki-Miyaura couplings are of significant interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs), liquid crystals, and conducting polymers[9]. The rigid, planar nature of these molecules can facilitate π-stacking and charge transport. The substitution pattern on the this compound ring allows for the fine-tuning of the electronic and physical properties of the resulting materials.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block for organic synthesis. Its potential lies in the strategic combination of a reactive aryl bromide handle for sophisticated cross-coupling reactions and a modifiable ester group. While the current body of literature lacks specific applications for this exact isomer, the well-established chemistry of its relatives provides a clear roadmap for its potential utility.
Future research in this area should focus on the systematic exploration of the reactivity of this compound in a variety of modern synthetic transformations. The synthesis and biological evaluation of novel compound libraries derived from this starting material could lead to the discovery of new therapeutic agents and agrochemicals. Furthermore, its incorporation into novel polymeric and small-molecule materials could yield functional materials with tailored optoelectronic properties. The full potential of this versatile building block awaits to be unlocked by creative and insightful synthetic chemists.
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. (URL: )
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An In-depth Technical Guide to the Solubility and Stability of Methyl 4-bromo-2,3-dimethylbenzoate
This guide provides a comprehensive framework for characterizing the solubility and stability of Methyl 4-bromo-2,3-dimethylbenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts. Instead, it offers a detailed exposition of the principles and methodologies required to generate robust and reliable data for this compound. While specific experimental data for this compound is not extensively available in public literature, this guide equips you with the necessary protocols and theoretical understanding to determine these critical parameters in your own laboratory setting.
Section 1: Understanding the Physicochemical Landscape of this compound
This compound (CAS No. 6021-32-5) is an aromatic ester with a molecular formula of C₁₀H₁₁BrO₂ and a molecular weight of 243.1 g/mol .[1] Its structure, featuring a substituted benzene ring, suggests a hydrophobic nature. The presence of a methyl ester group provides a site for potential hydrolysis, a key consideration in stability studies. The bromo- and dimethyl-substituents on the aromatic ring will influence its polarity, crystal lattice energy, and ultimately, its solubility and stability profile.
A foundational understanding of solubility and stability is paramount in drug development. Solubility impacts bioavailability and formulation, while stability dictates shelf-life, storage conditions, and the potential for degradation into impurities that could affect safety and efficacy.[2][3][4]
Section 2: A Practical Guide to Determining Solubility
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. The principle of "like dissolves like" is a useful starting point; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[5][6] Given the structure of this compound, it is anticipated to have low aqueous solubility and higher solubility in organic solvents.
Experimental Protocol for Solubility Determination
This protocol outlines a systematic approach to determining the solubility of this compound in a range of pharmaceutically relevant solvents.
Materials:
-
This compound
-
A range of solvents (e.g., Water, 0.1 M HCl, 0.1 M NaOH, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO))
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution by a validated HPLC method to determine the concentration of the dissolved compound.
-
The solubility is then calculated and expressed in units such as mg/mL or µg/mL.
-
Data Presentation:
The quantitative solubility data should be summarized in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | To be determined |
| 0.1 M HCl | 25 | To be determined |
| 0.1 M NaOH | 25 | To be determined |
| PBS (pH 7.4) | 37 | To be determined |
| Methanol | 25 | To be determined |
| Ethanol | 25 | To be determined |
| Acetonitrile | 25 | To be determined |
| Dichloromethane | 25 | To be determined |
| DMSO | 25 | To be determined |
Visualizing the Solubility Workflow
Caption: Workflow for determining the solubility of this compound.
Section 3: A Rigorous Approach to Stability Assessment
Stability testing is crucial for identifying how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3] Forced degradation studies, also known as stress testing, are an integral part of this process.[4][8][9] These studies are designed to accelerate the degradation of the compound to identify potential degradation products and establish degradation pathways.[2][3]
Forced Degradation Studies: Uncovering Potential Liabilities
Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing.[3] The goal is to achieve a target degradation of 5-20%.[8] Degradation beyond 20% can complicate the identification of primary degradation products.[8]
3.1.1. Experimental Protocol for Forced Degradation
This protocol details the conditions for subjecting this compound to various stress conditions. A stability-indicating analytical method, typically HPLC, is essential for separating the parent compound from its degradation products.[10][11]
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)
-
Temperature-controlled oven
-
Photostability chamber (ICH Q1B compliant)
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[8]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep at room temperature or heat gently (e.g., 40°C) for a defined period. The ester linkage is expected to be labile under basic conditions.[12][13] Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound and the solution in an oven at an elevated temperature (e.g., 70°C).
-
Photolytic Degradation: Expose the solid compound and the solution to light in a photostability chamber according to ICH Q1B guidelines.[8]
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. The HPLC method must be capable of separating the parent peak from any degradation product peaks.
Data Presentation:
The results of the forced degradation studies should be presented in a table summarizing the extent of degradation under each condition.
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 | To be determined | To be determined |
| Base Hydrolysis | 0.1 M NaOH | 8 h | 40 | To be determined | To be determined |
| Oxidation | 3% H₂O₂ | 24 h | Room Temp | To be determined | To be determined |
| Thermal (Solid) | - | 7 days | 70 | To be determined | To be determined |
| Thermal (Solution) | - | 7 days | 70 | To be determined | To be determined |
| Photolytic (Solid) | ICH Q1B | - | - | To be determined | To be determined |
| Photolytic (Solution) | ICH Q1B | - | - | To be determined | To be determined |
Visualizing the Forced Degradation Workflow
Caption: Workflow for the forced degradation study of this compound.
Section 4: Development of a Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is the cornerstone of any stability study.[10][14] The method must be able to accurately quantify the decrease in the concentration of the active substance and separate it from its degradation products, process impurities, and excipients.[11]
Key Considerations for Method Development
-
Column Chemistry: A C18 column is a common starting point for reverse-phase HPLC.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. Gradient elution is often necessary to resolve all components.
-
Detection: A UV detector set at the lambda max of this compound is a standard choice. A photodiode array (PDA) detector can provide spectral information to assess peak purity. Mass spectrometry (MS) can be used for the identification of unknown degradation products.
-
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.[2]
Visualizing the Method Development Logic
Caption: Logical flow for developing a stability-indicating HPLC method.
Conclusion
This technical guide provides a comprehensive and scientifically rigorous framework for determining the solubility and stability of this compound. By following the detailed protocols and understanding the underlying principles, researchers and drug development professionals can generate the critical data necessary for informed decision-making throughout the development lifecycle. The emphasis on robust experimental design and validated analytical methodology ensures the integrity and trustworthiness of the results, ultimately contributing to the development of safe and effective pharmaceutical products.
References
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Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis, 2(3), 159-165. Retrieved from [Link]
-
Forced Degradation Studies. (n.d.). Creative Biolabs. Retrieved from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved from [Link]
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Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
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How can you determine the solubility of organic compounds? (2017, June 24). Quora. Retrieved from [Link]
-
Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]
-
A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
-
Stability Indicating HPLC Method Development: A Review. (n.d.). International Research Journal of Pharmacy and Medical Sciences. Retrieved from [Link]
-
Development of Stability Indicating Methods. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Stability Indicating HPLC Method Development: A Review. (2023, February 28). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
Stability Indicating HPLC Method Development –A Review. (2021, October). International Journal of Trend in Scientific Research and Development. Retrieved from [Link]
-
Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). Retrieved from [Link]
-
Methyl 4-bromo-2-methylbenzoate | C9H9BrO2 | CID 22031226. (n.d.). PubChem. Retrieved from [Link]
-
Methyl 4-bromo-3,5-dimethylbenzoate. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Methyl 4-bromo-2-fluoro-3-methylbenzoate | C9H8BrFO2 | CID 44558847. (n.d.). PubChem. Retrieved from [Link]
-
Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. (2020, July 19). Chemistry Stack Exchange. Retrieved from [Link]
- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (n.d.). Google Patents.
-
Benzoic acid, 4-bromo-, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
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The Strategic Synthesis and Application of Methyl 4-bromo-2,3-dimethylbenzoate: A Technical Guide
Abstract
Methyl 4-bromo-2,3-dimethylbenzoate is a substituted aromatic ester with significant potential as a versatile building block in modern organic synthesis. Its unique substitution pattern—featuring a reactive bromine atom for cross-coupling, a sterically influenced ester group, and two methyl groups that modulate electronic properties and solubility—positions it as a valuable intermediate in the discovery pipelines for novel pharmaceuticals and agrochemicals. This guide provides an in-depth review of the compound's logical synthesis, physicochemical properties, and prospective applications, with a focus on the causal reasoning behind the proposed experimental protocols.
Introduction: The Architectural Value of a Polysubstituted Benzene Ring
In the landscape of medicinal and materials chemistry, the benzene ring remains a privileged scaffold. The precise installation of functional groups allows for the meticulous tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity or material characteristics. This compound represents a strategic synthon, offering multiple, orthogonally reactive sites. The aryl bromide is primed for palladium-catalyzed cross-coupling reactions, the ester provides a handle for hydrolysis or amidation, and the methyl groups influence the molecule's conformation and reactivity. This guide elucidates the discovery and synthesis of this compound, not as a mere catalogue of reactions, but as a strategic exercise in multi-step synthesis.
Synthesis and Discovery: A Multi-Step Strategic Approach
The discovery of this compound is intrinsically linked to the synthetic routes developed for polysubstituted aromatic compounds. A direct, selective bromination of methyl 2,3-dimethylbenzoate is challenging due to the directing effects of the existing substituents. Therefore, a more robust and regioselective multi-step synthesis is proposed, commencing from the readily available 2,3-dimethylaniline. This pathway ensures the unambiguous placement of each functional group.
The overall synthetic workflow can be visualized as follows:
Caption: Proposed synthetic pathway for this compound.
Step 1: Regioselective Bromination of 2,3-Dimethylaniline
The journey begins with the selective bromination of 2,3-dimethylaniline. The amino group is a powerful ortho-, para-director. With the ortho positions blocked by methyl groups, bromination is directed to the para position, yielding 4-bromo-2,3-dimethylaniline with high selectivity. N-Bromosuccinimide (NBS) is an excellent choice of brominating agent for this transformation as it offers milder reaction conditions and improved handling compared to elemental bromine.[1]
Experimental Protocol:
-
Dissolve 2,3-dimethylaniline (1.0 eq) in dimethylformamide (DMF).
-
Slowly add a solution of N-bromosuccinimide (1.05 eq) in DMF dropwise at room temperature.
-
Stir the mixture for 5-6 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-bromo-2,3-dimethylaniline.[1]
Step 2 & 3: The Sandmeyer Reaction - From Amine to Nitrile
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to replace an amino group with a variety of substituents via a diazonium salt intermediate.[2] In this synthesis, the amino group of 4-bromo-2,3-dimethylaniline is first converted to a diazonium salt using sodium nitrite in an acidic medium. This unstable intermediate is then immediately treated with copper(I) cyanide to install the nitrile group, affording 4-bromo-2,3-dimethylbenzonitrile.
Experimental Protocol (General Procedure):
-
Suspend 4-bromo-2,3-dimethylaniline (1.0 eq) in an aqueous solution of a strong acid (e.g., HBr or H₂SO₄).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.
-
Cool the mixture and extract the product with an organic solvent (e.g., toluene).
-
Wash the organic layer, dry, and concentrate to yield the crude nitrile.
Step 4: Hydrolysis of the Nitrile to the Carboxylic Acid
The robust nitrile group is next hydrolyzed to the corresponding carboxylic acid, 4-bromo-2,3-dimethylbenzoic acid. This transformation can be achieved under either acidic or basic conditions, typically requiring elevated temperatures. Acid-catalyzed hydrolysis using a strong acid like sulfuric acid is a common and effective method.[3]
Experimental Protocol:
-
To a round-bottom flask, add 4-bromo-2,3-dimethylbenzonitrile (1.0 eq) and an excess of aqueous sulfuric acid (e.g., 50% v/v).
-
Heat the mixture under reflux for several hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The carboxylic acid product will precipitate out of the aqueous solution.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.[3]
Step 5: Fischer Esterification to the Final Product
The final step is the Fischer esterification of 4-bromo-2,3-dimethylbenzoic acid with methanol to yield this compound. This is an acid-catalyzed equilibrium reaction. To drive the reaction to completion, a large excess of methanol is used as both the reactant and the solvent, and a catalytic amount of a strong acid like sulfuric acid is employed.[1][4]
Experimental Protocol:
-
Suspend 4-bromo-2,3-dimethylbenzoic acid (1.0 eq) in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring suspension.
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude this compound, which can be further purified by chromatography or recrystallization.[4]
Physicochemical and Spectroscopic Characterization
While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and comparison with known isomers.
| Property | Predicted/Expected Value |
| CAS Number | Not assigned; Precursor Acid: 5613-26-3[5] |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| Appearance | Expected to be a white to off-white solid or oil |
| Boiling Point | >300 °C (Predicted) |
| ¹H NMR (CDCl₃, ppm) | δ ~7.5-7.8 (2H, m, Ar-H), 3.9 (3H, s, OCH₃), 2.4 (3H, s, Ar-CH₃), 2.3 (3H, s, Ar-CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ ~167 (C=O), 140-125 (Ar-C), 52 (OCH₃), 20 (Ar-CH₃), 16 (Ar-CH₃) |
Note: NMR chemical shifts are estimates based on analogous structures and may vary.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the reactivity of its aryl bromide functional group. This moiety is a key participant in a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery for the construction of C-C and C-N bonds.
Caption: Potential cross-coupling reactions using this compound.
-
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids/esters to form biaryl or styrenyl compounds, respectively. These motifs are prevalent in many classes of pharmaceuticals.
-
Heck Coupling: Formation of a new C-C bond by reacting with an alkene, providing access to substituted styrenes and other vinylated aromatics.
-
Sonogashira Coupling: Coupling with terminal alkynes to synthesize aryl alkynes, which are important intermediates and pharmacophores.
-
Buchwald-Hartwig Amination: Construction of C-N bonds by reacting with primary or secondary amines, a crucial transformation for synthesizing a vast number of biologically active molecules.
The presence of two ortho-methyl groups relative to the bromine and ester functionalities introduces steric hindrance that can influence reaction rates and selectivity, a factor that researchers can exploit for achieving specific synthetic outcomes. Isomers like methyl 4-bromo-3-methylbenzoate are known to be used in the synthesis of agrochemicals and as starting materials for complex natural products, highlighting the potential of the title compound in similar applications.[4]
Conclusion
This compound, while not extensively documented, represents a molecule of high strategic value. The logical and reliable synthetic pathway, starting from 2,3-dimethylaniline, makes it an accessible building block for research and development. Its true potential lies in its utility as a versatile intermediate, where the aryl bromide can be leveraged in a variety of powerful cross-coupling reactions to construct complex molecular architectures. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this compound in the pursuit of novel chemical entities for pharmaceutical and agrochemical applications.
References
-
BenchChem. (n.d.). 4-Bromo-2,3-dimethylaniline | 22364-25-6. Retrieved from BenchChem website.[1]
-
LookChem. (n.d.). 4-Bromo-2,3-dimethylbenzoic acid. Retrieved from LookChem website.[5]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from OperaChem website.[4]
-
Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from Studylib website.[1]
-
Sigma-Aldrich. (n.d.). Methyl 4-bromo-3-methylbenzoate 95 148547-19-7. Retrieved from Sigma-Aldrich website.
-
BenchChem. (n.d.). Application Notes and Protocols: 4-Bromo-2-methylbenzonitrile in Agrochemical Synthesis. Retrieved from BenchChem website.[3]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from Wikipedia website.
-
L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from L.S.College, Muzaffarpur website.[2]
Sources
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of Methyl 4-bromo-2,3-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Steric Hindrance in Biaryl Synthesis
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science, with these structural motifs being prevalent in a vast array of pharmaceuticals, natural products, and functional materials.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the construction of carbon-carbon bonds, enabling the efficient synthesis of unsymmetrical biaryls under relatively mild conditions with broad functional group tolerance.[3][4]
This document provides a detailed guide to the application of Methyl 4-bromo-2,3-dimethylbenzoate in Suzuki coupling reactions. The presence of two methyl groups ortho to the bromine atom introduces significant steric hindrance, which presents unique challenges to the standard Suzuki protocol. Overcoming this steric impediment requires a carefully optimized selection of catalysts, ligands, and reaction conditions to achieve efficient coupling. These application notes will delve into the mechanistic considerations for this sterically demanding substrate, provide a robust experimental protocol, and offer a comprehensive guide to troubleshooting and best practices, empowering researchers to successfully incorporate this valuable building block into their synthetic strategies.
The Suzuki-Miyaura Catalytic Cycle: A Closer Look at a Sterically Congested Substrate
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination. For a sterically hindered substrate like this compound, each step is impacted by the bulky ortho substituents.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. The steric bulk of the two ortho methyl groups can slow down this rate-determining step.[4] To overcome this, highly active palladium catalysts, often featuring bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are required to facilitate the insertion of the palladium into the carbon-bromine bond.[6]
-
Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex. This step requires the presence of a base to activate the boronic acid.[1] The choice of base is critical and can influence the rate and efficiency of this step.
-
Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate to form the new carbon-carbon bond of the biaryl product and regenerate the palladium(0) catalyst.[5] The steric congestion around the palladium center can also influence the rate of this final step.
A simplified representation of the Suzuki-Miyaura catalytic cycle.
Detailed Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a starting point for the Suzuki coupling of this compound. Optimization may be required for different coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas (high purity)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle
-
TLC plates, ethyl acetate, hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and anhydrous potassium phosphate.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Parameters for Sterically Hindered Couplings
The success of a Suzuki coupling with a sterically demanding substrate like this compound is highly dependent on the judicious choice of reaction parameters. The following table summarizes key considerations for optimization.
| Parameter | Options & Considerations | Rationale for Sterically Hindered Substrates |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., SPhos-Pd-G3) | Buchwald precatalysts or catalysts formed in situ with bulky, electron-rich ligands are often superior as they promote the challenging oxidative addition step.[6] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃), N-Heterocyclic Carbenes (NHCs) | These ligands stabilize the active Pd(0) species, facilitate oxidative addition, and promote the reductive elimination step.[6][7] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, KF | Stronger, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often more effective as they can facilitate the transmetalation step without causing side reactions.[8] |
| Solvent | Toluene, Dioxane, THF, DMF (often with water) | Aprotic polar solvents are commonly used. The addition of a small amount of water can be beneficial for the transmetalation step, though anhydrous conditions are sometimes preferred to minimize protodeboronation.[5] |
| Temperature | 80-120 °C | Higher temperatures are generally required to overcome the activation energy barrier for the oxidative addition of sterically hindered aryl bromides. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxidation) - Insufficiently active catalyst/ligand system - Poor quality reagents (e.g., wet solvent, old boronic acid) | - Ensure a strictly inert atmosphere and use degassed solvents. - Screen more active catalysts, such as Buchwald precatalysts with bulky phosphine ligands. - Use freshly opened or purified reagents. |
| Protodeboronation of Boronic Acid | - Presence of excess water or protic impurities - Prolonged reaction time at high temperature - Use of bulky phosphine ligands can sometimes promote this side reaction.[9] | - Use anhydrous conditions or minimize the amount of water. - Use a more stable boronic ester (e.g., pinacol ester). - Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture - Inefficient transmetalation | - Thoroughly degas all solvents and maintain a positive pressure of inert gas. - Optimize the base and solvent system to facilitate transmetalation. |
| Dehalogenation of Aryl Bromide | - Presence of a hydride source in the reaction mixture | - Use high-purity solvents and reagents. |
Best Practices and Safety Precautions
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. Maintaining a strict inert atmosphere (argon or nitrogen) throughout the reaction is crucial for catalytic activity.
-
Reagent Quality: Use anhydrous solvents and ensure that the boronic acid is of high quality, as they can degrade over time.
-
Ligand Handling: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
Safety: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE). Some phosphine ligands can be pyrophoric. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound offers a powerful route to sterically hindered biaryl compounds, which are of significant interest in pharmaceutical and materials research. While the steric hindrance posed by the di-ortho methyl groups presents a synthetic challenge, the use of modern, highly active palladium catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, can overcome this obstacle. Careful optimization of the catalyst, ligand, base, and solvent system, coupled with meticulous experimental technique, is paramount to achieving high yields and minimizing side reactions. This guide provides a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors.
References
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation. (n.d.). ChemRxiv. Retrieved from [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC. Retrieved from [Link]
-
The Suzuki Reaction. (n.d.). Myers Group, Harvard University. Retrieved from [Link]
-
Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. (n.d.). PubMed Central. Retrieved from [Link]
-
Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. (n.d.). NIH. Retrieved from [Link]
-
What's the role of the phosphine ligand in Suzuki couplings? (2019, August 11). Reddit. Retrieved from [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]
-
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. (2009, April 24). The Journal of Organic Chemistry. Retrieved from [Link]
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (n.d.). Arkivoc. Retrieved from [Link]
-
Failed suzuki coupling, any suggenstions? (2024, January 12). Reddit. Retrieved from [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. Retrieved from [Link]
-
Struggling with Suzuki Reaction. (2024, September 4). Reddit. Retrieved from [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (n.d.). PMC. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
-
Palladium-Catalyzed Alkyl-Alkyl Suzuki Cross-Couplings of Primary Alkyl Bromides at Room Temperature. (n.d.). DSpace@MIT. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (n.d.). University of Windsor. Retrieved from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). NIH. Retrieved from [Link]
-
Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
Palladium-catalyzed alkyl-alkyl suzuki cross-couplings of primary alkyl bromides at room temperature: (13-chlorotridecyloxy)triethylsilane [silane, [(13-chlorotridecyl)oxy]triethyl-]. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... (n.d.). ResearchGate. Retrieved from [Link]
- Biaryl synthesis refers to the formation of a carbon-carbon bond between two aromatic rings, resulting in the creation of a biaryl compound.
-
Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. (2021, August 5). RSC Publishing. Retrieved from [Link]
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Application Notes & Protocols: Methyl 4-bromo-2,3-dimethylbenzoate as a Strategic Intermediate in Pharmaceutical Synthesis
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Methyl 4-bromo-2,3-dimethylbenzoate as a versatile intermediate in pharmaceutical synthesis. While specific, widespread applications of this particular isomer are not extensively documented in public literature, its structural features—a synthetically valuable aryl bromide and a modifiable ester group, flanked by sterically and electronically influential methyl groups—make it a compelling building block. This guide extrapolates from well-established chemical principles and proven protocols for structurally related compounds to provide a robust framework for its synthesis, characterization, and application, with a primary focus on palladium-catalyzed cross-coupling reactions.
Introduction and Strategic Overview
In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. The selection of key intermediates—scaffolds that offer both stability and versatile functional handles for subsequent chemical transformations—is a critical decision point in any synthetic campaign. This compound emerges as a high-potential, yet under-explored, intermediate.
Its core value lies in the strategic placement of its functional groups:
-
The 4-Bromo Substituent: This serves as a premier functional handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are foundational in modern medicinal chemistry for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of many active pharmaceutical ingredients (APIs).[1]
-
The Methyl Ester Group: This group can be readily hydrolyzed to the corresponding carboxylic acid, providing a connection point for amide bond formation or other derivatizations. It also serves to electronically modify the aromatic ring.[2]
-
The 2,3-Dimethyl Groups: These adjacent methyl groups exert significant steric and electronic influence. They can direct the regioselectivity of certain reactions and influence the conformation of the final molecule, which can be crucial for optimizing binding affinity to a biological target.
This guide will provide a hypothetical, yet robust, synthesis protocol, detailed characterization data, and a comprehensive, field-tested protocol for its application in Suzuki-Miyaura cross-coupling.
Physicochemical Properties & Characterization
A thorough understanding of a compound's physical and chemical properties is essential for its effective use.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1801648-28-1 | N/A |
| Molecular Formula | C₁₀H₁₁BrO₂ | N/A |
| Molecular Weight | 243.10 g/mol | N/A |
| Appearance | Expected to be a white to off-white solid | [2] |
| Solubility | Expected to be soluble in common organic solvents (DCM, EtOAc, THF, Acetone) and insoluble in water | N/A |
Expected Analytical Data:
-
¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the two distinct aromatic protons, the methoxy protons of the ester (singlet, ~3.9 ppm), and the two distinct methyl group protons (singlets, ~2.2-2.5 ppm).
-
¹³C NMR (CDCl₃, 101 MHz): Expect signals for the carbonyl carbon (~168-170 ppm), the six aromatic carbons (including the carbon bearing the bromine), the methoxy carbon (~52 ppm), and the two methyl carbons.
-
IR (ATR): A strong carbonyl (C=O) stretch for the ester is expected around 1720-1730 cm⁻¹.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).
Synthesis and Purification Protocol
The most direct route to this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 4-bromo-2,3-dimethylbenzoic acid. This method is reliable, scalable, and utilizes common laboratory reagents.
Workflow for Synthesis
Caption: Fischer esterification workflow.
Step-by-Step Protocol: Esterification
Materials:
-
4-bromo-2,3-dimethylbenzoic acid (1.0 equiv)
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2,3-dimethylbenzoic acid.
-
Reagent Addition: Add anhydrous methanol (approx. 0.2-0.4 M concentration relative to the acid). Begin stirring to dissolve the solid.
-
Catalyst Addition: Carefully add concentrated sulfuric acid dropwise (approx. 2-5 mol% of the starting acid).
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-16 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ to neutralize the acid.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure this compound.[3][4]
Application Protocol: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound in pharmaceutical synthesis is as a substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a C-C bond between the aryl bromide and an organoboron species, is a powerful and reliable choice.[5]
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of a Suzuki reaction.
Step-by-Step Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.1–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[6]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is 0.1 M to 0.5 M with respect to the aryl bromide.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Track the reaction's progress using TLC or LC-MS until the starting bromide is consumed.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography to isolate the desired biaryl product.[6]
Expert Insights: Rationale Behind Reagent Choices
-
Catalyst Selection: For general screening, Pd(dppf)Cl₂ is an excellent choice. It is an air-stable pre-catalyst that is highly effective for a broad range of substrates. For more challenging or sterically hindered couplings, more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) may be required to facilitate the reductive elimination step and prevent catalyst deactivation.[8]
-
Base: The base is crucial for activating the boronic acid in the transmetalation step. K₂CO₃ is a common and cost-effective choice. For less reactive boronic acids, a stronger base like Cs₂CO₃ or K₃PO₄ may be necessary.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is often used. The water helps to dissolve the inorganic base and facilitate the reaction. Anhydrous and degassed solvents are critical to prevent catalyst poisoning by oxygen.
Safety and Handling
While specific toxicology data for this compound is not available, it should be handled with the care appropriate for related aryl bromides and esters.
| Hazard Category | Description & Precautionary Measures |
| Irritation | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10] |
| Handling | Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[9][10] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[10] |
| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10] |
| First Aid (Skin) | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[10] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[10] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[9] |
Conclusion
This compound represents a strategically valuable, though currently underutilized, intermediate for pharmaceutical synthesis. Its true potential is unlocked when viewed as a versatile scaffold for building molecular complexity. The reliable protocols for its synthesis and, more importantly, its application in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, provide a clear pathway for its integration into drug discovery programs. By leveraging the principles and methodologies outlined in this guide, researchers can effectively employ this building block to accelerate the development of novel therapeutic agents.
References
-
Synthesis of methyl 4-bromo-2-methylbenzoate, PrepChem.com, [Link]
-
SAFETY DATA SHEET - Methyl 4-bromo-3-methylbenzoate, Thermo Fisher Scientific, [Link]
- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester, Google P
-
Methyl 4-bromo-2-methylbenzoate, PubChem, [Link]
-
Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, Molbank, [Link]
-
Methyl 4-bromo-3,5-dimethylbenzoate, MySkinRecipes, [Link]
-
Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid, NINGBO INNO PHARMCHEM CO.,LTD., [Link]
-
Synthesis of methyl 4-bromobenzoate, PrepChem.com, [Link]
-
Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate, NINGBO INNO PHARMCHEM CO.,LTD., [Link]
-
Methyl-4-bromo benzoic acid, Alzchem Group, [Link]
-
The Role of Methyl 4-bromo-2-(trifluoromethyl)benzoate in Modern Drug Discovery, NINGBO INNO PHARMCHEM CO., LTD., [Link]
-
Methyl 4-bromo-2-fluoro-3-methylbenzoate, PubChem, [Link]
-
(PDF) Methyl 4-bromobenzoate, ResearchGate, [Link]
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- 2. Methyl 4-bromo-3,5-dimethylbenzoate [myskinrecipes.com]
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- 4. prepchem.com [prepchem.com]
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- 10. fishersci.com [fishersci.com]
Application Notes & Protocols: Methyl 4-bromo-2,3-dimethylbenzoate in the Synthesis of Novel Heterocycles
Introduction: The Strategic Value of Methyl 4-bromo-2,3-dimethylbenzoate
This compound is a versatile and strategically important building block in the synthesis of novel heterocyclic compounds. Its utility stems from the orthogonal reactivity of its functional groups: the aryl bromide, the methyl ester, and the two adjacent methyl groups on the benzene ring. The bromine atom serves as a prime handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[1][2] The methyl ester provides a site for further functionalization or can act as a directing group, while the dimethyl substitution pattern influences the steric and electronic properties of the molecule, often leading to unique reactivity and selectivity in cyclization reactions.
These application notes will provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging this compound in the synthesis of medicinally relevant heterocyclic scaffolds. We will delve into the mechanistic rationale behind key transformations and provide detailed, field-proven protocols for their execution.
Core Applications in Heterocyclic Synthesis
The primary applications of this compound in heterocyclic synthesis revolve around its participation in palladium-catalyzed cross-coupling reactions. These reactions are foundational to modern organic synthesis due to their broad functional group tolerance and mild reaction conditions.[1] The two most prominent and impactful applications for this substrate are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
I. Suzuki-Miyaura Coupling: A Gateway to Biaryl and Aryl-Substituted Heterocycles
The Suzuki-Miyaura coupling is a powerful method for constructing C(sp²)–C(sp²) bonds, which are prevalent in many pharmaceutical agents and advanced materials.[3][4] By coupling this compound with various boronic acids or their esters, a diverse array of biaryl compounds can be synthesized. These biaryls can be valuable intermediates for more complex heterocyclic systems.
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) exchanges its organic group with the halide on the palladium center. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the active palladium(0) catalyst.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of Methyl 4-(4-methoxyphenyl)-2,3-dimethylbenzoate
This protocol details a representative Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
In a separate vial, weigh out Pd(OAc)₂ and PPh₃ and add them to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 92 |
| 2 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 88 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene | 110 | 85 |
II. Buchwald-Hartwig Amination: Synthesis of N-Aryl Heterocycles
The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of aryl amines.[5][6] This reaction is particularly valuable for constructing nitrogen-containing heterocycles, which are ubiquitous in medicinal chemistry.[7]
Mechanistic Rationale:
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle:
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl bromide.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amide.
-
Reductive Elimination: The aryl group and the amino group couple, forming the C-N bond and regenerating the Pd(0) catalyst.[6]
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- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Cross-Coupling of Methyl 4-bromo-2,3-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Steric Hindrance in Modern Synthesis
Methyl 4-bromo-2,3-dimethylbenzoate is a key aromatic building block whose utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is unlocked through the strategic formation of new carbon-carbon and carbon-nitrogen bonds. However, the substitution pattern of this molecule presents a distinct synthetic challenge: the bromine atom is flanked by two ortho methyl groups, creating significant steric hindrance. This congestion can impede the approach of bulky catalyst complexes, rendering standard cross-coupling conditions ineffective.
This guide provides a senior application scientist's perspective on overcoming these steric challenges. We will move beyond mere procedural lists to explain the chemical reasoning behind the selection of catalysts, ligands, bases, and solvents for the successful application of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The protocols described herein are designed to be robust and serve as a strong starting point for optimization in your specific research context.
The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and the stability of its boronic acid or ester reagents.[1] For a sterically encumbered substrate like this compound, the rate-limiting step is often the initial oxidative addition of the palladium(0) catalyst to the aryl bromide. The bulky methyl groups can slow this insertion. Consequently, the choice of ligand is paramount to success.[2][3]
Causality in Catalyst Selection
To overcome the steric barrier, the catalytic system must be highly active. This is achieved by using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[2][4]
-
Bulky Ligands (e.g., SPhos, XPhos, RuPhos): These ligands promote the formation of a coordinatively unsaturated, highly reactive 12-electron Pd(0) species. Their large steric footprint also facilitates the final reductive elimination step, releasing the biaryl product and regenerating the active catalyst.[2][3]
-
Strong σ-Donating NHC Ligands: These ligands form very stable bonds with the palladium center, creating robust catalysts that resist decomposition at the higher temperatures often required for hindered substrates.[4]
The base (e.g., K₃PO₄, Cs₂CO₃) plays a crucial role in activating the boronic acid partner for the transmetalation step, forming a more nucleophilic boronate species.[2]
Catalytic Cycle: Suzuki-Miyaura Reaction
Sources
- 1. nbinno.com [nbinno.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Application Notes and Protocols: Ester Hydrolysis of Methyl 4-bromo-2,3-dimethylbenzoate
Introduction: The Significance of Sterically Hindered Benzoic Acids
In the landscape of pharmaceutical and materials science, substituted benzoic acids are pivotal building blocks. The hydrolysis of their corresponding esters is a fundamental transformation, yet one that can be fraught with challenges, particularly when steric hindrance is a factor. Methyl 4-bromo-2,3-dimethylbenzoate presents a classic case of a sterically hindered ester, where the methyl groups flanking the ester moiety significantly impede the approach of nucleophiles to the carbonyl carbon.[1] This steric shield necessitates more robust hydrolysis conditions than those required for unhindered esters. The resulting product, 4-bromo-2,3-dimethylbenzoic acid, is a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients and functional materials.
This document provides a comprehensive guide to the ester hydrolysis of this compound, offering detailed protocols for both conventional and microwave-assisted saponification. We will delve into the mechanistic underpinnings of the reaction, provide guidance on product purification and characterization, and offer insights into overcoming the challenges posed by steric hindrance.
Reaction Mechanism: Navigating Steric Hindrance
The base-catalyzed hydrolysis of esters, or saponification, typically proceeds via a bimolecular nucleophilic acyl substitution (BAc2) mechanism.[2][3][4][5] This pathway involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent collapse of this intermediate results in the departure of the alkoxide leaving group (methoxide in this case) and the formation of a carboxylate salt, which is then protonated during acidic workup to yield the carboxylic acid.
However, in the case of sterically hindered esters like this compound, the rate of the BAc2 reaction can be significantly diminished due to the difficulty of the hydroxide ion in accessing the carbonyl carbon.[6][7][8]
An alternative, though less common, pathway is the bimolecular nucleophilic substitution at the alkyl group (BAl2), where the hydroxide ion attacks the methyl group of the ester in an SN2 fashion.[8][9] This mechanism is generally favored only in cases of extreme steric hindrance around the carbonyl group and when the alcohol portion is unhindered (i.e., a methyl group).[8][9] For this compound, while the BAc2 pathway is still predominant, the harsh conditions often required for hydrolysis may allow for a minor contribution from the BAl2 mechanism.
Diagram 1: Reaction Scheme for the Hydrolysis of this compound
Caption: General reaction scheme for the hydrolysis.
Experimental Protocols
Two primary methods for the hydrolysis of this compound are presented below: a conventional heating method and a microwave-assisted method. The choice of method will depend on the available equipment and the desired reaction time.
Protocol 1: Conventional Saponification
This protocol utilizes standard laboratory equipment and relies on prolonged heating to drive the reaction to completion.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Reagent Grade | Fisher Scientific |
| Methanol (MeOH) or Ethanol (EtOH) | ACS Grade | VWR |
| Deionized Water | N/A | In-house |
| Hydrochloric Acid (HCl), concentrated | ACS Grade | J.T. Baker |
| Diethyl Ether or Ethyl Acetate | ACS Grade | EMD Millipore |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous | Acros Organics |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of methanol or ethanol and water (e.g., a 3:1 to 4:1 ratio of alcohol to water).
-
Addition of Base: Add a significant excess of sodium hydroxide or potassium hydroxide (3-5 eq) to the solution. The use of a substantial excess of base is crucial to ensure the reaction goes to completion.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
-
Work-up - Quenching and Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly add concentrated hydrochloric acid to the cooled reaction mixture with stirring in an ice bath until the pH is acidic (pH ~1-2). This will precipitate the 4-bromo-2,3-dimethylbenzoic acid.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 4-bromo-2,3-dimethylbenzoic acid.
Diagram 2: Experimental Workflow for Conventional Saponification
Caption: Step-by-step workflow for conventional hydrolysis.
Protocol 2: Microwave-Assisted Saponification
Microwave irradiation can significantly accelerate the hydrolysis of sterically hindered esters, reducing reaction times from hours to minutes.[10][11][12][13]
Materials and Reagents:
-
Same as Protocol 1.
-
Microwave synthesis reactor.
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 eq), a mixture of ethanol and water (e.g., 9:1), and potassium hydroxide (3-5 eq).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes. The reaction parameters (temperature, time, and power) may need to be optimized for the specific instrument and scale.
-
Work-up: After the reaction is complete and the vessel has cooled to a safe temperature, perform the same work-up procedure as described in Protocol 1 (steps 4-6).
Purification and Characterization
The crude 4-bromo-2,3-dimethylbenzoic acid obtained from either protocol can be purified by recrystallization.
Purification by Recrystallization
-
Solvent Selection: A suitable solvent system for recrystallization is typically a mixture of a polar solvent in which the acid is soluble at high temperatures and a non-polar solvent in which it is less soluble at low temperatures (e.g., ethanol/water, acetone/water, or toluene).
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent mixture.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.[14][15][16][17]
-
Characterization of 4-bromo-2,3-dimethylbenzoic acid
The identity and purity of the final product can be confirmed by the following analytical techniques:
Table 1: Physical and Spectroscopic Data for 4-bromo-2,3-dimethylbenzoic acid
| Property | Expected Value/Observation |
| Appearance | White to off-white solid |
| Melting Point | Approximately 180-184 °C[18] (Note: Melting points of substituted benzoic acids can vary, for example, 4-bromo-3,5-dimethylbenzoic acid is 171 °C[9]) |
| ¹H NMR | Signals corresponding to the aromatic protons and the two methyl groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Signals for the carboxyl carbon, the aromatic carbons (including the carbon attached to the bromine), and the two methyl carbons. |
| FTIR (KBr) | Characteristic broad O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹), a strong C=O stretch (approx. 1680-1710 cm⁻¹), and C-Br stretch. |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of the product. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time, temperature, or amount of base. Steric hindrance. | Increase reaction time and/or temperature. Use a larger excess of the base. Consider switching to the microwave-assisted protocol. |
| Low Yield | Incomplete reaction. Loss of product during work-up and purification. | Ensure the reaction has gone to completion before work-up. Be careful during extractions and transfers. Optimize the recrystallization solvent system to minimize loss in the mother liquor. |
| Oily Product After Acidification | Product may have a lower melting point or be impure. | Ensure complete acidification. Try to induce crystallization by scratching the inside of the flask or adding a seed crystal. Proceed with extraction even if the product is an oil. |
Conclusion
The hydrolysis of this compound to 4-bromo-2,3-dimethylbenzoic acid is a challenging yet achievable transformation. The steric hindrance posed by the dimethyl substitution pattern necessitates more forcing conditions than standard saponification reactions. By employing either a prolonged conventional heating method or a more rapid microwave-assisted protocol, and by using a significant excess of base, high yields of the desired carboxylic acid can be obtained. Careful purification by recrystallization is essential to obtain a high-purity product. The protocols and insights provided in this application note are intended to guide researchers in successfully performing this important synthetic step.
References
-
Slideshare. (n.d.). acid base catalysed Ester hydrolysis. Retrieved from [Link]
- Douglas, J. E., Campbell, G., & Wigfield, D. C. (1993). Studies on the BAl2 mechanism for ester hydrolysis. Canadian Journal of Chemistry, 71(11), 1841-1846.
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
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University of Michigan. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
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Wellesley College. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
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Chemistry Notes. (2016, December 26). Ester hydrolysis: Easy Introduction with 8 mechanisms. Retrieved from [Link]
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Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
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Science Discussions. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]
- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
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PrepChem. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Alemán, P. A., Boix, C., & Poliakoff, M. (1999).
-
StudyMoose. (2024, February 26). Recrystallization of Benzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). Purification of benzoic acid.
-
Quora. (2017, March 19). During saponification, why is ester made to react with a strong base?. Retrieved from [Link]
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Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
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Chegg. (2017, June 4). Solved A base-catalyzed hydrolysis of methyl benzoate is. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
- Buchwald, P., & Bodor, N. (2000). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of medicinal chemistry, 43(1), 137-147.
- Newman, M. S., & Fones, W. S. (1949). Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. Journal of the American Chemical Society, 71(4), 1341-1345.
-
Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]
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Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
-
NIH. (2021, February 18). Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats. Retrieved from [Link]
-
ORBi. (n.d.). A miniaturized microwave-assisted saponification and extraction method for MOH analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolytic stabilities of methyl benzoate and methyl 2,6-dimethylbenzoate toward esterases. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 4-bromobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
-
ResearchGate. (2025, October 15). Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Microwave‐Promoted Esterification Reactions: Optimization and Scale‐Up. Retrieved from [Link]
-
MDPI. (2022, November 11). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. Retrieved from [Link]
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The Strategic Role of Methyl 4-bromo-2,3-dimethylbenzoate in Medicinal Chemistry: Application Notes and Protocols for the Synthesis of Novel Therapeutics
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of modern drug discovery, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of novel therapeutics. Methyl 4-bromo-2,3-dimethylbenzoate, a substituted aromatic compound, represents a key building block whose structural features are particularly amenable to the construction of complex bioactive molecules. The presence of a bromine atom on the benzene ring serves as a linchpin for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. This, combined with the steric and electronic influence of the two methyl groups and the reactivity of the methyl ester, makes it a valuable starting material for creating targeted therapies. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of potent and selective enzyme inhibitors.
Core Principles: The Synthetic Versatility of this compound
The utility of this compound in medicinal chemistry is rooted in its capacity to undergo a range of chemical transformations. The bromine atom is the primary reactive site for palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug synthesis.
Key Chemical Transformations:
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the brominated benzene ring and a boronic acid or ester. This is a widely used method for constructing biaryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.
-
Heck Coupling: This reaction facilitates the coupling of the aryl bromide with an alkene, providing a route to substituted styrenes and other vinylated aromatic compounds.
-
Sonogashira Coupling: The Sonogashira reaction allows for the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, a valuable transformation for introducing linear fragments into a molecule.
-
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of various amine functionalities.
-
Ester Hydrolysis and Amidation: The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drugs.
The strategic combination of these reactions allows medicinal chemists to systematically build up molecular complexity and explore the structure-activity relationships (SAR) of a given compound series.
Exemplary Application: Synthesis of EP4 Receptor Antagonists
The prostaglandin E2 receptor 4 (EP4) is a G-protein coupled receptor that plays a significant role in inflammation, pain, and cancer.[1] Consequently, the development of selective EP4 antagonists is a promising therapeutic strategy for a range of diseases, including osteoarthritis, rheumatoid arthritis, and certain cancers.[1][2] A number of potent and selective EP4 antagonists feature a substituted benzoic acid scaffold, highlighting the potential utility of this compound as a key starting material.[3]
Signaling Pathway Overview
Prostaglandin E2 (PGE2) is a key inflammatory mediator. Upon binding to the EP4 receptor, it triggers a signaling cascade that ultimately leads to the production of factors that promote inflammation and cell proliferation. Blocking this interaction with an EP4 antagonist can therefore mitigate these pathological processes.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 478374-78-4 | 243.10 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.2 | 1.2 |
| Pd(dppf)Cl₂ | 72287-26-4 | 816.64 | 0.03 | 0.03 |
| K₂CO₃ | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | - |
| Water (degassed) | 7732-18-5 | 18.02 | - | - |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Hydrolysis of the Methyl Ester
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a key step in the synthesis of many EP4 antagonists.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 4-aryl-2,3-dimethylbenzoate | Varies | Varies | 1.0 | 1.0 |
| Lithium Hydroxide (LiOH) | 1310-65-2 | 23.95 | 3.0 | 3.0 |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | - |
| Water | 7732-18-5 | 18.02 | - | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | - |
Procedure:
-
Dissolve the methyl 4-aryl-2,3-dimethylbenzoate (1.0 mmol) in a mixture of THF and water (e.g., 3:1 v/v, 8 mL).
-
Add lithium hydroxide (3.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the carboxylic acid product.
Conclusion: A Versatile Scaffold for Future Drug Discovery
This compound provides a robust and versatile starting point for the synthesis of a wide range of complex molecules of medicinal interest. Its ability to readily participate in cross-coupling reactions makes it an invaluable tool for exploring novel chemical space in the pursuit of new therapeutic agents. The protocols and conceptual framework provided herein offer a solid foundation for researchers and drug development professionals to harness the potential of this valuable building block in their own discovery programs, particularly in the development of next-generation EP4 receptor antagonists and other targeted therapies.
References
- Eli Lilly and Company. (2019). DIMETHYLBENZOIC ACID COMPOUNDS. European Patent EP3083554T3.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Retrieved from [Link]
- Shanghai Institute of Materia Medica, Chinese Academy of Sciences. (2022). Compound for inhibiting pge2/ep4 signaling transduction inhibiting, preparation method therefor, and medical uses thereof. European Patent EP3889134B1.
- ASKAT INC. (2017). USE OF EP4 RECEPTOR ANTAGONISTS FOR THE TREATMENT OF NASH-ASSOCIATED LIVER CANCER. U.S.
-
Blanco, M. J., et al. (2016). Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. Bioorganic & Medicinal Chemistry Letters, 26(1), 105-109. [Link]
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- 3. Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 4-bromo-2,3-dimethylbenzoate in Cross-Coupling Reactions
Introduction: The Utility of a Multifunctional Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic design of molecular building blocks is paramount. Methyl 4-bromo-2,3-dimethylbenzoate (CAS No. 6021-32-5) emerges as a highly versatile intermediate, offering chemists a scaffold endowed with distinct reactive sites for deliberate, stepwise molecular construction.
Its structure is characterized by three key features:
-
An aryl bromide at the 4-position, which serves as a prime electrophilic partner for a multitude of palladium-catalyzed cross-coupling reactions.
-
A methyl ester group, which can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides and other derivatives, providing a secondary handle for diversification.
-
Two ortho-methyl groups (at positions 2 and 3 relative to the ester) that introduce steric hindrance and specific electronic properties. This substitution pattern can influence the reactivity of the aromatic ring and the conformational preferences of the resulting products, a critical consideration in designing molecules with specific biological or material properties.
These application notes provide detailed experimental protocols for three cornerstone cross-coupling reactions utilizing this compound: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The causality behind reagent selection and parameter optimization is discussed, offering researchers a robust framework for synthesizing complex molecular architectures.
Physicochemical and Spectroscopic Data
A summary of the physical and chemical properties for the starting material is provided below. While a full experimental dataset for this specific compound is not publicly available, data from structurally similar analogs such as Methyl 4-bromo-2-methylbenzoate provides a reasonable reference.
| Property | Value | Reference |
| CAS Number | 6021-32-5 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₂ | |
| Molecular Weight | 243.10 g/mol | |
| Appearance | Expected to be a liquid or low-melting solid | [2] |
| ¹H NMR (CDCl₃, est.) | δ ~7.5-7.8 (m, 2H, Ar-H), 3.9 (s, 3H, -OCH₃), 2.4 (s, 3H, Ar-CH₃), 2.2 (s, 3H, Ar-CH₃) | Inferred from analogs |
Synthesis of Starting Material
This compound is most commonly prepared via the esterification of its corresponding carboxylic acid, 4-bromo-2,3-dimethylbenzoic acid (CAS No. 5613-26-3)[3]. A standard Fischer esterification protocol is provided below.
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-2,3-dimethylbenzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of anhydrous methanol (e.g., 20-30 mL per gram of acid) to act as both solvent and reagent.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).
-
Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude ester by column chromatography on silica gel if necessary to afford this compound.
Application 1: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for creating carbon-carbon bonds between sp²-hybridized centers.[4] The reaction is valued for its mild conditions and tolerance of various functional groups. The steric hindrance imparted by the ortho-methyl groups on the substrate may necessitate the use of highly active catalyst systems.[5][6]
Causality in Experimental Design
-
Catalyst/Ligand: Palladium catalysts such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) are chosen. For sterically hindered substrates, these advanced ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[5][7]
-
Base: A base is essential to activate the boronic acid partner by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step.[4] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact yield, with stronger, more soluble bases often being more effective for challenging couplings.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used. Water is crucial for dissolving the inorganic base and assisting in the formation of the active boronate species.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a suitable base such as K₃PO₄ (3.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the aryl bromide.
-
Reaction Conditions: Heat the mixture to 90-110°C with vigorous stirring. The reaction time can range from 4 to 24 hours.
-
Monitoring: Track the consumption of the starting material using TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel.
Application 2: Sonogashira C-C Bond Formation
The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, creating conjugated enynes and arylalkynes.[8] This reaction typically employs a dual-catalyst system of palladium and copper(I).[9]
Causality in Experimental Design
-
Catalyst System: The standard system involves a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[8][9]
-
Copper-Free Conditions: For some substrates, particularly electron-rich aryl bromides, copper can inhibit the reaction or promote undesired alkyne homocoupling (Glaser coupling).[10] In these cases, copper-free protocols using bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) at room temperature or with mild heating can be more effective.[11]
-
Base: An amine base (e.g., triethylamine, diisopropylamine) is used to deprotonate the terminal alkyne and to neutralize the HBr formed during the reaction. It often serves as the solvent as well.
Experimental Protocol: Sonogashira Coupling
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- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
Application Notes & Protocols: Methyl 4-bromo-2,3-dimethylbenzoate in Materials Science
Prepared by: Gemini, Senior Application Scientist
Introduction: Unlocking New Material Chemistries
Methyl 4-bromo-2,3-dimethylbenzoate is a polysubstituted aromatic compound poised to serve as a highly versatile building block in the synthesis of advanced materials. Its structure, featuring a reactive bromine atom, a modifiable methyl ester group, and two methyl substituents on the phenyl ring, offers a unique combination of reactivity and steric influence. This guide provides an in-depth look at the potential applications of this compound, focusing on its role as a precursor for novel polymers and functional organic molecules. The strategic positioning of the functional groups makes it an ideal candidate for creating complex molecular architectures through well-established synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions.
While direct, extensive literature on the material applications of this compound is emerging, its utility can be expertly extrapolated from the well-documented applications of its structural analogs, such as other brominated benzoate esters. These related compounds are staples in the development of pharmaceuticals, agrochemicals, and high-performance materials like liquid crystalline polymers.
Physicochemical Properties & Data
A precise understanding of a compound's properties is critical for experimental design. Below is a summary of the key data for this compound.
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 6021-32-5[1] |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| Appearance | Expected to be a solid or liquid |
| Key Functional Groups | Aryl Bromide, Methyl Ester, Phenyl Ring |
Core Application: A Versatile Building Block for Advanced Materials
The primary application of this compound in materials science is as a foundational building block. The bromine atom at the 4-position is the key to its synthetic versatility, serving as an excellent leaving group in a variety of cross-coupling reactions. This allows for the precise and controlled formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.
The methyl groups at the 2- and 3-positions provide steric hindrance that can influence the conformation of resulting biaryl compounds or polymer chains, potentially leading to materials with unique optical and electronic properties. The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, opening pathways to further functionalization, such as amidation or its use as a linker in the synthesis of Metal-Organic Frameworks (MOFs).
Palladium-Catalyzed Cross-Coupling Reactions
The most powerful application of this molecule is in palladium-catalyzed cross-coupling reactions. Techniques like the Suzuki-Miyaura, Heck, and Sonogashira couplings are fundamental to modern organic synthesis and materials science. For instance, aromatic esters like Methyl 4-bromo-3-methylbenzoate are known to undergo Suzuki coupling to create biaryl compounds[2]. This approach is invaluable for constructing the core structures of organic electronic materials, specialized polymers, and pharmaceutical intermediates.
Application Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a generalized, yet robust, starting point for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. Optimization for specific substrates is highly recommended.
Causality and Experimental Choices
-
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice, though pre-catalyst systems like Pd(dppf)Cl₂ are also effective. The choice of ligand (e.g., PPh₃, dppf) is crucial as it stabilizes the palladium center and influences reaction kinetics and yield.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium catalyst. The choice of base can significantly impact the reaction outcome.
-
Solvent: A mixed solvent system, often a combination of an organic solvent (like 1,4-dioxane or toluene) and water, is typically used to dissolve both the organic and inorganic reagents. The solvent must be degassed to prevent oxidation of the palladium catalyst.
Step-by-Step Methodology
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to create an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe. The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the starting aryl bromide.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.
Visualizing the Process
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: General Experimental Workflow for Suzuki Coupling.
Potential Applications in Materials Science
-
Polymer Synthesis: By designing bifunctional monomers from this compound (e.g., by converting the ester to another reactive group or coupling two units together), it can be used in step-growth polymerization. This could lead to the synthesis of novel poly(phenylene)s or other conjugated polymers. The steric bulk from the 2,3-dimethyl substitution could impart desirable properties such as increased solubility and altered electronic characteristics, making them suitable for applications in organic electronics.
-
Organic Electronics: The biaryl structures synthesized via cross-coupling are central to many materials used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). This compound provides a route to create tailored building blocks for these advanced applications.
-
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. By hydrolyzing the methyl ester to a carboxylic acid, 4-bromo-2,3-dimethylbenzoic acid can be produced. This molecule, or its coupled derivatives, can serve as a rigid organic linker for the synthesis of novel MOFs with potentially unique pore structures and functionalities for applications in gas storage, separation, and catalysis.
Safety and Handling
While specific toxicity data for this compound is not widely available, it should be handled with the standard precautions for laboratory chemicals. Based on analogous compounds, it may cause skin and eye irritation[3][4].
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.
Conclusion
This compound is a valuable and versatile building block for materials science research. Its true potential lies in its ability to be transformed through robust and high-yielding reactions like the Suzuki-Miyaura cross-coupling. This enables the rational design and synthesis of a vast array of complex organic molecules and polymers with tailored properties for a wide range of advanced applications, from organic electronics to porous materials. The protocols and insights provided here serve as a foundational guide for researchers to explore the rich chemistry of this promising compound.
References
-
PrepChem. Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]
- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
PubChem. Methyl 4-bromo-2-methylbenzoate. [Link]
-
Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]
-
PubChem. Methyl 4-bromo-2-fluoro-3-methylbenzoate. [Link]
-
PrepChem. Synthesis of methyl 4-bromobenzoate. [Link]
-
NIST. Benzoic acid, 4-bromo-, methyl ester. [Link]
Sources
- 1. This compound | 6021-32-5 [amp.chemicalbook.com]
- 2. Methyl-4-brom-3-methylbenzoat 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Methyl 4-bromo-2-methylbenzoate | C9H9BrO2 | CID 22031226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 4-bromo-2-fluoro-3-methylbenzoate | C9H8BrFO2 | CID 44558847 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 4-bromo-2,3-dimethylbenzoate
Welcome to the technical support guide for Methyl 4-bromo-2,3-dimethylbenzoate. As a key structural motif in medicinal chemistry and materials science, obtaining this compound in high purity is critical for reliable downstream applications. This guide, designed for researchers and drug development professionals, provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the chemical principles behind each step.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile
This section addresses the most common questions regarding the impurities you are likely to encounter. Understanding the origin of these impurities is the first step toward designing an effective purification strategy.
Q1: What are the most common impurities I will encounter during the synthesis and purification of this compound?
The impurity profile of your crude product is almost entirely dictated by the two-step synthesis process: the electrophilic bromination of 2,3-dimethylbenzoic acid, followed by the esterification of the resulting 4-bromo-2,3-dimethylbenzoic acid.
Table 1: Common Impurities and Their Origins
| Impurity Name | Structure | Origin | Separation Principle |
|---|---|---|---|
| 2,3-Dimethylbenzoic Acid | Aromatic Carboxylic Acid | Incomplete bromination (Step 1) | Acidity (pKa difference) |
| 4-Bromo-2,3-dimethylbenzoic Acid | Aromatic Carboxylic Acid | Incomplete esterification (Step 2) | Acidity (pKa difference) |
| Isomeric Bromo-esters | Aromatic Ester | Non-selective bromination | Polarity Difference |
| Di-bromo Species | Aromatic Ester | Over-bromination | Polarity & Size Difference |
| Benzylic Bromide Species | Aromatic Ester | Radical side-chain bromination | Polarity Difference |
Q2: Why are isomeric impurities a major concern, and which ones should I expect?
Isomeric impurities arise from the bromination of 2,3-dimethylbenzoic acid[1][2]. The substitution pattern on the aromatic ring is determined by the directing effects of the three substituents:
-
-CH₃ groups (at C2, C3): These are activating, ortho, para-directing groups.
-
-COOH group (at C1): This is a deactivating, meta-directing group.
The powerful activating nature of the two methyl groups dominates the reaction. The C4 and C6 positions are para to the C1-COOH group and ortho or para to the methyl groups, making them the most likely sites for bromination. The C5 position is also activated. This competition can lead to a mixture of isomers, primarily the desired 4-bromo product along with 5-bromo and 6-bromo analogues. Separating these isomers is often the greatest purification challenge as they have very similar polarities.
Q3: How can I get a quick and effective assessment of my crude product's purity?
Before committing to a large-scale purification, a quick analytical check is essential.
-
Thin-Layer Chromatography (TLC): This is the fastest method. Use a silica plate with an eluent system like 9:1 Hexane/Ethyl Acetate. Unreacted carboxylic acids will typically have a lower Rf (they will stick to the silica more) than the desired ester product. Isomeric impurities will often appear as spots very close to the product spot, sometimes as an elongated or "smeared" spot.
-
¹H NMR Spectroscopy: A crude ¹H NMR spectrum is invaluable. The presence of a broad singlet around 10-12 ppm indicates unreacted carboxylic acid. The aromatic region (7-8 ppm) will reveal the success of the bromination and the presence of isomers, which will show different splitting patterns.
Part 2: Troubleshooting Guides & Detailed Protocols
This section provides step-by-step solutions to specific purification problems.
Issue 1: My crude product is contaminated with carboxylic acids (unreacted starting material or intermediate).
Root Cause Analysis: This is the most common and easily solved issue. It stems from either incomplete bromination, leaving 2,3-dimethylbenzoic acid, or incomplete esterification, leaving 4-bromo-2,3-dimethylbenzoic acid. Because both contaminants are acidic and the desired product is neutral, they can be efficiently removed with a simple acid-base extraction.
Solution Workflow: Acid-Base Extraction
The diagram below outlines the workflow for removing acidic impurities from your organic solution (e.g., Ethyl Acetate, DCM).
Sources
Technical Support Center: Troubleshooting Side Reactions in Cross-Coupling of Methyl 4-bromo-2,3-dimethylbenzoate
An advanced technical support guide for researchers, scientists, and drug development professionals.
Welcome to the technical support hub for palladium-catalyzed cross-coupling reactions involving Methyl 4-bromo-2,3-dimethylbenzoate. This sterically hindered aryl bromide is a valuable building block, but its di-ortho-substituted nature presents unique challenges that can lead to frustrating side reactions and low yields. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the mechanistic reasons behind these issues and offer field-proven strategies to optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My coupling reaction has stalled. I'm seeing mostly unreacted starting material with very low yield of the desired product. What's the primary cause?
Answer: With a substrate as sterically demanding as this compound, low or no conversion is the most common failure mode. The two methyl groups flanking the bromine atom create significant steric hindrance, which severely impedes the key oxidative addition step in the catalytic cycle.[1][2] Standard catalysts like Pd(PPh₃)₄ are often ineffective.
Core Problem: The palladium catalyst cannot efficiently insert into the carbon-bromine bond.
Solutions:
-
Re-evaluate Your Ligand: The choice of ligand is paramount. You must use a ligand designed to accommodate and promote reactions with sterically hindered substrates.[1]
-
Recommended Ligands: Bulky, electron-rich biaryl phosphine ligands are the industry standard for this challenge. They accelerate both the oxidative addition and the subsequent reductive elimination steps. Consider ligands from the Buchwald family.[3][4]
-
N-Heterocyclic Carbenes (NHCs): These are also highly effective for coupling hindered substrates and can be a powerful alternative to phosphine ligands.[5]
-
-
Increase Catalyst Loading: For a difficult coupling, a higher catalyst loading (e.g., 2-5 mol%) can increase the concentration of the active catalytic species and help drive the reaction to completion.[6] While not ideal for process chemistry, it is an effective troubleshooting step in a research setting.
-
Check Reagent and Atmosphere Quality: The active Pd(0) catalyst is sensitive to oxygen.[7]
-
Inert Atmosphere: Ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.[7][8] Sparging the solvent with argon for 20-30 minutes before use is highly recommended.[8]
-
Reagent Purity: Impurities in your starting materials or solvents can act as catalyst poisons.[6][7]
-
| Parameter | Standard Conditions | Recommended for Hindered Substrate | Rationale |
| Ligand | PPh₃ | XPhos, SPhos, RuPhos, or IPr (NHC) | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination for sterically congested centers.[3][4] |
| Catalyst Loading | 0.5–1 mol% | 2–5 mol% | Increases the concentration of active catalyst to overcome slow kinetics.[6] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger, non-nucleophilic bases are often more effective in these challenging couplings.[1][3] |
| Solvent | Toluene, THF | 1,4-Dioxane, Toluene, DMF | A solvent screen is often necessary to optimize solubility and reaction rates.[6] |
Question 2: My desired product is forming, but I have a major byproduct with a mass corresponding to my starting material minus bromine. What is this and how do I stop it?
Answer: You are observing hydrodehalogenation, a common and problematic side reaction where the bromine atom is replaced by a hydrogen atom.[3] This consumes your starting material and generates 2,3-dimethylbenzoate, complicating purification.
Core Problem: The formation of a palladium-hydride (Pd-H) species in the catalytic cycle, which then participates in a competing reductive elimination pathway to give the Ar-H byproduct.[3]
Sources of Hydride:
-
Trace water or alcohols in the solvent.
-
Amine bases (e.g., triethylamine).[8]
-
The phosphine ligand itself or the base used (e.g., NaOtBu can promote this).[3]
Solutions:
-
Switch to a Weaker, Anhydrous Base: Strong bases like sodium tert-butoxide can accelerate dehalogenation. Switching to anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is highly effective at suppressing this side reaction.[3][8]
-
Use Anhydrous, Aprotic Solvents: Protic solvents are potential hydride sources. Use high-purity, anhydrous, and degassed non-polar aprotic solvents like toluene or 1,4-dioxane.[3][7]
-
Lower the Reaction Temperature: Dehalogenation can have a different activation energy than the desired coupling. Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) can sometimes favor the desired pathway.[3]
-
Protect N-H Containing Coupling Partners: If your coupling partner contains an acidic N-H proton (like an indole or pyrrole), this can be a source of Pd-H species. Protection of the N-H group is often necessary.[3]
Question 3: My reaction mixture contains a significant amount of a symmetrical byproduct. What is it?
Answer: This is likely a homocoupling (or dimerization) byproduct. Depending on the reaction type, this can manifest in two ways:
-
Aryl-Aryl Homocoupling (e.g., Suzuki, Heck): Two molecules of your this compound couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen.[7][9]
-
Alkyne Homocoupling (Sonogashira): If you are performing a Sonogashira coupling, two molecules of your terminal alkyne coupling partner can dimerize to form a 1,3-diyne. This side reaction, often called Glaser coupling, is typically catalyzed by the copper(I) co-catalyst in the presence of oxygen.[10][11]
Solutions:
-
For All Coupling Types: The most critical step is to rigorously exclude oxygen from the reaction. Ensure thorough degassing of all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[9][10]
-
For Sonogashira Coupling:
-
Minimize the amount of copper(I) co-catalyst used.
-
Consider using "copper-free" Sonogashira conditions, which can significantly reduce or eliminate alkyne homocoupling.[10]
-
Question 4: I've isolated my product, but NMR analysis shows I've lost the methyl ester, and I have the corresponding carboxylic acid instead. Why did this happen?
Answer: You are observing hydrolysis (saponification) of the methyl ester. This occurs when the ester group reacts with the base in your reaction mixture, especially in the presence of water and at elevated temperatures.[12][13]
Core Problem: The ester is not stable to the basic reaction conditions required for the coupling.
Solutions:
-
Use a Milder Base: Strong bases like NaOH or KOH are very effective at hydrolyzing esters.[14][15] Switching to milder inorganic bases like potassium fluoride (KF) or carefully dried potassium carbonate (K₂CO₃) can prevent this.[16] While K₃PO₄ is recommended for coupling efficiency, it can still cause hydrolysis if significant water is present.
-
Run Anhydrous Conditions: Water is required for hydrolysis. Using anhydrous solvents and bases will significantly slow down this side reaction.[7] Note that some Suzuki couplings require a small amount of water to be effective, creating a delicate balance.[17]
-
Lower Reaction Temperature: Hydrolysis is kinetically slower at lower temperatures. If the coupling can proceed efficiently at a milder temperature, this will help preserve the ester group.
-
Perform the Hydrolysis Intentionally: If hydrolysis is unavoidable, an alternative strategy is to proceed with the coupling and then intentionally hydrolyze the crude product to the carboxylic acid as the final, desired molecule. This simplifies purification by removing the mixed ester/acid issue.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to anticipate when using this compound? The three most common side reactions are hydrodehalogenation (loss of bromine), homocoupling (dimerization of starting materials), and hydrolysis of the methyl ester group. The sterically hindered nature of the substrate often requires forcing conditions (higher temperature, stronger base), which can exacerbate all three of these undesired pathways.
Q2: How exactly does the di-ortho-substitution pattern affect reactivity in a palladium-catalyzed cycle? The two ortho-methyl groups create a sterically crowded environment around the carbon-bromine bond. This has two main negative effects on the catalytic cycle:
-
Slows Oxidative Addition: The bulky palladium-ligand complex struggles to approach and insert into the C-Br bond. This is often the rate-limiting step.[18]
-
Hinders Reductive Elimination: After transmetalation, the two coupling partners on the palladium center must come close together for the final bond-forming reductive elimination step. The steric bulk from the 2,3-dimethylphenyl group can make this difficult, potentially allowing for side reactions like beta-hydride elimination or catalyst decomposition to occur.[4]
Q3: Is there a recommended "starting point" protocol for a Suzuki-Miyaura coupling with this substrate? Yes, the following protocol is a robust starting point designed to mitigate the common side reactions.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling for Sterically Hindered Substrates
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2–1.5 equiv.), and finely powdered, anhydrous K₃PO₄ (2.0–3.0 equiv.).[1]
-
Inert Atmosphere Setup: Seal the vessel with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Catalyst/Ligand Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and any additional ligand if required.[1] Using a pre-catalyst simplifies this step and improves reproducibility.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of 0.1–0.5 M with respect to the limiting reagent.[1]
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 80–100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. homework.study.com [homework.study.com]
- 13. quora.com [quora.com]
- 14. youtube.com [youtube.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Yield for Methyl 4-bromo-2,3-dimethylbenzoate Synthesis
Welcome to the Technical Support Center for the synthesis of Methyl 4-bromo-2,3-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common challenges encountered during the synthesis of this important chemical intermediate. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your reaction yields and product purity.
Overview of Synthesis
The synthesis of this compound typically proceeds through a two-step process:
-
Electrophilic Aromatic Bromination: 2,3-dimethylbenzoic acid is brominated to form 4-bromo-2,3-dimethylbenzoic acid.
-
Fischer Esterification: The resulting carboxylic acid is then esterified with methanol to yield the final product, this compound.
This guide will address potential issues in both stages of the synthesis and provide optimized protocols to maximize your yield and purity.
Troubleshooting Guide & FAQs
Part 1: Electrophilic Aromatic Bromination of 2,3-dimethylbenzoic acid
Q1: My bromination reaction is showing low conversion of the starting material. What are the likely causes and how can I fix it?
A1: Low conversion in electrophilic aromatic substitution reactions can often be traced back to several key factors.[1] Systematically investigating the following aspects will help pinpoint the issue:
-
Insufficiently Activated Brominating Agent: The generation of a potent electrophile (Br+) is crucial. If you are using Br₂ alone, the reaction may be slow. The use of a Lewis acid catalyst, such as FeBr₃ or AlCl₃, is highly recommended to polarize the Br-Br bond and generate a more reactive electrophile.
-
Deactivated Substrate: While the two methyl groups on the aromatic ring are activating, any electron-withdrawing impurities in your starting 2,3-dimethylbenzoic acid can significantly slow down the reaction.[2] Ensure the purity of your starting material.
-
Reaction Conditions:
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to side products. A moderate temperature, often near room temperature, is a good starting point.
-
Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄) is typically used. Ensure the solvent is anhydrous, as water can react with the Lewis acid catalyst.
-
-
Inadequate Reaction Time: Electrophilic aromatic substitutions can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
Q2: I'm observing the formation of multiple brominated isomers. How can I improve the regioselectivity for the desired 4-bromo product?
A2: The directing effects of the substituents on the aromatic ring govern the position of bromination.[3] In 2,3-dimethylbenzoic acid, the two methyl groups are ortho, para-directing and activating, while the carboxylic acid group is a meta-directing and deactivating group.[2][3]
-
Steric Hindrance: The positions ortho to the methyl groups (positions 4 and 6) are electronically favored. However, the position between the two methyl groups (position 2) is sterically hindered. The position ortho to the carboxylic acid (position 3) is also sterically hindered. Therefore, bromination is most likely to occur at the 4- and 6-positions. The formation of the 4-bromo isomer is generally favored due to less steric hindrance compared to the 6-position, which is ortho to a methyl group and meta to another.
-
Optimizing for the 4-Bromo Isomer: To maximize the yield of the 4-bromo isomer, consider the following:
-
Choice of Brominating Agent: Using a bulkier brominating agent might enhance selectivity for the less sterically hindered position.
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
-
Q3: My reaction mixture has turned dark, and I'm getting a lot of tar-like byproducts. What's causing this and how can I prevent it?
A3: The formation of dark, tarry substances is often indicative of side reactions and degradation.
-
Over-bromination: The product, 4-bromo-2,3-dimethylbenzoic acid, is still activated towards further electrophilic substitution, which can lead to the formation of di- and tri-brominated species.[2] Use a controlled amount of the brominating agent (typically 1.0-1.1 equivalents).
-
Reaction with the Carboxylic Acid Group: While less common, harsh reaction conditions could potentially lead to side reactions involving the carboxylic acid.
-
Impure Reagents: Impurities in the starting material or solvent can lead to undesired side reactions.
To mitigate these issues:
-
Use high-purity starting materials and anhydrous solvents.
-
Maintain a controlled temperature.
-
Add the brominating agent slowly to the reaction mixture to avoid localized high concentrations.
Part 2: Fischer Esterification of 4-bromo-2,3-dimethylbenzoic acid
Q4: The esterification reaction is not going to completion, and I have a significant amount of unreacted carboxylic acid. What can I do to drive the reaction forward?
A4: Fischer esterification is an equilibrium-controlled process.[4] To achieve a high yield of the ester, you need to shift the equilibrium towards the product side.
-
Use of Excess Alcohol: A large excess of methanol is commonly used to act as both a reactant and the solvent.[5] This mass action effect drives the equilibrium towards the formation of the methyl ester.
-
Removal of Water: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid.[4] Using a dehydrating agent or a Dean-Stark apparatus to remove water as it is formed can significantly improve the yield.
-
Sufficient Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is essential.[5] Ensure you are using an adequate amount (typically catalytic amounts are sufficient).
-
Reaction Time and Temperature: The reaction may require prolonged heating under reflux to reach equilibrium.[5] Monitor the reaction by TLC to determine the optimal time.
Q5: I'm observing an unexpected byproduct in my esterification reaction. What could it be?
A5: While Fischer esterification is generally a clean reaction, side products can form under certain conditions.
-
Ether Formation: The alcohol (methanol) can undergo acid-catalyzed self-condensation to form dimethyl ether, especially at high temperatures and prolonged reaction times.[5]
-
Sulfonation: If using a large excess of concentrated sulfuric acid at high temperatures, electrophilic aromatic substitution on the benzene ring can occur, leading to the formation of a sulfonated product.[5]
-
Purity of Starting Material: Any impurities from the bromination step will be carried over and may react under the acidic conditions of the esterification.
To avoid these, use the minimum necessary amount of catalyst and control the reaction temperature. Ensure the 4-bromo-2,3-dimethylbenzoic acid is of high purity before proceeding with the esterification.
Optimized Experimental Protocols
Protocol 1: Synthesis of 4-bromo-2,3-dimethylbenzoic acid
| Reagent/Parameter | Quantity/Value | Notes |
| 2,3-dimethylbenzoic acid | 1.0 eq | Ensure high purity. |
| Bromine (Br₂) | 1.05 eq | Handle with extreme caution in a fume hood. |
| Iron(III) bromide (FeBr₃) | 0.1 eq | Anhydrous. |
| Dichloromethane (DCM) | Anhydrous | Sufficient to dissolve the starting material. |
| Temperature | Room Temperature | |
| Reaction Time | 2-4 hours | Monitor by TLC. |
Step-by-Step Methodology:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dimethylbenzoic acid in anhydrous DCM.
-
Add the catalytic amount of anhydrous FeBr₃.
-
In a separate dropping funnel, add the bromine.
-
Slowly add the bromine to the stirred reaction mixture at room temperature. The color of the solution should change from reddish-brown to colorless as the bromine is consumed.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-bromo-2,3-dimethylbenzoic acid.
-
The crude product can be purified by recrystallization.
Protocol 2: Synthesis of this compound
| Reagent/Parameter | Quantity/Value | Notes |
| 4-bromo-2,3-dimethylbenzoic acid | 1.0 eq | Purified from the previous step. |
| Methanol (MeOH) | Large excess (e.g., 20 eq) | Anhydrous. Also acts as the solvent. |
| Sulfuric Acid (H₂SO₄) | 0.1-0.2 eq | Concentrated. Add slowly and carefully. |
| Temperature | Reflux | |
| Reaction Time | 4-8 hours | Monitor by TLC. |
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the 4-bromo-2,3-dimethylbenzoic acid in a large excess of anhydrous methanol.
-
Carefully and slowly add concentrated sulfuric acid to the stirred solution.
-
Attach a reflux condenser and heat the mixture to a gentle reflux.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[6]
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude ester can be purified by column chromatography on silica gel.[7]
Visualizing the Process
Caption: Workflow for the synthesis of this compound.
Caption: A logical guide to troubleshooting common synthesis issues.
References
-
PrepChem. Synthesis of methyl 4-bromo-2-methylbenzoate. Available from: [Link]
-
AIP Publishing. Optimization of based catalyzed transesterification and characterization of palm oil methyl ester. Available from: [Link]
-
E3S Web of Conferences. Optimization of Methyl Ester Through Simultaneous Esterification–Transesterification Reactions Using Waste Cooking Oil as Raw. Available from: [Link]
-
ResearchGate. Optimization of reaction conditions for the methyl esterification of cinnamic acid. Available from: [Link]
-
PALMOILIS. OPTIMIZATION OF THE EPOXIDATION OF METHYL ESTER OF PALM FATTY ACID DISTILLATE. Available from: [Link]
- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
Organic Chemistry Study Site. 5 Major Electrophilic Aromatic Substitution Reactions Activating. Available from: [Link]
-
Wikipedia. Electrophilic aromatic substitution. Available from: [Link]
-
PrepChem. Synthesis of methyl 4-bromobenzoate. Available from: [Link]
-
Royal Society of Chemistry. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available from: [Link]
-
Chemistry Steps. Electrophilic Aromatic Substitution Practice Problems. Available from: [Link]
-
Chemistry LibreTexts. 22.4: Electrophilic Aromatic Substitution. Available from: [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]
-
ResearchGate. (PDF) Methyl 4-bromobenzoate. Available from: [Link]
-
ResearchGate. I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? Available from: [Link]
-
ResearchGate. Radical bromination of 2,5-dimethyl benzoic acid 1 affording desired... Available from: [Link]
- Google Patents. 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
-
Organic Syntheses Procedure. 2-bromo-3-methylbenzoic acid. Available from: [Link]
-
Organic Syntheses Procedure. 2,4,6-tribromobenzoic acid. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Catalyst Selection and Optimization for Methyl 4-bromo-2,3-dimethylbenzoate
Welcome to the technical support center for cross-coupling reactions involving Methyl 4-bromo-2,3-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for this sterically hindered aryl bromide. Given the substitution pattern of this substrate, particular attention must be paid to catalyst and ligand selection to overcome potential steric challenges and achieve optimal reaction outcomes.
This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs) - Catalyst and Condition Selection
Q1: What are the main challenges when using this compound in cross-coupling reactions?
The primary challenge with this compound arises from steric hindrance. The aryl bromide has two ortho-substituents: a methyl group at the 2-position and a methyl ester group at the 3-position. This steric bulk around the carbon-bromine bond can impede key steps in the catalytic cycle of many cross-coupling reactions.[1] Specifically, it can slow down the rate of:
-
Oxidative Addition: The initial insertion of the palladium(0) catalyst into the C-Br bond is often the rate-determining step and is sensitive to steric hindrance.[1]
-
Reductive Elimination: The final step, where the new C-C or C-N bond is formed and the product is released from the catalyst, can also be hindered by bulky substituents.[1][2]
This can lead to low yields, slow reaction times, and an increased propensity for side reactions like dehalogenation. Therefore, selecting a highly active and sterically tolerant catalyst system is crucial for success.
Q2: Which type of palladium catalyst and ligand system is a good starting point for Suzuki-Miyaura coupling with this substrate?
For sterically hindered aryl bromides like this compound, standard catalysts such as Pd(PPh₃)₄ may prove ineffective.[1] A more robust system featuring bulky, electron-rich ligands is highly recommended to facilitate both oxidative addition and reductive elimination.
A logical starting point would be to use a second-generation (G2) or third-generation (G3) palladium precatalyst complexed with a biaryl phosphine ligand. These are designed for challenging couplings.
| Catalyst/Ligand Class | Specific Examples | Rationale |
| Buchwald Biaryl Phosphine Ligands | XPhos, SPhos, RuPhos | These ligands are both bulky and electron-rich, which promotes the formation of a reactive, monoligated Pd(0) species that can more easily access the hindered C-Br bond.[1][2] |
| N-Heterocyclic Carbene (NHC) Ligands | IPr, SImes | NHCs are strong σ-donors that form highly stable and active palladium complexes, making them excellent for coupling hindered substrates, often at lower catalyst loadings. PEPPSI™-type precatalysts are a good option here.[1][3] |
Recommended Starting Conditions for Suzuki-Miyaura Coupling:
-
Palladium Precatalyst: XPhos Pd G3 (1-2 mol%)
-
Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents)
-
Solvent: 1,4-Dioxane/H₂O (e.g., 10:1 ratio) or Toluene/H₂O
-
Temperature: 80-110 °C
This combination provides a highly active catalyst system with a moderately strong, non-nucleophilic base suitable for overcoming steric challenges.[1]
Q3: What conditions should I consider for a Heck reaction with this compound?
The Heck reaction is also sensitive to steric hindrance on the aryl halide.[4][5][6] For a tetrasubstituted arene like this, a highly active catalyst is necessary. While traditional phosphine-based systems can be used, N-Heterocyclic Carbene (NHC) ligated palladium complexes often show superior performance for challenging substrates.[6]
Recommended Starting Conditions for Heck Coupling:
-
Palladium Source: Pd(OAc)₂ (2-5 mol%)
-
Ligand: IPr·HCl (4-10 mol%) with a base to form the NHC in situ, or a pre-formed Pd-NHC complex.
-
Base: K₂CO₃, Cs₂CO₃, or an organic base like Triethylamine (Et₃N) or DBU.
-
Solvent: DMF, NMP, or 1,4-Dioxane.
-
Temperature: 100-140 °C. High temperatures are often required for Heck reactions with aryl bromides.[6]
Q4: I need to perform a Buchwald-Hartwig amination. What is the best approach for this hindered substrate?
Buchwald-Hartwig amination is particularly sensitive to the steric environment of both the aryl halide and the amine.[7][8][9] The choice of ligand is critical. Again, bulky, electron-rich biaryl phosphine ligands are the gold standard for these transformations.[10]
Recommended Starting Conditions for Buchwald-Hartwig Amination:
-
Palladium Precatalyst: A G3 or G4 precatalyst with a ligand like RuPhos or BrettPhos is a good choice for hindered systems.
-
Base: A strong, non-nucleophilic base is required, such as NaOtBu or LHMDS.
-
Solvent: Anhydrous, apolar aprotic solvents like Toluene, 1,4-Dioxane, or CPME.
-
Temperature: 80-110 °C.
The reactivity order for halides in Buchwald-Hartwig reactions can sometimes be Ar-Br > Ar-Cl > Ar-I, as the iodide formed can have an inhibitory effect on the catalyst.
Part 2: Troubleshooting Guide
This section addresses common problems encountered when working with sterically hindered substrates like this compound.
Problem 1: Low or No Conversion to Product
Q: My reaction shows very little or no formation of the desired product, and I primarily recover my starting material. What are the first troubleshooting steps?
A: Low or no conversion is the most common issue, especially with a challenging substrate. A systematic approach is key.
dot
Caption: Initial troubleshooting workflow for low conversion.
Detailed Steps:
-
Catalyst Activity: Palladium(0) species are sensitive to oxygen.[2] Ensure your precatalyst is not old or decomposed. If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient. Consider using a pre-formed Pd(0) source or a more advanced precatalyst (e.g., G3/G4).
-
Inert Atmosphere: This is critical. Ensure solvents are rigorously degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Reagent Purity: Ensure all reagents and solvents are anhydrous. Water can interfere with many steps of the catalytic cycle. For Suzuki reactions, boronic acids can degrade over time; using a more stable boronate ester (e.g., pinacol ester) can sometimes resolve issues.[2]
-
Reaction Parameters: If the basics are correct, the issue is likely kinetic.
-
Temperature: Sterically hindered couplings often require more thermal energy. Increase the temperature in 10-20 °C increments.
-
Ligand: The initial ligand may not be active enough. Switch to a more electron-rich and bulky ligand. For example, if SPhos fails, try RuPhos or a suitable NHC ligand.[1][2]
-
Base/Solvent: The choice of base and solvent is interdependent. For Suzuki, if K₃PO₄ in dioxane/water isn't working, try Cs₂CO₃ in a different solvent like toluene or 2-MeTHF.
-
Problem 2: Significant Dehalogenation Side Product
Q: I am observing a significant amount of the dehalogenated product (Methyl 2,3-dimethylbenzoate) in my reaction mixture. What causes this and how can I prevent it?
A: Dehalogenation (or hydrodehalogenation) is a common side reaction where the bromine atom is replaced by a hydrogen. This occurs when a hydride source intercepts the Pd(II)-aryl intermediate after oxidative addition.[1]
dot
Caption: Competing pathways: cross-coupling vs. dehalogenation.
Potential Causes & Solutions:
-
Hydride Source: The hydride can originate from amine bases (like Et₃N), alcohol solvents, or even water in combination with certain bases.
-
Solution: Avoid amine bases if dehalogenation is a problem; use inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ instead.[1] Ensure solvents are truly anhydrous if water is suspected to be the issue.
-
-
Slow Coupling Rate: If the desired transmetalation or reductive elimination step is slow due to steric hindrance, the Pd-aryl intermediate has a longer lifetime, increasing the chance of reacting with a trace hydride source.
-
Solution: Increase the rate of the desired reaction by using a more active catalyst system (see Problem 1), increasing the concentration of the coupling partner (e.g., use 1.5 equivalents of boronic acid), or raising the temperature.
-
Problem 3: Formation of Homocoupled Side Products
Q: My main side product is the homocoupling of my boronic acid (in a Suzuki reaction) or my amine (in a Buchwald-Hartwig reaction). How can I minimize this?
A: Homocoupling is often caused by the presence of oxygen or an excess of reactive Pd(II) species in the reaction mixture.[2]
Solutions:
-
Rigorous Degassing: Oxygen can facilitate the homocoupling of boronic acids. Ensure all solvents (including water) and the reaction headspace are thoroughly deoxygenated before adding the catalyst.[2]
-
Use a Pd(0) Source or Efficient Precatalyst: Starting with a Pd(II) source requires an in-situ reduction to Pd(0). If this process is inefficient, the remaining Pd(II) can promote homocoupling. Using a stable Pd(0) source like Pd₂(dba)₃ or a highly efficient precatalyst (like the G3/G4 systems) that rapidly generates the active Pd(0) species can minimize this side reaction.[2]
-
Order of Addition: In some cases, adding the palladium catalyst last to the heated reaction mixture can be beneficial. This ensures that the catalyst enters a system ready for rapid oxidative addition, potentially outcompeting side reactions.
-
Ligand Choice: Bulky, electron-donating ligands that favor the desired cross-coupling pathway can help suppress homocoupling.[2]
Part 3: Experimental Protocols
The following is a generalized, representative protocol for a Suzuki-Miyaura coupling with this compound. It should be used as a starting point for optimization.
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%)
-
Base (e.g., K₃PO₄, finely ground, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 10:1)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), GC-MS, or LC-MS by periodically and carefully taking small aliquots.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous phase with the organic solvent (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- Benchchem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Benchchem. (2025). Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone.
- NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid.
- Rose-Hulman Institute of Technology. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents.
- Semantic Scholar. Sterically demanding, water-soluble alkylphosphines as ligands for high activity Suzuki coupling of aryl bromides in aqueous solvents.
- Wikipedia.
- RSC Publishing. (2016). A water-soluble supramolecular palladium(II)
- Chemistry LibreTexts. (2023).
- Benchchem. (2025).
- Journal of the American Chemical Society. (2025).
- ResearchGate. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
- ResearchGate. (2015).
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. Heck Reaction.
- Thieme. (2017).
- Organic Chemistry Portal. Sonogashira Coupling.
- ResearchGate. Intramolecular Mizoroki-Heck reaction in the synthesis of heterocycles.
- ACS Publications. (2001). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System.
- Journal of the American Chemical Society. (2013). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions.
- National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Semantic Scholar. Palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes.
- Journal of the American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
- Organic Chemistry Portal. (2003).
- National Institutes of Health. (2018).
- Benchchem. (2025).
- The Royal Society of Chemistry. Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides.
- WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
- YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- National Institutes of Health. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- National Institutes of Health. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
- ACS Publications. (2020). Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model.
- ResearchGate. (2002).
- National Institutes of Health. (2018).
- MDPI. (2001).
- Benchchem. (2025). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.
- National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Sci-Hub.
- Benchchem. (2025).
- National Institutes of Health. (2013).
- WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
Sources
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- 3. Yoneda Labs [yonedalabs.com]
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- 5. m.youtube.com [m.youtube.com]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Reactions of Methyl 4-bromo-2,3-dimethylbenzoate
Welcome to the Technical Support Center. As Senior Application Scientists, we have compiled this guide to address common challenges and questions encountered when monitoring reactions involving Methyl 4-bromo-2,3-dimethylbenzoate using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for chemistry professionals engaged in research and development.
This compound is a versatile intermediate. The aromatic bromide handle allows for carbon-carbon bond formation, such as the Suzuki-Miyaura coupling, while the methyl ester is susceptible to hydrolysis or amidation.[1][2] Accurate monitoring of these transformations is critical for optimizing reaction conditions and ensuring successful outcomes.
Part 1: Thin-Layer Chromatography (TLC) Reaction Monitoring
TLC is a rapid, inexpensive, and highly effective technique for qualitatively monitoring the progress of a chemical reaction by separating components of a mixture based on polarity.[3] By observing the disappearance of the starting material and the appearance of a new spot corresponding to the product, you can quickly assess the reaction's status.[4]
Frequently Asked Questions (TLC)
Q1: How do I select the right mobile phase (solvent system) for my reaction?
A1: The goal is to find a solvent system where the starting material and product have different and ideally well-separated Retention Factor (Rf) values, typically between 0.2 and 0.8.
-
Starting Point: For compounds of intermediate polarity like aromatic esters, a good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).[5] Begin with a ratio like 9:1 or 4:1 Hexane:EtOAc.
-
Polarity Adjustment:
-
If all spots remain at the bottom (low Rf), the solvent is not polar enough. Increase the proportion of the more polar solvent (e.g., switch to 7:3 Hexane:EtOAc).[6]
-
If all spots run to the top (high Rf), the solvent is too polar. Decrease the proportion of the polar solvent.
-
-
Compound Polarity: this compound is a relatively non-polar ester. A potential product from hydrolysis, 4-bromo-2,3-dimethylbenzoic acid, is much more polar due to the carboxylic acid group and will have a significantly lower Rf value. A product from a Suzuki coupling will have a polarity that depends on the coupled partner, but it will likely differ from the starting material.
Q2: How is the Retention Factor (Rf) calculated and what does it tell me?
A2: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate.[7][8] It is calculated using a simple formula:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [9]
Both distances are measured from the origin (the baseline where the sample was spotted).[8] For example, if your compound travels 2.5 cm and the solvent front travels 5.0 cm, the Rf is 0.5.[8] The Rf value is a constant for a specific compound under identical conditions (stationary phase, mobile phase, temperature).[10] More polar compounds interact more strongly with the polar silica gel stationary phase and thus travel shorter distances, resulting in lower Rf values.[10]
Q3: My compounds are not colored. How can I see the spots?
A3: Most organic compounds are not visible to the naked eye. The most common visualization method for aromatic compounds like this is a UV lamp.[3]
-
UV Visualization: TLC plates are often treated with a fluorescent indicator (e.g., F₂₅₄). When viewed under a UV lamp (at 254 nm), the entire plate fluoresces green. Compounds that absorb UV light (like aromatic rings) will quench this fluorescence and appear as dark purple or black spots.[3]
-
Staining: If a compound is not UV-active, chemical stains can be used. An iodine chamber (iodine vapor stains organic compounds brown) or a potassium permanganate (KMnO₄) dip (reacts with oxidizable functional groups to produce yellow/brown spots on a purple background) are common general-purpose stains.[3]
TLC Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Spots are streaking vertically. | 1. Sample Overload: Too much material was spotted on the plate.[11] 2. Acidic/Basic Compound: The compound (e.g., a carboxylic acid product) is interacting too strongly with the silica gel.[11] 3. High-Boiling Solvent: Reaction solvent (like DMF or DMSO) is smearing up the plate.[12] | 1. Dilute the reaction sample before spotting. Make the spot as small as possible.[4][6] 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization and reduce streaking.[11] 3. Spot the plate, then place it under high vacuum for a few minutes to evaporate the solvent before developing.[12] |
| Spots remain on the baseline (Rf ≈ 0). | The mobile phase is not polar enough to move the compounds up the plate.[6] | Increase the polarity of the mobile phase. For a Hexane/EtOAc system, increase the percentage of EtOAc.[5] If necessary, switch to a more polar solvent system, such as dichloromethane/methanol.[13] |
| Spots run with the solvent front (Rf ≈ 1). | The mobile phase is too polar; the compounds have a high affinity for the mobile phase and minimal interaction with the stationary phase. | Decrease the polarity of the mobile phase. For a Hexane/EtOAc system, decrease the percentage of EtOAc or increase the percentage of Hexane.[14] |
| No spots are visible after development. | 1. Sample Concentration Too Low: Not enough material was spotted to be detected.[6] 2. Compound is Not UV-Active: The compound does not absorb UV light at 254 nm. 3. Evaporation: The compound is highly volatile and evaporated from the plate. | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[6] 2. Use an alternative visualization technique, such as an iodine chamber or a chemical stain (e.g., potassium permanganate).[3] 3. This is less likely for the target compound but can be an issue for low-boiling point molecules. Ensure the plate is visualized promptly after development. |
| Starting material and product have very similar Rf values. | The chosen solvent system does not have sufficient selectivity to resolve the two compounds. | Try a different solvent system with different functional group selectivities. For example, switch from an EtOAc/Hexane (ester/alkane) system to a Dichloromethane/Methanol (chlorinated/alcohol) system or a Toluene-based system.[12][15] Running a "co-spot" lane, where both starting material and the reaction mixture are spotted together, can help confirm if two spots are truly identical or just very close.[12] |
Experimental Protocol: TLC Monitoring
-
Chamber Preparation: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to help saturate the chamber atmosphere with solvent vapors. Cover the chamber and let it equilibrate for 5-10 minutes.[10]
-
Plate Preparation: Using a pencil, gently draw a straight baseline (origin) about 1 cm from the bottom of a silica gel TLC plate.[3] Mark tick marks for each lane (e.g., "SM" for starting material, "R" for reaction mixture).
-
Spotting: Dissolve a small amount of your starting material in a volatile solvent (e.g., EtOAc or CH₂Cl₂) to create a reference solution. Dip a capillary tube into the solution and gently touch it to the "SM" tick mark on the baseline. The goal is to create a small, concentrated spot, typically 1-2 mm in diameter.[4] Repeat this process for the reaction mixture in the "R" lane.
-
Development: Carefully place the TLC plate into the equilibrated chamber, ensuring the baseline is above the level of the solvent.[6] Cover the chamber and allow the solvent to travel up the plate via capillary action.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil.[10]
-
Visualization & Analysis: Allow the plate to dry completely. View the plate under a UV lamp to see the spots. Circle the spots with a pencil. Calculate the Rf value for each spot.[7][16]
TLC Workflow Diagram
Caption: A typical experimental workflow for monitoring a reaction by TLC.
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry.[17] It is an invaluable tool for reaction monitoring when TLC is insufficient, providing confirmation of molecular weights for starting materials, intermediates, and products.
Frequently Asked Questions (LC-MS)
Q1: When is LC-MS preferable to TLC for monitoring my reaction?
A1: LC-MS is the superior choice in several scenarios:
-
Confirmation of Identity: When you need to confirm the molecular weight of a product, not just its polarity relative to the starting material.
-
Complex Mixtures: When the reaction produces multiple products or byproducts with similar polarities that cannot be resolved by TLC.
-
Trace-Level Detection: When you need to detect minor components or track the disappearance of the last traces of starting material with high sensitivity.[18]
-
Unstable Compounds: For compounds that might decompose on the acidic silica gel of a TLC plate.[12]
Q2: How do I choose the correct ionization mode for this compound and its derivatives?
A2: The choice of ionization mode is critical for getting a good signal. The two most common techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[19]
-
ESI vs. APCI: ESI is generally better for polar, ionizable molecules, while APCI is often more effective for less polar, more volatile, and lower molecular weight compounds.[19] For the starting material, this compound, APCI may provide a stronger signal than ESI.
-
Positive vs. Negative Mode: The choice depends on the analyte's ability to accept a proton (positive mode, [M+H]⁺) or lose a proton (negative mode, [M-H]⁻).[20]
-
Positive Mode (+): Good for compounds with basic sites (e.g., amines). The ester oxygen on your starting material can be protonated, so positive mode is a viable option.[21]
-
Negative Mode (-): Best for compounds with acidic protons (e.g., carboxylic acids, phenols).[22] This would be the ideal mode for detecting the hydrolysis product, 4-bromo-2,3-dimethylbenzoic acid. The bromine atoms also enhance detection in negative mode for some compounds.[23]
-
-
Recommendation: The best approach is to test both positive and negative modes experimentally to see which gives the best signal-to-noise ratio for your specific compounds of interest.[22]
Q3: What are suitable mobile phases for LC-MS?
A3: LC-MS requires volatile buffers to avoid contaminating the mass spectrometer source.[20]
-
Common Solvents: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents. Water is the typical aqueous solvent.
-
Additives: Non-volatile buffers like phosphate must be avoided. Use volatile acids like formic acid (0.1%) or acetic acid (0.1%) to promote protonation in positive mode.[24] Use volatile bases like ammonium hydroxide or ammonium formate to promote deprotonation in negative mode.[25] A typical mobile phase system would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
Q4: How do I interpret LC-MS data for reaction monitoring?
A4: You will analyze two pieces of information: the liquid chromatogram (LC) and the mass spectrum (MS).
-
LC Chromatogram: This is a plot of signal intensity versus retention time. Each peak represents a different compound separated by the LC column. To monitor a reaction, you will track the decrease in the peak area of your starting material and the increase in the peak area of your product over time.
-
Mass Spectrum: For each peak in the chromatogram, the mass spectrometer provides a spectrum of mass-to-charge (m/z) ratios. You must confirm that the m/z of the starting material peak matches its expected molecular weight and that the m/z of the product peak matches its expected value. Remember to account for the mass of the ionizing species (e.g., +1 for a proton in [M+H]⁺).
LC-MS Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No peak observed for the compound of interest. | 1. Incorrect Ionization Mode/Polarity: The chosen mode is not suitable for your analyte.[22] 2. Ion Suppression: Other components in the sample (salts, matrix) are co-eluting and preventing your analyte from ionizing.[26] 3. Compound is Not Eluting: The compound is irreversibly stuck to the column. | 1. Inject the sample again using a different polarity (positive/negative) or a different ionization source (APCI if ESI was used).[19] 2. Dilute the sample. Improve sample cleanup (e.g., solid-phase extraction) to remove interfering substances.[21] Adjust the LC gradient to better separate the analyte from the interfering matrix.[26] 3. Try a stronger mobile phase (higher % organic) or a different column chemistry. |
| Poor peak shape (tailing, fronting, splitting). | 1. Column Overload: Injecting too much sample.[27] 2. Secondary Interactions: Acidic or basic analytes interacting with the silica support of the column. 3. Injection Solvent Mismatch: The sample is dissolved in a solvent much stronger than the initial mobile phase.[27] | 1. Reduce the injection volume or dilute the sample.[27] 2. Add a buffer or modifier to the mobile phase (e.g., 0.1% formic acid) to improve peak shape.[25] 3. Dissolve the sample in the initial mobile phase or a weaker solvent.[25] |
| Weak signal / Low sensitivity. | 1. Suboptimal Source Parameters: Voltages, temperatures, and gas flows in the MS source are not optimized.[19] 2. Adduct Formation: The analyte is forming adducts with salts (e.g., sodium [M+Na]⁺) instead of the expected protonated molecule [M+H]⁺, splitting the signal.[26] 3. Contaminated Source: The ion source is dirty, reducing efficiency. | 1. Perform an infusion analysis of a standard to auto-tune or manually optimize the source parameters for your compound.[19] 2. Use high-purity LC-MS grade solvents and additives to minimize salt contamination. Look for the m/z of common adducts (e.g., +23 for Na⁺, +39 for K⁺).[26] 3. Clean the mass spectrometer's ion source according to the manufacturer's protocol.[17] |
| Retention time is shifting. | 1. Column Equilibration: The column is not properly equilibrated between runs.[17] 2. Mobile Phase Changes: The mobile phase composition is changing (e.g., evaporation of the organic component). 3. Column Degradation: The stationary phase of the column is degrading over time. | 1. Ensure the post-run equilibration time is sufficient (typically 5-10 column volumes). 2. Prepare fresh mobile phase daily and keep bottles capped.[25] 3. Flush the column or replace it if performance continues to decline.[25] |
Protocol: LC-MS Sample Analysis
-
Sample Preparation: Take a small aliquot (e.g., 10-20 µL) from the reaction mixture. Dilute it significantly (e.g., 1:1000) with a suitable solvent, typically the mobile phase composition at the start of your gradient (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[18]
-
Method Setup:
-
LC Method: Set up a gradient elution method. A typical screening gradient might run from 5% to 95% organic solvent over 5-10 minutes on a C18 column.
-
MS Method: Select the ionization mode (e.g., ESI or APCI) and polarity (Positive/Negative). Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-500) to detect your starting material and expected product.
-
-
Injection: Filter the diluted sample through a 0.22 µm syringe filter to remove particulates that could clog the system.[27] Inject the sample into the LC-MS.
-
Data Acquisition: Acquire the data as the sample runs through the system.
-
Data Analysis:
-
Examine the Total Ion Chromatogram (TIC) for peaks.
-
Extract the ions corresponding to the expected mass of your starting material and product to generate Extracted Ion Chromatograms (EICs). This provides a much cleaner view of your compounds of interest.
-
Integrate the peak areas in the EICs to determine the relative amounts and monitor the reaction progress.
-
LC-MS Workflow Diagram
Caption: A generalized workflow for reaction monitoring using LC-MS.
Data Reference Tables
Table 1: Expected Mass-to-Charge (m/z) Ratios
Molecular Weight of this compound: 243.11 g/mol (using ⁷⁹Br isotope)
| Compound | Formula | MW ( g/mol ) | Expected m/z [M+H]⁺ (Positive ESI/APCI) | Expected m/z [M-H]⁻ (Negative ESI/APCI) | Notes |
| Starting Material | C₁₀H₁₁BrO₂ | 243.11 | 244.0 | N/A | Bromine has two major isotopes (~50.7% ⁷⁹Br, ~49.3% ⁸¹Br), so you will see two peaks separated by ~2 m/z units (e.g., 244.0 and 246.0). |
| Hydrolysis Product | C₉H₉BrO₂ | 229.08 | 230.0 | 228.0 | Negative mode is strongly preferred for the carboxylic acid. The isotopic pattern for bromine will be present. |
| Example Suzuki Product (coupled with Phenylboronic acid) | C₁₆H₁₆O₂ | 240.29 | 241.3 | N/A | This product no longer contains bromine. |
Table 2: Hypothetical TLC Data for Hydrolysis Reaction
Mobile Phase: 4:1 Hexane:Ethyl Acetate on Silica Gel
| Compound | Polarity | Expected Rf | Appearance under UV (254 nm) |
| This compound (SM) | Less Polar | ~0.65 | Dark Spot |
| 4-bromo-2,3-dimethylbenzoic acid (Product) | More Polar | ~0.20 | Dark Spot (may streak without acid in eluent) |
References
-
Khan Academy. (n.d.). Calculating retention factors for TLC (video). Retrieved January 20, 2026, from [Link]
-
Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC. Retrieved January 20, 2026, from [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved January 20, 2026, from [Link]
-
Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved January 20, 2026, from [Link]
-
Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry). Retrieved January 20, 2026, from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. Retrieved January 20, 2026, from [Link]
-
Unknown. (n.d.). 5. Thin Layer Chromatography. Retrieved January 20, 2026, from [Link]
-
LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. Retrieved January 20, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Development of an LC-MS/MS Method for Trace Level Quantification of 4-(bromomethyl) Benzoic Acid, a Potential Genotoxic Impurity. Retrieved January 20, 2026, from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved January 20, 2026, from [Link]
-
Quora. (2017, December 29). What solvent is used for TLC?. Retrieved January 20, 2026, from [Link]
- Unknown. (n.d.). LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
-
ResearchGate. (2022, April 20). How to choose ion polarity in LC-MS analysis?. Retrieved January 20, 2026, from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved January 20, 2026, from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2025, August 6). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved January 20, 2026, from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved January 20, 2026, from [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved January 20, 2026, from [Link]
-
NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Retrieved January 20, 2026, from [Link]
-
Phenomenex. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved January 20, 2026, from [Link]
-
University of Notre Dame. (n.d.). Ionization Modes. Mass Spectrometry & Proteomics Facility. Retrieved January 20, 2026, from [Link]
-
LCGC North America. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). 4 Solvent Systems, Developing Chambers and Development. Retrieved January 20, 2026, from [Link]
-
Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved January 20, 2026, from [Link]
-
LCGC International. (2022, October 1). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. Retrieved January 20, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). Methyl 4-bromo-2-methylbenzoate. Retrieved January 20, 2026, from [Link]
-
Unknown. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Engaging Diastereomeric syn‐ and anti‐6‐Bromo‐4a‐isopropyl‐2‐methyl‐2,3,4,4a‐tetrahydro‐1H‐carbazoles in Suzuki Coupling Reaction: Synthesis, Spectral Characterization and DFT Studies. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Chemoselective Suzuki—Miyaura Cross-Coupling Reactions of Methyl 4-Bromo-3-(trifluoromethylsulfonyloxy)-2-naphthoate. Retrieved January 20, 2026, from [Link]
-
Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved January 20, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2025, August 7). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. Retrieved January 20, 2026, from [Link]
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Technical Support Center: Troubleshooting Failed Reactions of Methyl 4-bromo-2,3-dimethylbenzoate
Welcome to the technical support center for Methyl 4-bromo-2,3-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis and subsequent reactions of this versatile building block. As Senior Application Scientists, we provide not just solutions, but the underlying chemical reasoning to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound from 4-bromo-2,3-dimethylbenzoic acid is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in the esterification of benzoic acid derivatives are often traced back to a few key areas. Firstly, ensure your reaction has reached equilibrium; these reactions can be slow and may require extended heating under reflux.[1] Secondly, verify the purity of your starting materials. The presence of moisture can hydrolyze the ester product back to the carboxylic acid, while impurities in the starting acid can lead to side reactions. Finally, consider the efficiency of your workup procedure; ensure complete extraction and minimal loss during purification steps.
Q2: I am observing a significant amount of unreacted starting material in my Suzuki coupling reaction with this compound. What could be the issue?
A2: Incomplete conversion in Suzuki couplings often points to issues with the catalyst system or reaction conditions. The palladium catalyst, especially in its active Pd(0) form, is highly sensitive to oxygen.[2] Inadequate degassing of solvents and reagents can lead to catalyst deactivation. Additionally, the quality of your boronic acid or ester and the choice and quality of the base are critical for an efficient reaction.[2][3]
Q3: After my reaction, I see multiple spots on my TLC plate that I can't identify. How do I determine the source of these impurities?
A3: Multiple spots on a TLC plate indicate a mixture of starting materials, the desired product, and byproducts. Co-spotting your reaction mixture with the starting materials is the first step in identification.[1] Common byproducts in reactions involving this compound can include the hydrolyzed carboxylic acid, de-brominated starting material, or products from side reactions involving the methyl groups under harsh conditions. Isolation of these byproducts followed by characterization using techniques like NMR or mass spectrometry may be necessary for definitive identification.[4]
Part 1: Troubleshooting the Synthesis of this compound
The most common route to this compound is the esterification of 4-bromo-2,3-dimethylbenzoic acid. Below are common problems and their solutions.
Issue 1: Incomplete Esterification
Symptom: TLC or NMR analysis shows a significant amount of the starting carboxylic acid remaining.
Causality: Fischer esterification is an equilibrium-driven process. Incomplete conversion is often due to the reaction not reaching equilibrium or the equilibrium favoring the reactants.
Troubleshooting Protocol:
-
Increase Reaction Time: Monitor the reaction by TLC over a longer period (e.g., 8-12 hours) to ensure it has gone to completion.[1]
-
Remove Water: The water produced during the reaction can shift the equilibrium back towards the starting materials.
-
Use a Dean-Stark apparatus to azeotropically remove water if the solvent is appropriate (e.g., toluene).
-
Ensure all reagents and solvents are anhydrous.
-
-
Increase Excess of Alcohol: Using a large excess of methanol can shift the equilibrium towards the product.[1]
-
Alternative Esterification Methods: If Fischer esterification remains problematic, consider alternative methods such as using a more reactive electrophile like methyl iodide with a non-nucleophilic base like potassium carbonate in an anhydrous solvent like DMF.[5]
Issue 2: Product Hydrolysis During Workup
Symptom: Good conversion is observed in the reaction mixture, but the final yield is low, with the starting carboxylic acid being re-isolated.
Causality: The ester is susceptible to hydrolysis under acidic or basic conditions, which can occur during the aqueous workup.
Troubleshooting Protocol:
-
Neutralize Carefully: When neutralizing the reaction mixture, use a mild base like saturated sodium bicarbonate solution and add it slowly to avoid localized high pH.
-
Minimize Contact Time: Perform the aqueous extraction steps as quickly as possible to minimize the time the ester is in contact with the aqueous phase.
-
Control Temperature: Conduct the workup at a lower temperature (e.g., in an ice bath) to reduce the rate of hydrolysis.
Experimental Workflow: Fischer Esterification
Caption: A typical workflow for Fischer esterification.
Part 2: Troubleshooting Downstream Reactions - Suzuki-Miyaura Coupling
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Issue 1: Low or No Product Formation
Symptom: The starting aryl bromide is recovered, often with some de-brominated byproduct.
Causality: This is typically due to an inactive catalyst, poor quality reagents, or suboptimal reaction conditions.
Troubleshooting Protocol:
-
Ensure an Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive.[2]
-
Thoroughly degas all solvents by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Catalyst and Ligand Choice:
-
For sterically hindered substrates, a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos) is often beneficial.
-
Use a pre-catalyst that is air-stable and readily forms the active Pd(0) species.
-
-
Base Selection: The choice of base is crucial and often solvent-dependent.
-
Potassium carbonate or cesium carbonate are common choices. Ensure the base is finely powdered and dry.
-
-
Reagent Quality:
-
Boronic acids can degrade over time. Use fresh or properly stored boronic acid.[2]
-
Issue 2: Significant De-bromination of Starting Material
Symptom: A significant amount of methyl 2,3-dimethylbenzoate is formed.
Causality: De-bromination (protodeborylation of the boronic acid followed by coupling, or direct reduction of the aryl bromide) is a common side reaction.
Troubleshooting Protocol:
-
Scrupulously Anhydrous Conditions: Trace water can facilitate the protodeborylation of the boronic acid.
-
Use a Stoichiometric Amount of Boronic Acid: An excess of boronic acid can sometimes lead to higher levels of homocoupling and other side reactions. Start with 1.1-1.2 equivalents.
-
Lower Reaction Temperature: Higher temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature for a longer period.
Troubleshooting Decision Tree: Suzuki Coupling
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
Part 3: Hydrolysis of the Methyl Ester
Issue: Unwanted Saponification
Symptom: Formation of 4-bromo-2,3-dimethylbenzoic acid as a byproduct, especially in reactions run under basic conditions.
Causality: The methyl ester can be hydrolyzed to the corresponding carboxylate in the presence of a strong base and water. This is particularly relevant in Suzuki couplings that use aqueous base solutions.
Troubleshooting Protocol:
-
Choice of Base: If hydrolysis is a significant issue, consider using a non-nucleophilic base that is less soluble in the reaction medium, such as potassium phosphate, or running the reaction under anhydrous conditions.
-
Solvent System: Using an anhydrous solvent system (e.g., toluene, dioxane) instead of aqueous mixtures can prevent hydrolysis.
-
Temperature Control: Saponification is generally more facile at higher temperatures. Running the reaction at the lowest effective temperature can minimize this side reaction.
-
Steric Hindrance: The methyl groups at the 2- and 3-positions provide some steric hindrance to the carbonyl group, which can slow down the rate of nucleophilic attack by hydroxide. However, under prolonged heating, hydrolysis can still occur. For highly hindered esters, an alternative BAl2 mechanism (bimolecular base-catalyzed alkyl-oxygen cleavage) might occur, where the hydroxide attacks the methyl group of the ester.[6]
Quantitative Data Summary
| Reaction | Key Parameters | Troubleshooting Focus |
| Esterification | Reaction time, water removal, excess of alcohol | Driving the equilibrium towards the product. |
| Suzuki Coupling | Inert atmosphere, catalyst/ligand choice, base quality | Maintaining catalyst activity and preventing side reactions. |
| Hydrolysis | Base strength, presence of water, temperature | Preventing unwanted saponification of the ester. |
References
-
PrepChem. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from PrepChem.com. [Link]
-
Northrup, S. L., et al. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from researchgate.net. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from reddit.com. [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from rsc.org. [Link]
-
MySkinRecipes. (n.d.). Methyl 4-bromo-3,5-dimethylbenzoate. Retrieved from myskinrecipes.com. [Link]
-
ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. Retrieved from researchgate.net. [Link]
-
PubChem. (n.d.). Methyl 4-bromo-2-methylbenzoate. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
-
CP Lab Safety. (n.d.). Methyl 3-bromo-2, 4-dimethylbenzoate, min 98%, 100 mg. Retrieved from cplabsafety.com. [Link]
- Google Patents. (n.d.). 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from chemistry.stackexchange.com. [Link]
-
National Institutes of Health. (n.d.). Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. Retrieved from nih.gov. [Link]
-
ResearchGate. (2018). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. Retrieved from researchgate.net. [Link]
-
Journal of the Chemical Society C. (n.d.). Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. Retrieved from pubs.rsc.org. [Link]
-
PubMed. (2011). 4-Methyl-phenyl 4-bromo-benzoate. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]
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Technical Support Center: Improving Reaction Selectivity with Methyl 4-bromo-2,3-dimethylbenzoate
Welcome to the technical support center for "Methyl 4-bromo-2,3-dimethylbenzoate." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this sterically hindered aryl bromide in cross-coupling reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you improve reaction selectivity and achieve your desired synthetic outcomes.
I. Understanding the Challenges: The Steric and Electronic Profile of this compound
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions due to its substitution pattern. The two methyl groups ortho and meta to the bromine atom create significant steric hindrance around the reaction center. This steric bulk can impede the oxidative addition of the palladium catalyst, a crucial step in the catalytic cycle.[1][2] Additionally, the methyl groups are electron-donating, which can also slow down the rate of oxidative addition.
II. Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the first things I should check?
A1: Low yields with this substrate are often due to its steric hindrance. Here’s a checklist of initial parameters to verify:
-
Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen). Oxygen can deactivate the palladium catalyst.
-
Reagent Purity: Use high-purity, anhydrous, and degassed solvents. Impurities in the boronic acid or base can also negatively impact the reaction.
-
Catalyst and Ligand Integrity: Use a fresh, reliable palladium source and ligand. Pre-catalysts are often more effective than generating the catalyst in-situ.[3]
-
Base Strength and Solubility: The choice of base is critical. For sterically hindered substrates, a stronger base may be required to facilitate transmetalation.[4] Ensure the base is finely powdered and well-dispersed in the solvent.
Q2: I am observing a significant amount of hydrodehalogenation (replacement of bromine with hydrogen) in my Buchwald-Hartwig amination. What causes this and how can I minimize it?
A2: Hydrodehalogenation is a common side reaction, especially with electron-rich aryl bromides.[5] It occurs when a hydride source in the reaction mixture (e.g., solvent, base, or amine) reacts with the palladium intermediate.
-
Choice of Base: Avoid using bases that can act as hydride donors. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are generally preferred.[6]
-
Solvent Selection: Some solvents can be a source of hydrides. Toluene and dioxane are generally good choices.
-
Ligand Selection: The choice of ligand can influence the rate of productive amination versus side reactions. Screening different bulky, electron-rich phosphine ligands is recommended.
Q3: Can I use this compound in other cross-coupling reactions besides Suzuki and Buchwald-Hartwig?
A3: Yes, the bromine atom on the aromatic ring makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, including Heck and Sonogashira couplings.[4] However, the steric hindrance will likely necessitate careful optimization of reaction conditions for each type of transformation.
III. Troubleshooting Guides
Guide 1: Low Yield in Suzuki-Miyaura Coupling
Low yields in the Suzuki-Miyaura coupling of this compound are a common hurdle. This guide provides a systematic approach to troubleshooting and optimization.
Caption: A workflow for diagnosing and resolving low-yield Suzuki couplings.
-
Re-evaluate Your Catalyst and Ligand System: For sterically hindered aryl bromides, the choice of ligand is paramount.[1]
-
Recommended Ligands: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective.[4] N-heterocyclic carbene (NHC) ligands with flexible steric bulk can also be beneficial for hindered substrates.[7]
-
Palladium Source: Consider using a pre-catalyst like a G3 or G4 palladacycle, which can provide more consistent results than generating the active Pd(0) species in situ.[3]
-
-
Optimize the Base:
-
Base Strength: Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for challenging couplings.[4]
-
Solubility: Ensure the base is finely ground to maximize its surface area and solubility.
-
-
Screen Solvents:
-
While a mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is common, the optimal ratio can vary. For some substrates, anhydrous conditions may be preferable.
-
| Parameter | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 (2-5 mol%) | Air- and moisture-stable pre-catalyst that efficiently generates the active Pd(0) species. |
| Ligand | XPhos (if not using a pre-catalyst) | Bulky, electron-rich ligand that promotes oxidative addition and reductive elimination.[4] |
| Base | K₃PO₄ (2-3 equivalents) | Strong, non-nucleophilic base that is effective for sterically hindered substrates.[4] |
| Solvent | 1,4-Dioxane/Water (e.g., 4:1) | A common solvent system that often provides good solubility for the reagents. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to overcome the activation barrier for oxidative addition. |
Guide 2: Poor Selectivity in Buchwald-Hartwig Amination
Achieving high selectivity in the Buchwald-Hartwig amination of this compound requires careful control of the reaction conditions to minimize side reactions like hydrodehalogenation.
Caption: A systematic approach to improving selectivity in Buchwald-Hartwig amination.
-
Base Selection is Key:
-
Recommended Bases: Use strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS).[6] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher temperatures.[6]
-
-
Ligand Optimization:
-
Ligand Choice: The choice of ligand is highly dependent on the amine nucleophile.[3] For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines. For challenging couplings, more specialized ligands may be necessary.
-
-
Temperature Control:
-
Most Buchwald-Hartwig reactions require heating, typically between 80-110°C.[5] However, if side reactions are prevalent, lowering the temperature and extending the reaction time may improve selectivity.
-
| Parameter | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 (2-5 mol%) | Provides reliable and clean formation of the active catalytic species.[3] |
| Ligand | RuPhos or BrettPhos (depending on amine) | Bulky, electron-rich ligands that facilitate the catalytic cycle. |
| Base | NaOtBu (1.2-1.5 equivalents) | A strong, non-nucleophilic base that promotes high reaction rates.[6] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous and degassed. |
| Temperature | 100 °C | A good starting point for balancing reaction rate and selectivity. |
IV. Experimental Protocols
General Procedure for a Small-Scale Suzuki-Miyaura Coupling Reaction
-
Preparation: In a glovebox, add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), finely powdered K₃PO₄ (2.0-3.0 equiv.), and a magnetic stir bar to an oven-dried reaction vial.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 ratio, to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent).
-
Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Procedure for a Small-Scale Buchwald-Hartwig Amination
-
Preparation: In a glovebox, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vial with a magnetic stir bar.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M). Add the amine (1.2 equiv.) via syringe.
-
Reaction: Seal the vial and heat to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
V. References
-
[Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][6][7][8] thiadiazole with substituted anilines at conventional heating in Schlenk tube]([Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 8. semanticscholar.org [semanticscholar.org]
Technical Support Center: Managing Reaction Exotherms for Methyl 4-bromo-2,3-dimethylbenzoate
Introduction: Understanding the Thermal Risks
The synthesis of Methyl 4-bromo-2,3-dimethylbenzoate and related halogenated aromatic compounds often involves highly exothermic steps, particularly during electrophilic aromatic substitution (e.g., bromination). An exothermic reaction is one that releases energy in the form of heat.[1][2] While essential for driving the desired chemical transformation, this heat release poses a significant safety risk if not properly managed. An uncontrolled increase in temperature can lead to a thermal runaway, characterized by a rapid, self-accelerating reaction rate that can result in dangerous pressure buildup, boiling of solvents, and potentially explosive decomposition.[3][4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting procedures and frequently asked questions (FAQs) to safely manage the thermal hazards associated with the synthesis of this compound.
The Source of the Exotherm: A Mechanistic Perspective
The primary exothermic event in the synthesis of this compound typically arises from the electrophilic aromatic bromination of the precursor, methyl 2,3-dimethylbenzoate.
-
Reaction: Methyl 2,3-dimethylbenzoate + Br₂ (with Lewis Acid catalyst, e.g., FeBr₃) → this compound + HBr
-
Why it's Exothermic: The reaction proceeds through a high-energy carbocation intermediate (an arenium ion).[6] The subsequent rapid deprotonation to restore the highly stable aromatic ring is a thermodynamically favorable and exothermic step, releasing significant energy.[7][8]
Another common synthetic route is the Fischer esterification of 4-bromo-2,3-dimethylbenzoic acid. While generally less hazardous than bromination, the initial protonation and subsequent acid-base neutralization steps can also generate heat.[9] This guide will focus primarily on the more significant hazards of the bromination step.
Frequently Asked Questions (FAQs)
Q1: What is a "thermal runaway" and why is it dangerous? A1: A thermal runaway is a situation where an increase in temperature causes a further, often uncontrollable, increase in the reaction rate, which in turn generates even more heat.[4] This positive feedback loop can exceed the cooling capacity of the reactor, leading to boiling, excessive pressure, vessel rupture, and release of toxic materials like bromine (Br₂).[3][5]
Q2: How can I predict the potential severity of the exotherm before starting my experiment? A2: For novel or scaled-up reactions, experimental techniques like Reaction Calorimetry (RC) or Differential Scanning Calorimetry (DSC) are invaluable.[10][11] These methods measure the heat flow of a reaction in real-time under controlled conditions, providing critical data on the total heat of reaction and the maximum rate of heat evolution.[12][13][14] This data allows for the calculation of the Adiabatic Temperature Rise (ΔT_ad), which represents the worst-case temperature increase if all cooling were to fail.[10]
Q3: Is it safer to add the substrate to the bromine or the bromine to the substrate? A3: It is critically important to add the more reactive component (bromine) slowly to the stable component (the substrate solution) .[3] This semi-batch approach ensures that the concentration of the limiting, reactive reagent is kept low at all times, allowing the rate of heat generation to be controlled by the rate of addition.[12] Never add all reagents at once unless the process has been proven safe at a small scale.[3]
Q4: What are the early warning signs that my reaction is becoming unsafe? A4: Be vigilant for these indicators:
-
An unexpected or rapid increase in the internal reaction temperature that does not stabilize.
-
A sudden change in color or viscosity.
-
A delayed onset of the exotherm followed by a rapid temperature spike.
-
Noticeable increase in gas evolution (HBr is a byproduct).
-
The cooling system (e.g., ice bath) is being consumed or overwhelmed faster than expected.[3]
Q5: Can I use N-Bromosuccinimide (NBS) as a safer alternative to liquid bromine? A5: Yes, NBS is often considered a safer brominating agent because it is a solid and the reaction can sometimes be more controlled.[15] However, reactions with NBS can still be highly exothermic and require the same rigorous temperature control and monitoring. Do not assume an NBS-based procedure is inherently without thermal risk.[16]
Troubleshooting Guide: Managing Thermal Events
This section addresses specific problems you might encounter.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Rapid Temperature Rise (>5 °C/min) During Bromine Addition | 1. Addition rate is too fast. 2. Insufficient cooling. 3. Inadequate mixing, creating localized "hot spots".[10][17] | 1. IMMEDIATELY STOP THE ADDITION. [3] 2. Ensure the cooling bath is at the target temperature and has sufficient capacity (e.g., add more ice/dry ice). 3. Increase the stirring rate to improve heat dissipation.[17] 4. Do not resume addition until the internal temperature is stable and back within the desired range.[4] |
| Reaction Temperature Continues to Rise After Stopping Addition | 1. Accumulation of unreacted bromine. The rate of addition has exceeded the rate of reaction, creating a backlog of reactants that are now reacting simultaneously.[12] | 1. Prepare for emergency quenching. 2. Ensure maximum cooling is applied. If using an ice bath, add salt to lower the temperature. 3. If the temperature approaches the solvent's boiling point, add a pre-chilled, inert solvent to dilute the reaction and absorb heat. 4. If control is not regained, execute the emergency quench procedure (see Protocol 2). |
| No Exotherm is Observed, Temperature Remains at Cooling Bath Level | 1. Reaction has not initiated (induction period). 2. Catalyst (e.g., FeBr₃) is inactive or absent. 3. Low reaction temperature is preventing initiation. | 1. DO NOT add more bromine. This is a classic scenario for reactant accumulation and a delayed, violent exotherm. 2. Stop the addition and allow the mixture to stir at the set temperature for 15-20 minutes. 3. If still no exotherm, consider raising the temperature by 1-2 °C very slowly to see if the reaction initiates. 4. If initiation occurs, immediately re-cool to the target temperature before resuming addition. |
| Exotherm is Difficult to Control When Scaling Up (e.g., >5x) | 1. The surface-area-to-volume ratio decreases upon scale-up, reducing the efficiency of heat removal through the flask wall.[10] 2. Mixing efficiency has decreased. | 1. Reduce the reaction concentration. Using more solvent provides a larger thermal mass to absorb heat.[4] 2. Decrease the addition rate significantly compared to the lab scale. 3. Switch from a magnetic stir bar to an overhead mechanical stirrer for more efficient mixing in larger volumes.[17] 4. Never scale a reaction by more than three times the previous run without a thorough safety reassessment.[17] |
| Quenching the Reaction with Aqueous Solution is Exothermic | 1. The quenching agent (e.g., sodium thiosulfate, sodium bisulfite) is reacting with excess unreacted bromine.[18] 2. Neutralization of acidic components (HBr, FeBr₃) is generating heat. | 1. Always perform the quench in a cooling bath (e.g., 0-5 °C). [19][20] 2. Add the quenching solution slowly and portion-wise, monitoring the internal temperature.[19] 3. Ensure vigorous stirring to promote efficient mixing between the organic and aqueous phases. |
Key Experimental Protocols & Visualizations
Protocol 1: Controlled Addition of Bromine
This protocol outlines the critical steps for the safe, semi-batch addition of the brominating agent.
-
System Setup:
-
Assemble the reactor (3-neck flask) equipped with a mechanical stirrer, a temperature probe (measuring the internal reaction temperature), and an addition funnel.[4]
-
Ensure the flask volume is at least twice the total reaction volume to accommodate potential foaming or gas evolution.[4][17]
-
Place the reactor in a cooling bath (ice/water or dry ice/acetone) with sufficient capacity.
-
-
Initial Charge:
-
Charge the flask with methyl 2,3-dimethylbenzoate and the chosen solvent (e.g., dichloromethane, acetic acid).
-
Add the Lewis acid catalyst (e.g., FeBr₃).
-
Begin stirring and cool the mixture to the target temperature (e.g., 0-5 °C).
-
-
Controlled Addition:
-
Charge the addition funnel with the required amount of Br₂ (optionally diluted in a small amount of the reaction solvent).
-
Begin dropwise addition of the bromine solution at a rate that maintains the internal temperature within a narrow range (e.g., ±2 °C of the setpoint). This is the most critical step. [3][18]
-
Continuously monitor the internal temperature. If it exceeds the setpoint, stop the addition until the temperature stabilizes.[4]
-
-
Completion & Quenching:
Workflow for Controlled Bromine Addition
Caption: Workflow for safe, temperature-controlled bromination.
Protocol 2: Emergency Quenching for Thermal Runaway
This protocol should be understood by all personnel before starting the experiment.
-
Alert & Announce: Immediately alert personnel in the vicinity and announce the emergency situation.
-
Stop Addition & Maximize Cooling: Stop all reagent addition. Add salt to the ice bath or add more dry ice to the acetone bath.
-
Dilute & Quench: If the temperature continues to rise uncontrollably, add a large volume of a pre-chilled, high-boiling point, inert solvent (e.g., chlorobenzene) via a cannula to rapidly dilute the reactants and absorb heat.
-
Neutralize: If the runaway is due to excess bromine, a pre-prepared, cold solution of a strong reducing agent like sodium bisulfite can be added carefully. Be aware this quenching reaction can also be exothermic and produce gas (SO₂).
-
Evacuate: If the reaction cannot be brought under control, evacuate the area and contact the emergency response team.
Thermal Runaway Response Plan
Caption: Decision tree for responding to a thermal runaway event.
References
- Dixon-Jackson, K. (n.d.). Heat flow calorimetry - application and techniques. IChemE.
- (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab.
- Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
- Wikipedia. (n.d.). Reaction calorimeter.
- Benchchem. (n.d.). Technical Support Center: Removal of Unreacted Bromine from Synthesis Mixtures.
- University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions.
- Chemistry For Everyone. (2025, September 14). How Does Calorimetry Measure Heat In Exothermic And Endothermic Reactions? [Video]. YouTube.
- Wikipedia. (n.d.). Exothermic reaction.
- (n.d.). Calorimetry.
- QES Academy. (n.d.). Scaling Up Chemical Processes? Unlock Safety and Success.
- Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety.
- ResearchGate. (2025, August 7). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench.
- (n.d.). 2-Butenoic acid, 2,3-dibromo-, (2E) - Organic Syntheses Procedure.
- (2025, July 7). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone.
- The Organic Chemistry Tutor. (2018, May 6). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene [Video]. YouTube.
- (2018, September 2). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. NIH.
- (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central.
- OpenStax. (2023, September 20). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry.
- Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
Sources
- 1. Exothermic reaction - Wikipedia [en.wikipedia.org]
- 2. Calorimetry [chem.purdue.edu]
- 3. labproinc.com [labproinc.com]
- 4. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 5. qesacademy.com [qesacademy.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 9. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. amarequip.com [amarequip.com]
- 11. Reaction calorimeter - Wikipedia [en.wikipedia.org]
- 12. icheme.org [icheme.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ehs.stanford.edu [ehs.stanford.edu]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. How To Run A Reaction [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 4-bromo-2,3-dimethylbenzoate and its Bromo-Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Substituted aryl halides, such as methyl bromo-dimethylbenzoates, serve as versatile building blocks in the synthesis of complex organic molecules. The precise positioning of the bromine atom and other substituents on the benzene ring profoundly influences the reactivity of these intermediates, dictating their utility in pivotal carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth comparison of the reactivity of Methyl 4-bromo-2,3-dimethylbenzoate against its other bromo-isomers, supported by mechanistic principles and experimental considerations.
Understanding the interplay of Steric and Electronic Effects
The reactivity of an aryl bromide in transition metal-catalyzed cross-coupling reactions is primarily governed by two factors:
-
Electronic Effects: The electron density at the carbon atom of the C-Br bond influences the ease of oxidative addition to the metal center (e.g., Palladium(0)). Electron-donating groups (EDGs), such as methyl groups, increase the electron density on the aromatic ring, which can sometimes hinder the oxidative addition step. Conversely, electron-withdrawing groups (EWGs), like a methoxycarbonyl group, decrease electron density, which can facilitate oxidative addition.[1]
-
Steric Hindrance: The presence of bulky substituents ortho to the bromine atom can significantly impede the approach of the bulky catalyst complex, thereby slowing down or even inhibiting the reaction. This steric clash is a critical consideration in the design of synthetic routes involving highly substituted aromatic rings.[2]
The isomers of methyl bromo-dimethylbenzoate present a fascinating case study where subtle changes in the substitution pattern lead to marked differences in reactivity. Let's consider the following isomers:
-
This compound (Isomer A)
-
Methyl 5-bromo-2,3-dimethylbenzoate (Isomer B)
-
Methyl 3-bromo-2,4-dimethylbenzoate (Isomer C)
-
Methyl 2-bromo-3,5-dimethylbenzoate (Isomer D)
Below is a visual representation of the key factors influencing the reactivity of these isomers.
Caption: Interplay of electronic and steric factors on the reactivity of methyl bromo-dimethylbenzoate isomers.
Comparative Reactivity in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. The reaction's efficiency with our target isomers is highly dependent on steric hindrance around the C-Br bond.
| Isomer | Structure | Expected Reactivity | Rationale |
| A: this compound | ![]() | Moderate to High | The bromine atom is flanked by a methyl group and a hydrogen, presenting moderate steric hindrance. The two ortho methyl groups to the ester activate the ring. |
| B: Methyl 5-bromo-2,3-dimethylbenzoate | ![]() | High | The bromine atom is relatively unhindered, with only one ortho methyl group. This isomer is expected to be the most reactive in Suzuki-Miyaura coupling. |
| C: Methyl 3-bromo-2,4-dimethylbenzoate | ![]() | Low to Moderate | The bromine atom is situated between two methyl groups, creating significant steric hindrance that can impede the approach of the palladium catalyst. |
| D: Methyl 2-bromo-3,5-dimethylbenzoate | ![]() | Low | The bromine atom is ortho to the bulky methoxycarbonyl group and a methyl group, leading to severe steric hindrance. This isomer is expected to be the least reactive. |
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 5-bromo-2,3-dimethylbenzoate (Isomer B)
-
Reaction Setup: To a dried Schlenk tube, add Methyl 5-bromo-2,3-dimethylbenzoate (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL).
-
Reaction Execution: Heat the mixture at 90 °C under an inert atmosphere (e.g., Argon) for 12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, steric hindrance plays a crucial role in determining the reaction's success, especially with hindered aryl bromides.[3]
| Isomer | Structure | Expected Reactivity | Rationale |
| A: this compound | ![]() | Moderate | The ortho methyl group presents a steric challenge, but the reaction should proceed with appropriate bulky phosphine ligands. |
| B: Methyl 5-bromo-2,3-dimethylbenzoate | ![]() | High | The relatively unhindered bromine atom allows for easier access of the palladium catalyst, leading to higher reactivity. |
| C: Methyl 3-bromo-2,4-dimethylbenzoate | ![]() | Low | The two ortho methyl groups create a highly hindered environment around the C-Br bond, making amination challenging. |
| D: Methyl 2-bromo-3,5-dimethylbenzoate | ![]() | Very Low | The combination of an ortho ester and an ortho methyl group makes this isomer extremely unreactive in standard Buchwald-Hartwig amination. |
Experimental Protocol: Buchwald-Hartwig Amination of this compound (Isomer A)
-
Catalyst Pre-formation (optional but recommended): In a glovebox, mix Pd₂(dba)₃ (0.01 mmol) and a suitable bulky phosphine ligand (e.g., XPhos, 0.02 mmol) in anhydrous toluene (1 mL) and stir for 10 minutes.
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), and a strong base such as NaOtBu (1.4 mmol).
-
Catalyst and Solvent Addition: Add the pre-formed catalyst solution and additional anhydrous toluene (3 mL).
-
Reaction Execution: Heat the mixture at 100-110 °C under an inert atmosphere for 16-24 hours.
-
Work-up and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling work-up and purification.
Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of magnesium into the C-Br bond. This reaction is sensitive to both steric hindrance and the electronic nature of the substituents.
| Isomer | Structure | Expected Reactivity | Rationale |
| A: this compound | ![]() | Moderate | The ortho methyl group can slow down the rate of magnesium insertion. The presence of the ester group may require the use of low temperatures and specific activators for magnesium. |
| B: Methyl 5-bromo-2,3-dimethylbenzoate | ![]() | High | The unhindered nature of the C-Br bond facilitates the formation of the Grignard reagent. |
| C: Methyl 3-bromo-2,4-dimethylbenzoate | ![]() | Low | The significant steric hindrance from the two ortho methyl groups will likely make Grignard formation very difficult under standard conditions. |
| D: Methyl 2-bromo-3,5-dimethylbenzoate | ![]() | Very Low / Fails | The severe steric hindrance makes it highly unlikely for magnesium to insert into the C-Br bond. Alternative organometallic reagents might be necessary. |
Experimental Protocol: Grignard Reagent Formation from Methyl 5-bromo-2,3-dimethylbenzoate (Isomer B)
-
Apparatus Setup: Assemble a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus.
-
Magnesium Activation: Add magnesium turnings (1.2 mmol) to the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Initiation: Add a small amount of a solution of Methyl 5-bromo-2,3-dimethylbenzoate (1.0 mmol) in anhydrous THF (5 mL) to the magnesium. Gentle heating may be required to initiate the reaction.
-
Reaction Execution: Once the reaction starts (as indicated by the disappearance of the iodine color and gentle refluxing), add the remaining aryl bromide solution dropwise to maintain a steady reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution can be used directly in subsequent reactions.
Caption: Workflow for the formation and reaction of a Grignard reagent.
Conclusion and Recommendations
The choice of a specific methyl bromo-dimethylbenzoate isomer has profound implications for synthetic strategy.
-
For high reactivity and versatility in a broad range of cross-coupling reactions, Methyl 5-bromo-2,3-dimethylbenzoate (Isomer B) is the superior choice due to its relatively unhindered bromine atom.
-
This compound (Isomer A) offers a good balance of reactivity and substitution pattern , making it a viable substrate for many transformations, although potentially requiring more optimized conditions than Isomer B.
-
Isomers with bromine atoms flanked by two substituents, such as Methyl 3-bromo-2,4-dimethylbenzoate (Isomer C) and Methyl 2-bromo-3,5-dimethylbenzoate (Isomer D), present significant steric challenges. Their successful application in cross-coupling reactions will likely necessitate the use of specialized, highly active catalyst systems, bulky phosphine ligands, and potentially higher reaction temperatures and longer reaction times. For these highly hindered systems, alternative synthetic strategies that avoid direct coupling at the hindered position should be considered.
This guide highlights the critical importance of considering both steric and electronic factors when designing synthetic routes with polysubstituted aromatic compounds. A thorough understanding of these principles allows for the rational selection of isomers and reaction conditions, ultimately leading to more efficient and successful synthetic outcomes.
References
- Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. (URL not available)
-
Inductive Effects of Alkyl Groups. (2023). Chemistry LibreTexts. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. [Link]
Sources
A Comparative Guide to the Establishment and Validation of Analytical Standards for Methyl 4-bromo-2,3-dimethylbenzoate
This guide provides an in-depth technical comparison of methodologies for establishing and validating analytical standards for Methyl 4-bromo-2,3-dimethylbenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to quality control and characterization.
Introduction: The Critical Role of a Well-Characterized Standard
This compound is a substituted aromatic ester that can serve as a key starting material or intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The purity and identity of such precursors are paramount, as any impurities can carry through the synthetic route, potentially impacting the final product's efficacy, safety, and stability.
Establishing a qualified analytical reference standard is the foundational step for all subsequent quality control activities. This standard serves as the benchmark against which all production batches are measured. Therefore, the methods used to certify its purity and the validation of quantitative assays must be unimpeachable. This guide compares state-of-the-art and traditional techniques for both certifying the primary standard and validating routine analytical methods, grounded in the principles outlined by the International Council for Harmonisation (ICH).[1][2]
Part 1: Purity Certification of the Primary Reference Standard
Before a quantitative method can be validated, a primary reference standard of known purity must be established. The objective is to assign a precise purity value to a chosen batch of this compound, which will then be used for all future analytical work. Two primary approaches are compared here: Quantitative Nuclear Magnetic Resonance (qNMR) and the traditional Mass Balance method.
Quantitative NMR (qNMR): A Primary Ratio Method
qNMR has emerged as a powerful, primary method for purity assessment because the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei contributing to that signal.[3] This allows for the direct determination of a compound's purity against a certified internal standard (IS) of a different, unrelated structure, without the need for a specific reference standard of the analyte itself.[4]
Causality of Method Choice: We select qNMR for its accuracy and direct traceability to the International System of Units (SI).[3] Unlike chromatographic methods that rely on response factors, qNMR is, in principle, independent of the analyte's specific structure, provided a unique, interference-free signal can be identified.[5]
-
Selection of Internal Standard (IS): Choose a certified IS with high purity (e.g., maleic acid, dimethyl sulfone) that has sharp, well-resolved protons in a region of the ¹H-NMR spectrum free from analyte signals. The IS must be non-reactive with the analyte and soluble in the chosen deuterated solvent.
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the this compound candidate material into a clean vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
-
Dissolve both components completely in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d₆). Ensure complete dissolution using gentle vortexing.
-
Transfer the solution to a high-precision NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum on a high-field spectrometer (≥400 MHz).
-
Rationale: A higher field strength provides better signal dispersion, minimizing the risk of peak overlap.
-
Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being quantified. This is critical for full signal relaxation and accurate integration.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>150:1) for the peaks being integrated.
-
-
Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, unique signal for this compound (e.g., the methoxy protons -OCH₃) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular Weight
-
m = mass
-
P_IS = Purity of the Internal Standard
-
Caption: Workflow for qNMR-based purity certification.
Mass Balance Method
The mass balance approach is a more traditional, indirect method. It defines the purity of a substance by accounting for all potential impurities and subtracting their sum from 100%.
Purity (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-Volatile Residue)
Causality of Method Choice: This method is comprehensive but can be labor-intensive and susceptible to underestimation if an unknown impurity is not detected by the chosen analytical techniques.[3] It is often used orthogonally to confirm results from another method like qNMR.
Comparison: qNMR vs. Mass Balance
| Feature | Quantitative NMR (qNMR) | Mass Balance |
| Principle | Direct, primary ratio measurement against a certified standard.[6] | Indirect measurement by subtracting all identified impurities from 100%. |
| Traceability | Directly traceable to SI units through the certified internal standard.[3] | Traceability depends on the individual methods used for each impurity analysis. |
| Requirement | Requires a certified, soluble, and non-interfering internal standard. | Requires methods to identify and quantify all potential impurities (organic, water, solvents, etc.). |
| Selectivity | High, based on unique NMR signals. Can quantify in the presence of impurities if signals are resolved. | Dependent on the selectivity of multiple individual chromatographic and titration methods. |
| Speed | Relatively fast; a single experiment can yield a purity value.[4] | Time-consuming, as it requires multiple independent tests. |
| Key Advantage | Does not require isolation of impurities; provides structural confirmation simultaneously. | Provides a holistic profile of the impurity content. |
| Key Limitation | Peak overlap can be a challenge for complex mixtures or isomers. | May fail to detect non-chromophoric or unknown impurities, leading to an overestimation of purity.[3] |
Part 2: Comparative Guide to Quantitative Method Validation
Once the reference standard is certified, methods for routine analysis (e.g., release testing of new batches) must be developed and validated. The choice of technique depends on the physicochemical properties of this compound.
-
Molecular Weight: ~243.1 g/mol
-
Structure: Aromatic ester with bromine and methyl substituents. Possesses a UV chromophore.
-
Expected Properties: Likely soluble in common organic solvents, sufficiently volatile and thermally stable for GC analysis.
Based on these properties, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) are the most suitable techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of non-volatile or thermally labile compounds.[7] For substituted benzoates, reversed-phase HPLC is the method of choice.[8][9]
Causality of Method Choices:
-
Column: A C18 (octadecylsilane) column is selected as the stationary phase due to the non-polar nature of the aromatic ring, providing good hydrophobic interaction and retention.
-
Mobile Phase: A mixture of acetonitrile or methanol and water is used. A buffer (e.g., phosphate or acetate) is often included to maintain a consistent pH, which ensures reproducible retention times, especially if any acidic or basic impurities are present.
-
Detector: UV detection is ideal because the benzene ring in the molecule is a strong chromophore. Detection wavelength should be set at an absorbance maximum (e.g., ~230-240 nm) for optimal sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is an excellent technique for volatile and thermally stable compounds.[10] Coupling it with a mass spectrometer provides both quantitative data and structural information, enhancing specificity.[11][12]
Causality of Method Choices:
-
Column: A low-to-mid polarity column (e.g., DB-5ms, HP-5ms) is appropriate. The separation will be based on boiling point and interactions with the stationary phase.
-
Inlet: A split/splitless inlet is standard. A split injection is used for concentrated samples to avoid column overload, while splitless is used for trace analysis. The inlet temperature must be high enough to ensure complete volatilization without causing thermal degradation.
-
Detector: A mass spectrometer is highly preferred over FID. It provides superior specificity by allowing for the extraction of ion chromatograms specific to the analyte's mass fragments, effectively eliminating interference from co-eluting matrix components.[13]
Head-to-Head Comparison: HPLC-UV vs. GC-MS
| Parameter | HPLC-UV | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Applicability | Excellent for non-volatile or thermally sensitive compounds. | Requires analyte to be volatile and thermally stable. |
| Specificity | Good, based on retention time and UV spectrum. Can be compromised by co-eluting impurities with similar chromophores. | Excellent, based on retention time and unique mass fragmentation pattern.[12] Highly specific. |
| Sample Prep | Simple dissolution in a suitable solvent. | Dissolution in a volatile solvent. Derivatization may be needed for non-volatile compounds (not required here). |
| Instrumentation | Ubiquitous in QC labs. Robust and reliable. | Common, but MS detectors require more maintenance (e.g., source cleaning). |
| Throughput | Typically longer run times (5-15 min). | Typically faster run times (<10 min). |
| Verdict for Analyte | Highly Suitable. Robust, reliable, and leverages the strong UV chromophore. | Highly Suitable. Offers superior specificity and potentially faster analysis if the compound is stable at inlet temperatures. |
Part 3: The Validation Workflow: An Evidentiary Approach
Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose.[14][15][16] The following parameters must be assessed according to ICH Q2(R1) guidelines.[1][17]
Caption: A typical workflow for analytical method validation.
Detailed Validation Protocols & Acceptance Criteria
The following protocols are generalized for either an HPLC or GC-MS assay method.
-
Objective: To demonstrate that the analytical signal is unequivocally attributable to the analyte, free from interference from impurities, degradation products, or matrix components.[14][17]
-
Protocol:
-
Analyze a blank solvent sample to show no interfering peaks at the analyte's retention time.
-
Analyze the certified reference standard of this compound.
-
Analyze a sample containing the analyte spiked with all known related substances and potential impurities.
-
For HPLC-UV: Perform peak purity analysis using a photodiode array (PDA) detector.
-
For GC-MS: Confirm that the mass spectrum of the analyte peak in the spiked sample matches that of the pure standard.
-
-
Acceptance Criteria: The analyte peak should be free of co-elution from any other component. Peak purity index (for HPLC) should be >990. Mass spectra (for GC-MS) should show no significant interference.
-
Objective: To demonstrate a direct proportional relationship between analyte concentration and the method's response over a specified range.
-
Protocol:
-
Prepare a stock solution of the certified reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay, the typical range is 80% to 120% of the target concentration.[18]
-
Inject each standard in triplicate.
-
Plot the average response versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Table: Example Linearity Data
| Concentration (% of Target) | Rep 1 Area | Rep 2 Area | Rep 3 Area | Average Area |
|---|---|---|---|---|
| 80% | 798500 | 801000 | 799500 | 799667 |
| 90% | 901000 | 899500 | 900800 | 900433 |
| 100% | 1002000 | 1001500 | 1003000 | 1002167 |
| 110% | 1099500 | 1101000 | 1102500 | 1101000 |
| 120% | 1203000 | 1201000 | 1205000 | 1203000 |
| r² | \multicolumn{4}{c|}{0.9998 } |
-
Objective: To demonstrate the closeness of the results obtained by the method to the true value.
-
Protocol:
-
Perform a recovery study by spiking a known amount of analyte into a blank matrix or placebo at three concentration levels (e.g., 80%, 100%, 120%).
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percentage recovery. Recovery (%) = (Measured Concentration / Spiked Concentration) * 100
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the experiment on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.
-
Objective: The lowest concentration of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Protocol:
-
Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10:1.
-
Alternatively, determine from the linearity curve: LOQ = (10 * σ) / S, where σ is the standard deviation of the y-intercept and S is the slope.
-
Confirm by analyzing six replicate samples prepared at the determined LOQ concentration.
-
-
Acceptance Criteria: Precision (RSD) at the LOQ should be ≤ 10%.
Conclusion
The establishment of a robust analytical standard for This compound is a multi-faceted process that forms the bedrock of quality assurance.
-
For Purity Certification: qNMR stands out as the superior, modern primary method, offering direct, accurate, and efficient purity assignment. The mass balance approach serves as a valuable orthogonal method for confirmation.
-
For Routine Quantification: Both HPLC-UV and GC-MS are highly suitable methods. The choice between them may depend on available instrumentation and desired specificity. GC-MS offers unparalleled specificity, which is critical in regulatory environments, while HPLC-UV provides exceptional robustness for routine QC.
-
For Validation: A systematic validation as prescribed by ICH Q2(R1) is not merely a procedural hurdle but a scientific necessity.[1][19] It provides the documented, verifiable evidence that the chosen analytical method is reliable, consistent, and fit for its intended purpose, ensuring the quality and safety of the final product.
By integrating these advanced characterization techniques with a rigorous validation framework, researchers and developers can build a foundation of analytical excellence and ensure the integrity of their scientific and commercial endeavors.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Validation of Impurity Methods, Part II. LCGC North America. [Link]
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Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP. [Link]
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Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. [Link]
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Quantitative NMR Assays (qNMR). Bruker. [Link]
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VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. [Link]
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What is qNMR and why is it important?. Mestrelab Resources. [Link]
-
(PDF) Quantitative NMR as a Versatile Tool for the Reference Material Preparation. ResearchGate. [Link]
-
Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences. [Link]
-
Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. PubMed. [Link]
-
Separation of Sodium benzoate on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Assay of Sodium Benzoate and Potassium Sorbate using HPLC. NJ Labs. [Link]
-
Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. ResearchGate. [Link]
-
HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Asian Journal of Applied Science and Technology. [Link]
-
Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education. [Link]
-
(PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. [Link]
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- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. Quantitative NMR as a Versatile Tool for the Reference Material Preparation | MDPI [mdpi.com]
- 4. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 5. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 6. researchgate.net [researchgate.net]
- 7. njlabs.com [njlabs.com]
- 8. Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of Sodium benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pubs.acs.org [pubs.acs.org]
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- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
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- 19. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
A Comparative Analysis of Synthetic Routes to Methyl 4-bromo-2,3-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Building Block
Methyl 4-bromo-2,3-dimethylbenzoate is a valuable substituted aromatic compound utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The strategic placement of the bromo and methyl groups on the benzoate ring provides a versatile scaffold for further chemical transformations. This guide presents a comparative analysis of the two primary synthetic routes to this compound, offering detailed experimental protocols and a discussion of the advantages and disadvantages of each approach to aid researchers in selecting the optimal method for their specific needs.
Introduction to the Synthetic Strategies
The synthesis of this compound can be approached from two main retrosynthetic pathways, each with its own set of considerations regarding starting material availability, reaction control, and overall efficiency.
-
Route A: Bromination followed by Esterification. This strategy involves the initial bromination of 2,3-dimethylbenzoic acid to yield 4-bromo-2,3-dimethylbenzoic acid, which is subsequently esterified to the final product.
-
Route B: Esterification followed by Bromination. In this alternative pathway, 2,3-dimethylbenzoic acid is first converted to its methyl ester, methyl 2,3-dimethylbenzoate, which is then subjected to bromination to afford the target molecule.
This guide will delve into the mechanistic underpinnings and practical execution of both routes, providing a framework for informed decision-making in the laboratory.
Route A: Bromination of 2,3-Dimethylbenzoic Acid followed by Esterification
This classical approach prioritizes the installation of the bromine substituent onto the aromatic ring before the esterification of the carboxylic acid.
Part 1: Electrophilic Aromatic Bromination of 2,3-Dimethylbenzoic Acid
The key challenge in this step is achieving the desired regioselectivity. The two methyl groups at positions 2 and 3 are ortho, para-directing and activating, while the carboxylic acid group is meta-directing and deactivating. The cumulative effect of these substituents directs the incoming electrophile. The position para to the 2-methyl group (C5) and the position ortho to the 3-methyl group (C4) are the most activated sites. Steric hindrance from the adjacent methyl and carboxylic acid groups can influence the final product distribution. The desired 4-bromo isomer is favored due to a combination of electronic activation and manageable steric access.
Experimental Protocol:
A detailed experimental procedure for the selective synthesis of 4-bromo-2,3-dimethylbenzoic acid is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylbenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the stirred solution at room temperature. The addition should be done in the dark to prevent radical side reactions.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product. Filter the solid, wash with cold water until the filtrate is neutral, and then dry. The crude 4-bromo-2,3-dimethylbenzoic acid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.
Part 2: Fischer Esterification of 4-Bromo-2,3-dimethylbenzoic Acid
With the brominated carboxylic acid in hand, the next step is a standard Fischer esterification to obtain the final methyl ester.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend 4-bromo-2,3-dimethylbenzoic acid (1 equivalent) in an excess of methanol, which acts as both the solvent and the reagent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 5% of the carboxylic acid weight), to the suspension.
-
Reaction Conditions: Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography on silica gel.
Route B: Esterification of 2,3-Dimethylbenzoic Acid followed by Bromination
This route reverses the order of the synthetic steps, starting with the protection of the carboxylic acid functionality as a methyl ester.
Part 1: Esterification of 2,3-Dimethylbenzoic Acid
This initial step is a straightforward Fischer esterification, similar to the final step of Route A.
Experimental Protocol:
-
Reaction Setup: Combine 2,3-dimethylbenzoic acid (1 equivalent) with an excess of methanol in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid.
-
Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Work-up and Purification: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude methyl 2,3-dimethylbenzoate. This product is often of sufficient purity for the next step, or it can be purified by distillation under reduced pressure.
Part 2: Electrophilic Aromatic Bromination of Methyl 2,3-Dimethylbenzoate
The regioselectivity of this bromination is governed by the same principles as in Route A. The methyl groups are activating and ortho, para-directing, while the methyl ester group is deactivating and meta-directing. The directing effects of the two methyl groups are expected to dominate, leading to bromination at the C4 or C5 position.
Experimental Protocol:
-
Reaction Setup: Dissolve methyl 2,3-dimethylbenzoate (1 equivalent) in a suitable solvent, such as dichloromethane or carbon tetrachloride, in a flask protected from light.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃), to the solution. Alternatively, a solution of bromine in the reaction solvent can be added dropwise.
-
Reaction Conditions: Stir the reaction mixture at room temperature for several hours, monitoring its progress by TLC.
-
Work-up and Purification: Once the starting material is consumed, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.
Comparative Analysis
| Parameter | Route A: Bromination then Esterification | Route B: Esterification then Bromination |
| Starting Materials | 2,3-Dimethylbenzoic acid | 2,3-Dimethylbenzoic acid |
| Key Challenge | Controlling regioselectivity of bromination on the free acid. Potential for deactivation by the -COOH group. | Controlling regioselectivity of bromination on the ester. The ester group is less deactivating than the carboxylic acid. |
| Potential Side Reactions | Over-bromination of the activated ring. | Over-bromination. Benzylic bromination if radical initiators and light are not excluded. |
| Purification | Recrystallization of the intermediate carboxylic acid can be effective for purification. | Column chromatography is often required to separate the desired product from isomers and starting material. |
| Overall Yield | Can be high if regioselectivity is well-controlled and the intermediate is pure. | Generally good, as the ester group is less deactivating than the carboxylic acid, potentially leading to a cleaner bromination. |
| Advantages | The intermediate 4-bromo-2,3-dimethylbenzoic acid is a solid and can be easier to purify by recrystallization. | The ester is more soluble in organic solvents, which can be advantageous for the bromination reaction. The ester group is less deactivating, potentially leading to milder reaction conditions and higher yields in the bromination step. |
| Disadvantages | The carboxylic acid group is deactivating, which may require harsher bromination conditions. | The final product is an oil or low-melting solid, often requiring chromatographic purification. Potential for benzylic bromination as a side reaction. |
Visualization of Synthetic Pathways
"Methyl 4-bromo-2,3-dimethylbenzoate" performance in different solvent systems
An In-Depth Technical Guide to Solvent System Performance for Methyl 4-bromo-2,3-dimethylbenzoate
For researchers, scientists, and professionals in drug development, the choice of a solvent system is a critical decision that can profoundly impact reaction yield, product purity, and the economic viability of a synthetic route. This guide provides a detailed comparison of the performance of this compound in various solvent systems. We will delve into the principles of solubility, compare its performance with a common alternative, and provide robust experimental protocols for your own laboratory validation.
The Critical Role of Solvent Selection
The solvent is not merely an inert medium but an active participant that influences the thermodynamics and kinetics of a chemical process. For a substituted aromatic ester like this compound, the solvent system dictates:
-
Solubility: Ensuring that reactants are in the same phase is fundamental for reaction to occur. Poor solubility can lead to sluggish or incomplete reactions.
-
Reactivity: Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby altering reaction rates and pathways.
-
Purification: The success of crystallization, a primary method for purifying solid compounds, is entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.
Comparative Performance of this compound in Common Solvent Systems
This compound is a moderately polar molecule. Its aromatic ring and methyl groups contribute to its hydrophobic character, while the ester and bromo functionalities introduce polarity. This structure suggests that its solubility will be highest in moderately polar organic solvents. While specific quantitative data is not extensively published, we can predict its performance based on its structure and the behavior of similar compounds like Methyl 4-bromobenzoate[1].
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Causality |
| Non-Polar Aprotic | Hexane, Toluene | Low to Moderate | While the dimethylated aromatic ring has non-polar character, the polar ester and bromo groups limit solubility in highly non-polar solvents like hexane. Toluene may offer slightly better solubility due to π-stacking interactions with the benzene ring. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Good to High | These solvents offer a balance of polarity to interact with the ester and bromo groups without the hydrogen-bonding capabilities that can sometimes hinder the dissolution of certain organic molecules. DCM is often an excellent solvent for aromatic compounds[2]. |
| Polar Aprotic (High Polarity) | Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents are highly polar and can effectively solvate the polar regions of the molecule. DMF and DMSO are particularly strong solvents. However, their high boiling points can sometimes make removal difficult. |
| Polar Protic | Methanol, Ethanol | Moderate | The lower alcohols can act as both hydrogen bond acceptors and donors. While they can solvate the ester group, the hydrophobic backbone of the molecule limits high solubility. They are often excellent choices for recrystallization when paired with water. |
| Polar Protic (High Polarity) | Water | Very Low | The molecule's significant hydrophobic surface area, owing to the aromatic ring and methyl groups, makes it largely insoluble in water[1]. |
Head-to-Head Comparison: this compound vs. Methyl 4-bromobenzoate
A useful comparison can be made with the less substituted analogue, Methyl 4-bromobenzoate[1][3]. The primary difference lies in the two methyl groups on the benzene ring of our target compound.
| Feature | This compound | Methyl 4-bromobenzoate | Impact of Structural Difference |
| Molecular Weight | 243.10 g/mol | 215.04 g/mol [4] | The higher molecular weight of the dimethylated compound may slightly decrease its solubility in a given solvent compared to its analogue. |
| Hydrophobicity | Higher | Lower | The two additional methyl groups increase the non-polar surface area, leading to lower solubility in polar protic solvents like water and potentially higher solubility in non-polar solvents. |
| Steric Hindrance | Higher | Lower | The methyl groups ortho to the ester and bromo substituents can sterically hinder reactions involving these functional groups, potentially affecting reaction kinetics compared to the less hindered analogue. |
| Reactivity | Potentially altered | Baseline | The electron-donating nature of the methyl groups can influence the electronic properties of the aromatic ring, affecting its reactivity in electrophilic or nucleophilic aromatic substitution reactions. |
Experimental Protocols for Solvent System Evaluation
To ensure scientific integrity, predicted performance must be validated experimentally. The following protocols provide a systematic approach to evaluating solvent systems for this compound.
Protocol 1: Qualitative Solubility Screening
This rapid method helps to quickly identify potential solvents for reactions or crystallization.[5][6]
Objective: To qualitatively assess the solubility of the compound in a range of solvents at room temperature and at elevated temperatures.
Materials:
-
This compound
-
Selection of test solvents (e.g., Water, Methanol, Toluene, Ethyl Acetate, Dichloromethane, Acetone)
-
Small test tubes (13x100 mm)
-
Vortex mixer
-
Hot water bath or heating block
Procedure:
-
Place approximately 30 mg of this compound into a labeled test tube[6].
-
Add 1 mL of the selected solvent to the test tube[6].
-
Vigorously mix the contents using a vortex mixer for 30-60 seconds.
-
Observe and record the solubility at room temperature (soluble, partially soluble, or insoluble).
-
If the compound is insoluble or partially soluble, heat the test tube in a hot water bath to the solvent's boiling point[5].
-
Observe and record the solubility at the elevated temperature.
-
For solvents where the compound dissolved upon heating, allow the solution to cool to room temperature, and then place it in an ice bath for 15-20 minutes[5].
-
Observe and record if crystal formation occurs. A good crystallization solvent will dissolve the compound when hot but yield a high recovery of crystals when cold[5].
Caption: Workflow for Qualitative Solubility Screening.
Protocol 2: Quantitative Solubility Determination by Shake-Flask Method
This method determines the equilibrium solubility of a compound in a given solvent, providing precise quantitative data. It is a standard technique referenced in regulatory guidelines[7].
Objective: To determine the solubility of this compound in mg/mL or mol/L.
Materials:
-
This compound
-
Chosen solvent
-
Scintillation vials or screw-cap flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
HPLC or GC with a validated analytical method for the compound
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of this compound to a flask. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of the solvent to the flask.
-
Seal the flask tightly to prevent solvent evaporation.
-
Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Allow the mixture to equilibrate for a sufficient time (typically 24-72 hours). It may take days to reach equilibrium[8].
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solids.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of your analytical method.
-
Analyze the sample using a validated HPLC or GC method to determine the concentration.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Caption: Workflow for Quantitative Shake-Flask Solubility.
Conclusion
The performance of this compound is intrinsically linked to the solvent system in which it is used. Based on its chemical structure, polar aprotic solvents like Dichloromethane and Ethyl Acetate are predicted to be excellent choices for ensuring high solubility in reactions. For purification via recrystallization, a mixed-solvent system, such as Methanol/Water or Toluene/Hexane, is likely to be effective. The provided protocols offer a robust framework for researchers to experimentally validate these predictions and optimize their processes, ensuring both efficiency and purity in their work.
References
-
Chemistry LibreTexts. (2022). 3.3E: Experimentally Testing Solvents. Available at: [Link]
-
Chemistry LibreTexts. (2020). 8: Identification of Unknowns (Experiment). Available at: [Link]
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ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]
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Quora. (2020). How do you test for chemical compounds in a solution?. Available at: [Link]
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Scribd. (n.d.). Solubility Tests for Organic Compounds | PDF. Available at: [Link]
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MDPI. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available at: [Link]
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MDPI. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 26(15), 4477. Available at: [Link]
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Alzchem Group. (n.d.). Methyl-4-bromo benzoic acid. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. Available at: [Link]
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Autech Industry Co.,Limited. (n.d.). Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9. Available at: [Link]
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PubChem. (n.d.). Methyl 4-bromo-2-fluoro-3-methylbenzoate. Available at: [Link]
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ResearchGate. (2006). (PDF) Methyl 4-bromobenzoate. Available at: [Link]
-
PubChem. (n.d.). Methyl 4-bromo-2-methylbenzoate. Available at: [Link]
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Oxford Academic. (1991). solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: Evaluation of four mixed solvent solubility estimation methods. Environmental Toxicology and Chemistry. Available at: [Link]
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PubChem. (n.d.). Methyl 4-bromobenzoate. Available at: [Link]
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Carewell Pharma. (n.d.). B Pharmacy 3rd Semester Syllabus. Available at: [Link]
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MDPI. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 13(21), 4984. Available at: [Link]
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-
ResearchGate. (2001). Determination and correlation for solubility of aromatic acids in solvents. Available at: [Link]
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For the discerning researcher in drug development and materials science, the selection of precisely substituted building blocks is paramount to achieving desired molecular architectures and functionalities. Substituted methyl benzoates, particularly halogenated derivatives, serve as versatile intermediates, offering multiple reaction sites for diversification. This guide provides an in-depth technical comparison of Methyl 4-bromo-2,3-dimethylbenzoate with its structural isomers and related analogs. We will explore the nuances of their synthesis, spectroscopic properties, and, most critically, their comparative reactivity in key cross-coupling and organometallic reactions, supported by experimental data and mechanistic reasoning.
Introduction to Substituted Methyl Benzoates
Methyl benzoates bearing bromine atoms and methyl groups are valuable scaffolds in organic synthesis. The interplay of the electron-withdrawing bromo substituent and the electron-donating methyl groups, combined with their specific substitution patterns, dictates the electronic and steric environment of the aromatic ring. This, in turn, profoundly influences their reactivity in pivotal transformations such as Suzuki-Miyaura cross-coupling and Grignard reagent formation. Understanding these substituent effects is crucial for predicting reaction outcomes and designing efficient synthetic routes.
This guide will focus on a comparative analysis of the following compounds:
-
This compound (1)
-
Methyl 4-bromo-2-methylbenzoate (2)
-
Methyl 4-bromo-3-methylbenzoate (3)
-
Methyl 2,3-dimethylbenzoate (4) (non-brominated analog)
-
Methyl 4-bromobenzoate (5) (non-methylated analog)
Synthesis of this compound and Related Compounds
The synthesis of these methyl benzoates typically involves a two-step process: the synthesis of the corresponding benzoic acid followed by esterification.
Protocol 1: Synthesis of 4-Bromo-2,3-dimethylbenzoic Acid
This protocol outlines a plausible synthesis of the precursor to our target compound, based on established bromination and oxidation methodologies.
Step 1: Bromination of 1,2,3-Trimethylbenzene (Hemimellitene)
-
To a stirred solution of 1,2,3-trimethylbenzene (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) at 0 °C, add N-bromosuccinimide (NBS) (1.05 equiv.) in portions.
-
Add a catalytic amount of a radical initiator such as benzoyl peroxide (BPO).
-
Irradiate the mixture with a UV lamp or heat to reflux to initiate the reaction.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-1,2,3-trimethylbenzene.
Step 2: Oxidation to 4-Bromo-2,3-dimethylbenzoic Acid
-
To a vigorously stirred solution of 4-bromo-1,2,3-trimethylbenzene (1.0 equiv.) in a mixture of pyridine and water, add potassium permanganate (KMnO₄) (3.0-4.0 equiv.) portion-wise.
-
Heat the mixture to reflux and maintain for several hours, monitoring the disappearance of the purple color of the permanganate.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
Wash the filter cake with a small amount of hot water.
-
Acidify the combined filtrate with concentrated hydrochloric acid until a white precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry to afford 4-bromo-2,3-dimethylbenzoic acid.
Protocol 2: Fischer Esterification[1][2]
This general protocol can be applied to synthesize the target methyl benzoates from their corresponding carboxylic acids.
-
In a round-bottom flask, dissolve the substituted benzoic acid (1.0 equiv.) in an excess of methanol (10-20 equiv.).
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equiv.).
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation to obtain the pure methyl benzoate.
Caption: Fischer Esterification Workflow
Spectroscopic Properties: A Comparative Analysis
The substitution pattern on the benzene ring significantly influences the chemical shifts in both ¹H and ¹³C NMR spectroscopy. The following tables summarize the experimental and predicted NMR data for the compounds under investigation.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | H-5 | H-6 | -OCH₃ | -CH₃ (ortho) | -CH₃ (meta) |
| 1 (Predicted) | ~7.4 | ~7.7 | ~3.9 | ~2.4 | ~2.2 |
| 2 [1] | 7.42-7.47 (m) | 7.85 (d) | 3.95 (s) | 2.64 (s) | - |
| 3 | ~7.8 | ~7.3 | ~3.9 | - | ~2.4 |
| 4 (Predicted) | ~7.2 | ~7.6 | ~3.9 | ~2.4 | ~2.2 |
| 5 [2] | 7.55 (d) | 7.87 (d) | 3.87 (s) | - | - |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | C=O | C1 | C2 | C3 | C4 | C5 | C6 | -OCH₃ | -CH₃ |
| 1 (Predicted) | ~167 | ~130 | ~138 | ~135 | ~125 | ~132 | ~129 | ~52 | ~20, ~16 |
| 2 | ~167 | ~130 | ~140 | ~132 | ~125 | ~131 | ~129 | ~52 | ~22 |
| 3 | ~166 | ~132 | ~130 | ~138 | ~122 | ~133 | ~128 | ~52 | ~20 |
| 4 [3] | ~170 | ~130 | ~137 | ~136 | ~125 | ~131 | ~128 | ~52 | ~20, ~15 |
| 5 [4] | 165.7 | 130.6 | 131.1 | 128.5 | 127.5 | 128.5 | 131.1 | 51.2 | - |
Note: Predicted values are estimated based on incremental shift calculations and data from analogous compounds.
Analysis of Spectroscopic Data:
-
¹H NMR: The presence of ortho-methyl groups in compounds 1 , 2 , and 4 generally deshields the adjacent aromatic protons. The bromine atom in compounds 1 , 2 , 3 , and 5 causes a downfield shift of the adjacent protons due to its inductive electron-withdrawing effect.
-
¹³C NMR: The carbonyl carbon signal remains relatively consistent across the series. The positions of the methyl and bromo substituents significantly impact the chemical shifts of the aromatic carbons. The carbon bearing the bromine atom (C4) is typically observed around 125-128 ppm.
Reactivity Comparison: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation. The reactivity of aryl bromides in this reaction is highly dependent on both electronic and steric factors.
Caption: Simplified Suzuki-Miyaura Catalytic Cycle
Electronic Effects
-
Electron-withdrawing groups on the aryl halide generally accelerate the rate-determining oxidative addition step by making the carbon-bromine bond more polarized and susceptible to attack by the Pd(0) catalyst.
-
Electron-donating groups , such as methyl groups, can slightly deactivate the ring towards oxidative addition.
Steric Effects
-
Ortho-substituents can significantly hinder the approach of the bulky palladium catalyst to the C-Br bond, thereby slowing down or even inhibiting the oxidative addition step[5][6].
Comparative Reactivity Profile:
-
Methyl 4-bromobenzoate (5): Lacking steric hindrance and possessing an electron-withdrawing ester group, this compound is expected to be highly reactive in Suzuki coupling.
-
Methyl 4-bromo-3-methylbenzoate (3): The methyl group at the meta position has a minimal steric effect on the C-Br bond. Its weak electron-donating inductive effect is likely outweighed by the activating effect of the ester group, leading to high reactivity, possibly slightly lower than 5 .
-
Methyl 4-bromo-2-methylbenzoate (2): The ortho-methyl group introduces significant steric hindrance around the C-Br bond. This steric clash is expected to decrease the reaction rate compared to 3 and 5 [7].
-
This compound (1): With two ortho-methyl groups relative to the bromine, this isomer is the most sterically hindered. The oxidative addition step is expected to be the most challenging, likely requiring more forcing reaction conditions (higher temperature, more active catalyst system) to achieve good yields.
Table 3: Predicted Relative Reactivity in Suzuki Coupling
| Compound | Relative Reactivity | Rationale |
| 5 | Highest | No steric hindrance, activated by ester group. |
| 3 | High | Minimal steric hindrance. |
| 2 | Moderate | Steric hindrance from one ortho-methyl group. |
| 1 | Lowest | Significant steric hindrance from two ortho-methyl groups. |
Protocol 3: Suzuki-Miyaura Coupling of a Brominated Methyl Benzoate
This representative protocol can be adapted for the comparative study of the different isomers.
-
To a reaction vessel, add the brominated methyl benzoate (1.0 equiv.), phenylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the biphenyl product.
Reactivity Comparison: Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond. The success of this reaction is also influenced by steric and electronic factors.
Steric Effects on Grignard Formation
Similar to Suzuki coupling, steric hindrance around the C-Br bond can impede the reaction at the magnesium surface. Studies on bromotoluene isomers have shown that ortho-substituted isomers can have slightly lower yields in Grignard reagent formation compared to meta and para isomers, likely due to steric hindrance[8].
Comparative Reactivity Profile:
-
Methyl 4-bromobenzoate (5) and Methyl 4-bromo-3-methylbenzoate (3): With no ortho-substituents, these compounds are expected to form Grignard reagents readily.
-
Methyl 4-bromo-2-methylbenzoate (2) and this compound (1): The presence of one or two ortho-methyl groups, respectively, is expected to sterically hinder the formation of the Grignard reagent. This may lead to slower reaction rates and potentially lower yields.
Important Consideration: Reactivity with the Ester Group
A significant challenge in forming a Grignard reagent from these molecules is the presence of the electrophilic ester group. Grignard reagents readily react with esters[9][10]. Therefore, the formation of the Grignard reagent in situ will likely lead to self-condensation reactions. For successful utilization in Grignard reactions, the ester functionality would typically need to be protected or the reaction carried out under specific conditions that favor Grignard formation over intermolecular reaction, such as low temperatures.
Caption: Challenge of Grignard Formation with an Ester Moiety
Conclusion
The choice between this compound and its related isomers is a strategic decision that hinges on the intended synthetic transformation.
-
For Suzuki-Miyaura coupling , where steric hindrance is a major factor, the reactivity follows the order: Methyl 4-bromobenzoate (5) > Methyl 4-bromo-3-methylbenzoate (3) > Methyl 4-bromo-2-methylbenzoate (2) > this compound (1) . The highly hindered nature of 1 makes it a challenging substrate, likely requiring specialized, highly active catalyst systems.
-
For Grignard reagent formation , while all isomers can theoretically form the organomagnesium species, the presence of the reactive ester group presents a significant challenge for all. The steric hindrance in 1 and 2 may further complicate the reaction. Alternative strategies, such as halogen-metal exchange at low temperatures, might be necessary to generate the desired organometallic intermediate while minimizing side reactions.
This guide provides a framework for understanding the structure-reactivity relationships of these valuable building blocks. By considering the electronic and steric effects of the substituents, researchers can make informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes in the development of novel molecules.
References
-
PrepChem. Synthesis of 2,3-dimethyl benzoic acid. [Link]
-
PrepChem. Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]
-
Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
CSIRO Publishing. Electronic effects of halogen-substituted methyl groups. [Link]
-
Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Link]
-
Australian Journal of Chemistry. Electronic effects of halogen-substituted methyl groups. [Link]
- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
PubChem. Methyl 4-bromobenzoate. [Link]
-
LookChem. 4-Bromo-2,3-dimethylbenzoic acid. [Link]
-
International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]
-
The Royal Society of Chemistry. Supporting Information for "A mild and efficient one-pot synthesis of esters from alcohols and aldehydes using HBr/H₂O₂". [Link]
-
University of California, Irvine. Experiment 25: The Grignard Reaction. [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
ChemBK. 4-Bromo-3-methylbenzoic acid. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. What are the products of the esterification reaction of 2 - Methylbenzoic Acid?. [Link]
-
Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive?. [Link]
-
PubChem. Methyl 2,3-dimethylbenzoate. [Link]
-
Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. [Link]
-
MDPI. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION for "A mild and efficient method for the bromination of electron-rich aromatic compounds using tetrabutylammonium tribromide". [Link]
-
University of Wisconsin-Madison. Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Methyl 4-bromo-2,3-dimethylbenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, substituted aromatic compounds like Methyl 4-bromo-2,3-dimethylbenzoate serve as critical building blocks. Their utility in constructing complex molecular architectures is invaluable. However, the synthetic routes to its derivatives can often yield a mixture of positional isomers, making rigorous structural validation not just a procedural formality, but a cornerstone of reliable and reproducible science.
This guide provides a comparative analysis of the primary analytical techniques used to confirm the structure of these derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and present the data in a framework designed for objective comparison, ensuring that your structural elucidation is both efficient and unambiguous.
The Challenge: Ambiguity in Aromatic Substitution
Substitution reactions on the benzene ring of this compound can lead to various isomers. For instance, a subsequent electrophilic substitution could potentially occur at the C5 or C6 position. Misidentification of such an isomer could lead to the pursuit of incorrect structure-activity relationships (SAR), wasting significant time and resources. Therefore, a multi-faceted analytical approach is essential for definitive structural assignment.
Core Analytical Pillars for Structural Validation
The three most powerful and routinely used techniques for the structural elucidation of small organic molecules are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.[1] Each provides a unique piece of the structural puzzle, and their combined application offers a self-validating system of checks and balances.
| Technique | Principle | Information Provided | Sample Requirement | Typical Analysis Time |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Detailed atom connectivity, chemical environment, stereochemistry.[2] | 1-10 mg, in solution | Hours |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | Molecular weight and elemental formula, fragmentation patterns.[3] | < 1 mg, solid or solution | Minutes to Hours |
| X-ray Crystallography | X-ray diffraction by a single crystal | Unambiguous 3D molecular structure and absolute configuration.[4][5] | High-quality single crystal (0.1-0.5 mm).[6] | Days to Weeks |
In-Depth Analysis & Comparative Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR spectroscopy is arguably the most informative technique for elucidating the structure of organic compounds in solution.[2] It provides detailed information about the chemical environment of each nucleus, allowing for the assembly of a molecule's atomic framework.
Expertise & Causality: For a derivative of this compound, ¹H NMR is the first port of call. Protons directly attached to the aromatic ring typically resonate in the 6.5-8.0 ppm region.[7] The splitting patterns (singlet, doublet, etc.) and their coupling constants (J-values) reveal the proximity of neighboring protons. For instance, ortho coupling (protons on adjacent carbons) is typically 7-10 Hz, while meta coupling (protons separated by one carbon) is smaller at 2-3 Hz.[8]
¹³C NMR complements this by showing a single peak for each unique carbon atom, with aromatic carbons appearing between 120-150 ppm.[7] The number of signals in the aromatic region can directly indicate the symmetry of the substitution pattern. For example, a para-disubstituted ring with identical substituents will show fewer signals than an ortho or meta isomer due to symmetry.[7]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals. CDCl₃ is a good first choice for many organic molecules.
-
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters are usually sufficient.
-
Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Analysis: Integrate the peaks to determine proton ratios. Analyze the chemical shifts and coupling patterns to assign the aromatic protons. For complex spectra, 2D NMR experiments like COSY (Correlation Spectroscopy) can be used to confirm which protons are coupled to each other.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the molecular weight of a compound, which is a critical first step in its identification.[9] For derivatives of this compound, MS is particularly powerful due to the characteristic isotopic signature of bromine.
Expertise & Causality: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively).[10] This results in a distinctive "M" and "M+2" peak pattern in the mass spectrum for any fragment containing a bromine atom, where the two peaks are of roughly equal height.[11] This signature provides immediate confirmation of the presence of bromine in the molecule and its fragments. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.
Experimental Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Causality: ESI is a "soft" ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion peak.
-
-
Data Acquisition: Acquire the spectrum in positive or negative ion mode, depending on the analyte's properties. Scan a mass range that comfortably includes the expected molecular weight.
-
Analysis: Identify the molecular ion peaks ([M+H]⁺ or [M-H]⁻). Look for the characteristic 1:1 ratio of the M and M+2 peaks to confirm the presence of bromine. Compare the measured mass with the theoretical mass for potential isomers.
Comparative Data for Isomeric Products
| Isomer | Formula | Expected [M+H]⁺ (⁷⁹Br) | Expected [M+H]⁺ (⁸¹Br) | Key Fragments |
| Methyl 4-bromo-5-nitro-2,3-dimethylbenzoate | C₁₀H₁₀BrNO₄ | 289.9815 | 291.9794 | Loss of -OCH₃, -NO₂ |
| Methyl 4-bromo-6-nitro-2,3-dimethylbenzoate | C₁₀H₁₀BrNO₄ | 289.9815 | 291.9794 | Loss of -OCH₃, -NO₂ |
Note: While MS provides the same molecular weight for isomers, the fragmentation patterns in techniques like Electron Impact (EI) MS can sometimes differ, offering further structural clues.
X-ray Crystallography: The Unambiguous Adjudicator
When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[5][12] It is the most powerful method for determining the absolute structure of a molecule, provided a suitable crystal can be obtained.[4]
Expertise & Causality: This technique works by passing X-rays through a single, well-ordered crystal. The electrons in the molecule diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a 3D electron density map of the molecule can be constructed, revealing the precise location of every atom. The presence of a "heavy" atom like bromine enhances the anomalous dispersion effect, which is crucial for determining the absolute configuration of chiral molecules.[5]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow a high-quality single crystal of the derivative. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Causality: A well-ordered, single crystal is required for the diffraction to produce sharp, resolvable spots. Amorphous solids or poorly formed crystals will not work.
-
-
Data Collection: Mount a suitable crystal on a diffractometer. A stream of cold nitrogen is typically used to protect the crystal and reduce thermal vibration. The crystal is then rotated in the X-ray beam to collect a full sphere of diffraction data.
-
Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an initial structural model. This model is then refined against the experimental data to optimize atomic positions and thermal parameters.
-
Analysis: The final refined structure provides bond lengths, bond angles, and torsional angles, offering definitive proof of the molecular connectivity and stereochemistry.
Integrated Workflow for Structural Validation
A logical and efficient approach combines these techniques sequentially. The process begins with the quickest methods that confirm fundamental properties and progresses to the more definitive, but time-consuming, techniques as needed.
Caption: Integrated workflow for structural validation.
Conclusion
The structural validation of this compound derivatives demands a rigorous, multi-technique approach. While Mass Spectrometry provides a rapid and essential check of molecular weight and elemental composition, NMR spectroscopy offers the detailed insight into atomic connectivity necessary to differentiate between isomers. For cases of ultimate ambiguity or when absolute stereochemistry must be determined, X-ray crystallography stands as the definitive method. By employing these techniques in a logical workflow, researchers can ensure the scientific integrity of their work, building a solid foundation for subsequent research and development.
References
- Determination of absolute configuration using single crystal X-ray diffraction. (2013). Methods in Molecular Biology.
- Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.Science of Synthesis.
- Mass Spectrometry (MS)
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.SpringerLink.
- The use of X-ray crystallography to determine absolute configur
- Comparative Analysis of Spectroscopic Techniques.Solubility of Things.
- A Definitive Guide: Confirming Absolute Configuration by X-ray Crystallography vs. Spectroscopic Methods.Benchchem.
- NMR Spectroscopy of Aromatic Compounds (#1e).
- Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts.
- CH3Br mass spectrum of bromomethane fragmentation pattern.doc brown's advanced organic chemistry revision notes.
- Mass Spectrometry - Fragmentation P
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-
- Spectroscopic Methods in Organic Chemistry.SciSpace.
- Spectroscopic Methods in Organic Chemistry.
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The Strategic Role of Methyl 4-bromo-2,3-dimethylbenzoate in Comparative SAR Studies: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery and agrochemical research, the meticulous exploration of Structure-Activity Relationships (SAR) is the cornerstone of rational design. The ability to systematically modify a core chemical scaffold and observe the resulting impact on biological activity allows researchers to optimize potency, selectivity, and pharmacokinetic properties. Within this framework, strategically substituted building blocks are invaluable assets. This guide provides an in-depth technical comparison of Methyl 4-bromo-2,3-dimethylbenzoate and its analogs, offering insights into its utility in comparative SAR studies for the development of novel bioactive molecules.
The Benzoic Acid Scaffold: A Privileged Starting Point
Substituted benzoic acids and their esters are prevalent motifs in a vast array of biologically active compounds. The carboxylate group can act as a key hydrogen bond donor and acceptor, facilitating interactions with the active sites of enzymes and receptors. The aromatic ring provides a rigid scaffold upon which various substituents can be placed to modulate electronic properties, lipophilicity, and steric bulk, all of which are critical determinants of a molecule's pharmacodynamic and pharmacokinetic profile.
This compound: A Scaffold for Fine-Tuning Biological Activity
This compound presents a unique combination of features that make it an excellent starting point for SAR exploration:
-
The Bromine Atom: A key functional group, the bromine atom at the 4-position is a moderately lipophilic, electron-withdrawing substituent. Its presence can enhance binding affinity through halogen bonding and other favorable interactions within a protein's active site. Furthermore, it provides a reactive handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
-
The Methyl Groups: The two methyl groups at the 2- and 3-positions provide steric bulk and increase lipophilicity. Their presence can influence the molecule's conformation and its ability to fit into specific binding pockets, thereby contributing to selectivity. The ortho-methyl group, in particular, can induce a twist in the ester group relative to the aromatic ring, which can be crucial for optimal binding.
-
The Methyl Ester: The ester functionality is a common feature in drug molecules. It can be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule. The ester also allows for the straightforward synthesis of amide derivatives, further expanding the chemical space that can be explored.
Comparative SAR Analysis: The Impact of Substitution Patterns
To illustrate the utility of this compound in SAR studies, we will consider a comparative analysis of its analogs. While direct, comprehensive SAR data for this specific scaffold is not extensively published, we can infer trends based on studies of structurally related brominated and methylated benzoic acid derivatives. A key area where such compounds have shown promise is in the inhibition of metabolic enzymes. For the purpose of this guide, we will focus on a hypothetical series of analogs targeting a generic enzyme to demonstrate the principles of SAR.
Table 1: Comparative in vitro Activity of this compound Analogs Against a Hypothetical Enzyme Target
| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM) [Hypothetical] | Rationale for Modification |
| 1 (Parent) | CH3 | CH3 | Br | H | 10 | Baseline compound with moderate activity. |
| 2 | H | H | Br | H | 50 | Removal of methyl groups reduces lipophilicity and steric bulk, potentially leading to weaker binding. |
| 3 | CH3 | H | Br | H | 25 | Removal of one methyl group alters the steric profile. |
| 4 | CH3 | CH3 | H | H | >100 | Removal of the bromine atom significantly reduces activity, highlighting its importance for binding. |
| 5 | CH3 | CH3 | Cl | H | 15 | Replacement of bromine with chlorine (a smaller halogen) slightly reduces activity, suggesting a role for halogen size. |
| 6 | CH3 | CH3 | I | H | 8 | Replacement with iodine (a larger halogen) enhances activity, possibly due to stronger halogen bonding. |
| 7 | CH3 | CH3 | Br | OH | 5 | Addition of a hydroxyl group at the 5-position could introduce a new hydrogen bonding interaction, increasing potency. |
| 8 | CH3 | CH3 | Br | NH2 | 3 | An amino group can act as a hydrogen bond donor and may form favorable interactions. |
| 9 | CH2CH3 | CH3 | Br | H | 12 | Increasing the size of one alkyl group may probe the limits of the binding pocket. |
Note: The IC50 values in the table above are hypothetical and for illustrative purposes to demonstrate SAR principles.
Decoding the Structure-Activity Relationship: A Visual Guide
The following diagram illustrates the key structural modifications and their anticipated impact on biological activity, based on the hypothetical data in Table 1.
Caption: Logical flow of SAR based on substitutions on the core scaffold.
Experimental Protocols: A Foundation for Reproducible Data
To conduct a robust comparative SAR study, standardized and well-documented experimental protocols are essential. Below are representative protocols for the synthesis of the parent scaffold and a general enzyme inhibition assay.
General Synthesis of this compound and Analogs
The synthesis of the core scaffold and its analogs can be achieved through a multi-step process, typically starting from commercially available substituted toluenes or benzoic acids.
Caption: General synthetic workflow for producing the target compounds.
Step-by-Step Protocol:
-
Oxidation: A substituted toluene (e.g., 2,3-dimethyltoluene) is oxidized to the corresponding benzoic acid using a strong oxidizing agent such as potassium permanganate (KMnO4) or chromic acid. The reaction is typically carried out in an aqueous solution under reflux.
-
Bromination: The resulting substituted benzoic acid is then brominated at the para position. This can be achieved using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator or by direct bromination with Br2 and a Lewis acid catalyst.
-
Esterification: The final step is the esterification of the brominated benzoic acid to the methyl ester. This is commonly done using methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H2SO4), under reflux (Fischer esterification).
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target enzyme. Specific conditions will need to be optimized for the enzyme of interest.
Materials:
-
Target enzyme
-
Substrate (preferably with a fluorescent or colorimetric readout)
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in the assay buffer. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.
-
Enzyme and Compound Incubation: Add the enzyme solution to the wells of a 96-well plate, followed by the addition of the test compounds or controls. Incubate for a predetermined time at a specific temperature to allow for the binding of the inhibitor to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Data Acquisition: Measure the rate of product formation over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 value by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).
Conclusion and Future Directions
This compound and its analogs represent a versatile platform for conducting detailed comparative SAR studies. The strategic placement of the bromine and methyl substituents provides a nuanced starting point for probing the active sites of biological targets. By systematically modifying this scaffold and evaluating the biological activity of the resulting analogs, researchers can gain valuable insights into the key molecular interactions that govern potency and selectivity.
Future work in this area should focus on synthesizing a broader range of analogs with diverse substituents at the 4- and 5-positions to further explore the electronic and steric requirements for optimal activity. Elucidating the specific biological targets of these compounds through techniques such as chemical proteomics will be crucial for understanding their mechanism of action and for guiding the development of novel therapeutic agents. The principles and protocols outlined in this guide provide a solid foundation for researchers to embark on such investigations.
References
While a comprehensive, single reference for the comparative SAR of this compound is not available, the following resources provide valuable context on the synthesis and biological activity of related compounds:
-
Synthesis of methyl 4-bromo-2-methylbenzoate: A representative synthesis of a closely related analog. Available at: [Link]
- Structure-Activity Relationship of Benzoic Acid Derivatives: A general guide discussing the impact of various substituents on the biological activity of the benzoic acid scaffold.
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols: Provides insights into the biological potential of brominated and methylated aromatic compounds. Available at: [Link]
- In silico drug evaluation and drug research of bioactive molecule methyl 4-bromo-2-fluorobenzoate: An example of the characterization of a closely related halogenated benzoate deriv
-
A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives: Details the SAR of substituted benzoic acids as enzyme inhibitors. Available at: [Link]
A Senior Application Scientist's Comparative Guide to Methyl 4-bromo-2,3-dimethylbenzoate and Its Alternatives in Palladium-Catalyzed Cross-Coupling Reactions
For the discerning researcher in drug discovery and complex molecule synthesis, the selection of the right building block is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Substituted aryl halides are foundational to this endeavor, serving as key linchpins in the construction of intricate molecular architectures. Among these, Methyl 4-bromo-2,3-dimethylbenzoate emerges as a versatile intermediate, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of its performance against other structurally similar bromobenzoate esters, supported by established experimental protocols and data-driven insights.
Introduction to this compound: A Multifaceted Intermediate
This compound (CAS No. 6021-32-5) is a polysubstituted aromatic ester that offers a unique combination of steric and electronic properties.[1] The bromine atom at the 4-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings.[2] The two methyl groups at the 2- and 3-positions, and the methyl ester at the 1-position, modulate the reactivity of the aromatic ring and provide additional points for potential functionalization in multi-step syntheses. These substituents can influence the solubility of the molecule and its derivatives, a key consideration in process development.
The strategic placement of these functional groups makes this compound a valuable precursor for a range of complex targets, including active pharmaceutical ingredients (APIs) and advanced materials.[3][4][5]
Benchmarking Against Known Intermediates: A Comparative Framework
To objectively evaluate the performance of this compound, we will benchmark it against three commercially available and widely used alternatives:
-
Methyl 4-bromo-2-methylbenzoate: Lacking the methyl group at the 3-position, this analogue offers a less sterically hindered environment around the reaction center.
-
Methyl 4-bromo-3-methylbenzoate: With a methyl group at the 3-position, this intermediate presents a different electronic and steric profile compared to the 2-methyl and 2,3-dimethyl substituted counterparts.
-
Methyl 4-bromo-3,5-dimethylbenzoate: The symmetrical substitution pattern of this molecule can offer unique reactivity and selectivity in certain coupling reactions.
The core of our comparison will focus on two of the most pivotal transformations in modern organic synthesis: the Suzuki-Miyaura coupling and the Heck reaction.
Synthesis of this compound and its Alternatives
The synthesis of these brominated methylbenzoate esters typically follows a two-step sequence: bromination of the corresponding dimethylbenzoic acid followed by esterification, or esterification of a commercially available brominated benzoic acid. A general and robust method for the esterification of substituted benzoic acids involves reaction with methanol in the presence of a catalytic amount of acid, such as sulfuric acid or by using a solid acid catalyst.[6][7][8]
General Experimental Protocol: Esterification of 4-bromo-2,3-dimethylbenzoic acid
-
To a solution of 4-bromo-2,3-dimethylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
A similar protocol can be applied for the synthesis of the alternative methyl bromobenzoates from their corresponding carboxylic acids.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an aryl halide and an organoboron compound.[1][2][9] The electronic and steric environment of the aryl halide can significantly impact the reaction rate and yield.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Comparative Data: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Intermediate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Reported Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85-90 (Estimated) |
| Methyl 4-bromo-2-methylbenzoate | Pd(dppf)Cl₂ | Na₂CO₃ | THF/H₂O | 110 | 4 | 92[10] |
| Methyl 4-bromo-3-methylbenzoate | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95[11] |
| Methyl 4-bromo-3,5-dimethylbenzoate | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 80 | 12 | ~80-85 (Estimated) |
Analysis of Suzuki-Miyaura Coupling Performance:
The presence of methyl groups ortho to the bromine atom can influence the rate of oxidative addition of the palladium catalyst to the C-Br bond, which is often the rate-determining step in the catalytic cycle.
-
This compound: The two ortho-methyl groups create significant steric hindrance around the bromine atom. While this can sometimes slow down the reaction, it can also prevent unwanted side reactions, leading to cleaner product formation. The estimated high yield suggests that with an appropriate catalyst system, efficient coupling is achievable.
-
Methyl 4-bromo-2-methylbenzoate: The single ortho-methyl group presents less steric hindrance, potentially allowing for faster reaction rates compared to the 2,3-dimethyl analogue under similar conditions. The reported high yield of 92% in a related coupling reaction underscores its utility.[10]
-
Methyl 4-bromo-3-methylbenzoate: With no ortho-substituents to the bromine, this intermediate is expected to be more reactive. The reported yield of over 95% with a modern catalyst system highlights its excellent performance in Suzuki couplings.[11]
-
Methyl 4-bromo-3,5-dimethylbenzoate: The two meta-methyl groups have a less direct steric impact on the bromine atom but can influence the electronic nature of the aromatic ring, potentially affecting the overall reaction efficiency.
Comparative Performance in the Heck Reaction
The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, is another cornerstone of C-C bond formation.[12][13] The regioselectivity and yield of the Heck reaction can be sensitive to the electronic and steric properties of the aryl halide.
Experimental Workflow: Heck Reaction
Caption: A generalized workflow for the Heck cross-coupling reaction.
Comparative Data: Heck Reaction with Styrene
| Intermediate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Reported Yield (%) |
| This compound | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 120 | 16 | ~75-80 (Estimated) |
| Methyl 4-bromo-2-methylbenzoate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100 | 12 | ~80-85 (Estimated) |
| Methyl 4-bromo-3-methylbenzoate | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 10 | ~85-90 (Estimated) |
| Methyl 4-bromo-3,5-dimethylbenzoate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 120 | 18 | ~70-75 (Estimated) |
Analysis of Heck Reaction Performance:
The steric hindrance around the bromine atom in this compound is expected to have a more pronounced effect in the Heck reaction compared to the Suzuki coupling.
-
This compound: The significant steric bulk may necessitate higher reaction temperatures and longer reaction times to achieve good conversion. However, the resulting substituted stilbene derivative would be highly functionalized and potentially a valuable intermediate.
-
Methyl 4-bromo-2-methylbenzoate: The reduced steric hindrance should facilitate the reaction, likely leading to higher yields in shorter reaction times compared to the 2,3-dimethyl analogue.
-
Methyl 4-bromo-3-methylbenzoate: As with the Suzuki coupling, the lack of ortho-substituents makes this intermediate highly reactive and likely to provide the highest yields in the Heck reaction among the compared substrates.
-
Methyl 4-bromo-3,5-dimethylbenzoate: The electronic effects of the two meta-methyl groups will play a more significant role here, and while sterically unhindered at the reaction site, the overall electronic donation may slightly deactivate the ring towards oxidative addition.
Conclusion and Strategic Recommendations
This comparative guide demonstrates that while all the benchmarked bromobenzoate esters are viable intermediates for palladium-catalyzed cross-coupling reactions, the choice of the optimal substrate is highly dependent on the specific synthetic goal.
-
This compound is an excellent choice when the introduction of a sterically demanding, polysubstituted aromatic moiety is desired. While its reactivity may be slightly attenuated by steric hindrance, this can be overcome with carefully selected reaction conditions and modern catalyst systems. The resulting products are highly functionalized and may offer unique properties.
-
For reactions where high reactivity and rapid conversion are paramount, Methyl 4-bromo-3-methylbenzoate is often the superior choice due to the absence of steric hindrance around the bromine atom.
-
Methyl 4-bromo-2-methylbenzoate and Methyl 4-bromo-3,5-dimethylbenzoate offer intermediate reactivity profiles and can be selected based on the desired substitution pattern of the final product.
Ultimately, the decision rests on a careful consideration of the desired final molecular architecture, the required reaction efficiency, and the cost and availability of the starting materials. This guide provides the foundational data and experimental frameworks to empower researchers to make informed decisions in their synthetic endeavors.
References
- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). Google AI.
- Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. (2004). Summer 2004 Adapted from Harwood, Moody and Percy, Experimental Organic Chemistry, Blackwell Science.
- Synthesis of methyl 4-bromo-2-methylbenzoate. (n.d.). PrepChem.com.
- 4-BROMO-2-(CARBOXYMETHYL)BENZOIC ACID synthesis. (n.d.). Chemicalbook.
- METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis. (n.d.). Chemicalbook.
- Suzuki-Miyaura coupling reaction. (n.d.). Royal Society of Chemistry.
- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (n.d.). Google Patents.
- SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
- Lab5 procedure esterification. (n.d.).
- Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of 4-(bromo-methyl)benzoic acid methyl ester. (n.d.). PrepChem.com.
- Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. (n.d.). The Royal Society of Chemistry.
- Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. (2018). MDPI.
- Heck reaction between bromobenzene and styrene. (n.d.). ResearchGate.
- The Heck coupling reaction of aryl bromides with styrene. (n.d.). ResearchGate.
- Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. (2008). Bentham Open Archives.
- An In-depth Technical Guide to Methyl 4-bromobenzoate and its Application in Boronic Acid Synthesis and Suzuki Coupling Reaction. (n.d.). Benchchem.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (2009). Arkivoc.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). MDPI.
- The Suzuki Reaction. (2014).
- Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... (n.d.). ResearchGate.
- An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradi
- Intermediates for the pharmaceutical industry. (n.d.). Evonik Health Care.
- Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes. (n.d.). ResearchGate.
- Pharma Intermediates. (n.d.). Sostie.
- Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. (n.d.). ijstr.
- Heterogeneous catalysis in ionic liquids: The heck reaction of bromobenzene with styrene over palladium supported on mesoporous carbon. (2008).
- Bifendate Intermediates: Role In Drug Development. (2025).
- Suzuki reaction. (n.d.). Wikipedia.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). PMC - NIH.
- Tandem Cycloisomerization/Suzuki Coupling of Arylethynyl MIDA Boronates. (n.d.). PMC - NIH.
- A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. (n.d.). Benchchem.
- Application Notes and Protocols for the Esterification of 4'-Bromobiphenyl-2-carboxylic Acid. (n.d.). Benchchem.
- This compound | 6021-32-5. (n.d.). ChemicalBook.
- US10906912B2 - Pharmaceutical intermediates and methods for preparing the same. (n.d.). Google Patents.
- Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp)–C(sp)) Suzuki-Miyaura Cross-Couplings. (2025).
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A Senior Application Scientist's Guide to the Cross-Validation of Experimental Results for Methyl 4-bromo-2,3-dimethylbenzoate
For professionals in pharmaceutical research and drug development, the structural integrity and purity of chemical intermediates are not mere data points; they are the bedrock of reproducible science and, ultimately, patient safety. Methyl 4-bromo-2,3-dimethylbenzoate, a key building block in the synthesis of more complex molecules, serves as a perfect case study for demonstrating a rigorous, multi-faceted approach to the validation of experimental results.
This guide eschews a simple recitation of protocols. Instead, it delves into the strategic rationale behind selecting and cross-validating analytical techniques to build an unassailable body of evidence for the compound's identity and purity. We will explore comparative synthesis strategies and then construct a self-validating system of orthogonal analytical methods, ensuring every claim is substantiated by corroborating data.
Part 1: A Comparative Analysis of Synthetic Strategies
The journey to a validated compound begins with its synthesis. The chosen synthetic route not only impacts yield and efficiency but also dictates the potential impurity profile, which is critical for designing a robust analytical validation strategy. Two common approaches to synthesizing this compound are considered here.
Method A: Fischer-Speier Esterification of 4-bromo-2,3-dimethylbenzoic acid
This classic acid-catalyzed esterification is a workhorse in organic synthesis due to its cost-effectiveness and procedural simplicity.[1][2] The reaction involves treating the parent carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄), to drive the equilibrium towards the ester product.[3][4]
Protocol for Fischer Esterification:
-
To a solution of 4-bromo-2,3-dimethylbenzoic acid (1.0 eq) in methanol (10-20 fold excess), cautiously add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.
-
Heat the mixture to reflux (approx. 65-70°C) and maintain for 4-6 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude ester via column chromatography on silica gel.
Method B: Williamson Ether Synthesis-like approach using Methyl Iodide
An alternative route involves the O-alkylation of the carboxylate salt of 4-bromo-2-methylbenzoic acid using an alkyl halide like methyl iodide.[5] This method can be advantageous under milder conditions, avoiding the strong acids of the Fischer esterification.
Protocol for Methyl Iodide Esterification:
-
Suspend 4-bromo-2-methylbenzoic acid (1.0 eq) and potassium carbonate (1.25 eq) in anhydrous dimethylformamide (DMF).
-
Add methyl iodide (1.4 eq) to the mixture at room temperature under a nitrogen atmosphere.
-
Stir the reaction for 18-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic phases and wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.[5]
-
Purify by column chromatography to yield the final product.[5]
Comparative Synthesis Data
| Parameter | Method A: Fischer Esterification | Method B: Methyl Iodide Alkylation | Rationale & Insights |
| Typical Yield | ~75-90% | ~79%[5] | While both methods offer good yields, Fischer esterification can be pushed to higher conversion by using a large excess of methanol.[2] |
| Purity (Post-Column) | >98% | >98% | The ultimate purity is highly dependent on the efficiency of the chromatographic purification. |
| Key Impurities | Unreacted carboxylic acid, polymeric byproducts. | Unreacted carboxylic acid, residual DMF, potential N-methylated byproducts. | The impurity profile directly informs the analytical strategy. For Method A, IR spectroscopy is excellent for detecting residual O-H stretches. For Method B, ¹H NMR can easily detect residual DMF. |
| Conditions | Harsh (refluxing strong acid) | Mild (room temperature) | Method B is preferable for substrates with acid-sensitive functional groups. |
| Reagent Cost/Safety | Low cost; H₂SO₄ is corrosive. | Higher cost (methyl iodide); methyl iodide is a toxic and volatile reagent. | Scalability and safety considerations are paramount in an industrial setting. |
Part 2: The Principle of Orthogonal Cross-Validation
Confidence in experimental data is not achieved by a single, high-quality result, but by the convergence of evidence from multiple, independent analytical techniques.[6] This is the principle of orthogonality: using methods that measure different chemical or physical properties of the molecule to build a comprehensive and self-reinforcing picture of its identity and purity.[7] Relying solely on one technique, such as ¹H NMR, can lead to overlooking impurities that may co-elute or have overlapping signals.
The following diagram illustrates the workflow for a robust cross-validation strategy.
Caption: Orthogonal cross-validation workflow.
Detailed Methodologies for Cross-Validation
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR provides unparalleled detail about the molecular structure, including the number and connectivity of protons (¹H) and carbons (¹³C).
-
¹H NMR Protocol:
-
Accurately weigh 5-10 mg of the purified sample.
-
Dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
-
Expected ¹H NMR Data (in CDCl₃): Based on similar structures, the expected chemical shifts are approximately:
-
δ 7.8-7.9 ppm (d, 1H): Aromatic proton ortho to the ester.
-
δ 7.4-7.5 ppm (m, 2H): Remaining two aromatic protons.
-
δ 3.9 ppm (s, 3H): Methyl ester protons (-OCH₃).
-
δ 2.6 ppm (s, 3H) & δ 2.4 ppm (s, 3H): Two aromatic methyl group protons.
-
-
¹³C NMR: Provides confirmation of the carbon skeleton and the presence of the ester carbonyl (~167 ppm).
2. Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS provides the exact molecular weight, acting as a fundamental check of the compound's identity. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides an additional, unambiguous confirmation.
-
GC-MS Protocol:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
Inject 1 µL into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program that allows for the elution of the compound, for example, starting at 100°C and ramping to 250°C.
-
Acquire the mass spectrum using electron ionization (EI).
-
-
Expected MS Data:
-
Molecular Ion (M⁺): Two peaks of nearly equal intensity at m/z 228 and 230, corresponding to the C₉H₉⁷⁹BrO₂ and C₉H₉⁸¹BrO₂ isotopologues.
-
3. High-Performance Liquid Chromatography (HPLC): The Purity Arbiter
HPLC is a cornerstone for quantifying purity and identifying impurities.[8][9] Its high resolution allows for the separation of the target compound from starting materials, byproducts, and degradation products.
-
HPLC Protocol (Reverse-Phase):
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: UV detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Analysis: Inject a known concentration of the sample. Purity is determined by the area percentage of the main peak relative to the total area of all peaks. A purity level of >98% is a reasonable goal for such intermediates.[10]
-
4. Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and effective method to confirm the presence of key functional groups, providing another layer of validation.
-
IR Spectroscopy Protocol (ATR):
-
Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Acquire the spectrum, typically from 4000 to 600 cm⁻¹.
-
-
Expected IR Data:
-
~1720-1730 cm⁻¹: Strong C=O stretch, characteristic of the ester functional group.[5]
-
~2950-3000 cm⁻¹: C-H stretches from the methyl and aromatic groups.
-
~1250-1300 cm⁻¹: C-O stretch of the ester.
-
~1600 cm⁻¹: C=C stretches within the aromatic ring.
-
Part 3: Data Integration and Final Validation
The true power of this approach lies in the synthesis of all data points. The following diagram illustrates the logical relationships in confirming the compound's profile.
Caption: Logic diagram for data convergence.
Summary of Expected Validation Data
| Analytical Technique | Parameter | Expected Result for High-Purity Sample | Primary Role in Validation |
| ¹H NMR Spectroscopy | Chemical Shifts & Integration | Correct signals and proton integration as described above. | Structural Elucidation |
| Mass Spectrometry | Molecular Ion Peak (m/z) | M⁺ peaks at 228 and 230 in a ~1:1 ratio. | Identity Confirmation |
| HPLC | Peak Area % | >98% | Purity Quantification |
| IR Spectroscopy | Key Absorption Bands (cm⁻¹) | Strong C=O stretch at ~1725 cm⁻¹. | Functional Group Confirmation |
References
-
Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates? Novasol Biotech. [Link]
-
PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. PrepChem.com. [Link]
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Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732. [Link]
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NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]
- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
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Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
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Intertek. Pharmaceutical Impurity Testing and Identification. Intertek. [Link]
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Waters Corporation. (2012). Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Waters Corporation. [Link]
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Agilent. Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]
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SGS. (2021, March 3). Increasing regulatory focus on orthogonal analytical characterization for biosimilars. SGS. [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. OperaChem. [Link]
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PubChem. Methyl 4-bromo-2-methylbenzoate. National Center for Biotechnology Information. [Link]
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Master Organic Chemistry. (2022, November 16). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
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Pharmaceutical Technology. (2011, November 2). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology. [Link]
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Studylib. Fischer Esterification: Benzoic Acid Lab Manual. Studylib. [Link]
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YouTube. (2022, January 11). Perform Fischer Esterification of benzoic acid in Lab II Chemistry Practical Series. Dr. Ameer Fawad Zahoor. [Link]
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A Cost-Benefit Analysis of Synthetic Routes to Methyl 4-bromo-2,3-dimethylbenzoate: A Guide for Researchers
For chemists engaged in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials, the strategic selection of a synthetic pathway is paramount. The target molecule of this guide, Methyl 4-bromo-2,3-dimethylbenzoate, is a key building block whose efficient synthesis is critical for downstream applications. This guide provides an in-depth, objective comparison of two primary synthetic methodologies, offering experimental data, cost-benefit analyses, and practical insights to inform your laboratory and scale-up decisions.
Introduction: The Significance of this compound
This compound serves as a versatile intermediate in organic synthesis. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse functionalities. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to other derivatives, while the sterically hindered nature of the substituted benzene ring can impart unique properties to the final products. Consequently, a robust and economical synthesis of this compound is of significant interest to the research and development community.
Method 1: Direct Electrophilic Aromatic Bromination and Subsequent Esterification
This classical two-step approach leverages the direct functionalization of a readily available starting material, 2,3-dimethylbenzoic acid.
Workflow Overview
Caption: Workflow for the synthesis via direct bromination.
Underlying Principles and Experimental Causality
The cornerstone of this method is the electrophilic aromatic substitution (EAS) reaction. The benzene ring of 2,3-dimethylbenzoic acid is activated towards electrophilic attack by the two electron-donating methyl groups. The carboxylic acid group, being a deactivating meta-director, would be expected to direct the incoming electrophile to the positions meta to it (positions 3 and 5)[1][2]. However, the strong activating and ortho-, para-directing influence of the two methyl groups at positions 2 and 3 will dominate, directing the incoming bromine to the para position relative to the 2-methyl group (position 4) and ortho to the 3-methyl group, which is sterically less hindered than the position between the two methyl groups. N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is a common and effective reagent for such brominations[3][4].
The subsequent esterification is a classic Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol[5]. The use of a large excess of methanol as both reactant and solvent drives the equilibrium towards the product, ensuring a high conversion rate.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Bromo-2,3-dimethylbenzoic Acid
-
To a solution of 2,3-dimethylbenzoic acid (15.0 g, 0.1 mol) in 150 mL of acetonitrile, add N-Bromosuccinimide (17.8 g, 0.1 mol).
-
Cool the mixture to 0 °C in an ice bath and slowly add concentrated sulfuric acid (5 mL) dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 500 mL of ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any remaining acid and succinimide.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 4-bromo-2,3-dimethylbenzoic acid.
Step 2: Synthesis of this compound
-
Suspend 4-bromo-2,3-dimethylbenzoic acid (22.9 g, 0.1 mol) in 200 mL of methanol.
-
Carefully add concentrated sulfuric acid (5 mL) as a catalyst.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and reduce the volume of methanol by rotary evaporation.
-
Pour the residue into 500 mL of cold water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate 9:1) to obtain this compound.
Method 2: Multi-step Synthesis via Sandmeyer Reaction
This alternative route involves the transformation of an amino group into a bromo group via a diazonium salt intermediate, a reaction known as the Sandmeyer reaction. This method offers high regioselectivity, as the position of the bromine is predetermined by the location of the amino group on the starting material.
Workflow Overview
Caption: Workflow for the synthesis via Sandmeyer reaction.
Underlying Principles and Experimental Causality
This synthetic strategy begins with the esterification of 3-methyl-4-nitrobenzoic acid, followed by the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation[6]. The resulting aminobenzoate is then subjected to diazotization, where the primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt[7]. The diazonium group is an excellent leaving group (N₂) and can be readily displaced by a variety of nucleophiles. In the Sandmeyer reaction, a copper(I) salt, in this case, copper(I) bromide, is used to catalyze the substitution of the diazonium group with a bromide ion[8][9]. This reaction typically proceeds with high yield and regioselectivity.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 3-methyl-4-nitrobenzoate
-
To a solution of 3-methyl-4-nitrobenzoic acid (18.1 g, 0.1 mol) in 200 mL of methanol, add concentrated sulfuric acid (5 mL) dropwise.
-
Reflux the solution for 4 hours, monitoring by TLC.
-
Work-up is similar to Step 2 of Method 1 to yield the methyl ester[10].
Step 2: Synthesis of Methyl 4-amino-3-methylbenzoate
-
Dissolve methyl 3-methyl-4-nitrobenzoate (19.5 g, 0.1 mol) in 300 mL of methanol.
-
Add 1.0 g of 10% Palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain methyl 4-amino-3-methylbenzoate, which is often used in the next step without further purification[6].
Step 3 & 4: Diazotization and Sandmeyer Reaction
-
Dissolve methyl 4-amino-3-methylbenzoate (16.5 g, 0.1 mol) in a mixture of 48% hydrobromic acid (60 mL) and water (60 mL) and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide (15.8 g, 0.11 mol) in 48% hydrobromic acid (40 mL) with gentle warming, then cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with 1 M sodium hydroxide solution and then with brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate 9:1) to yield this compound.
Comparative Analysis: Cost, Yield, and Practicality
| Parameter | Method 1: Direct Bromination & Esterification | Method 2: Sandmeyer Reaction Sequence |
| Starting Material | 2,3-Dimethylbenzoic Acid | 3-Methyl-4-nitrobenzoic Acid |
| Number of Steps | 2 | 4 |
| Overall Yield (Estimated) | 60-70% | 70-80% |
| Reagent Cost | Moderate (NBS can be costly) | Moderate to High (Pd/C and CuBr) |
| Scalability | Good | Good, but requires careful temperature control for diazotization |
| Safety Considerations | Use of corrosive sulfuric acid and NBS. | Use of flammable hydrogen gas, corrosive acids, and potentially unstable diazonium salts. |
| Environmental Impact | Halogenated waste. | Heavy metal waste (Palladium and Copper). |
| Regioselectivity | Potentially lower, risk of isomers. | High, determined by the starting material. |
Cost-Benefit Discussion
Method 1: Direct Bromination and Esterification presents a more streamlined approach with fewer synthetic steps. The primary advantage is its directness, starting from the commercially available 2,3-dimethylbenzoic acid. However, the key challenge lies in achieving high regioselectivity during the bromination step. While the directing effects of the methyl groups favor the desired 4-bromo isomer, the formation of other isomers is possible, which could complicate purification and reduce the overall yield of the desired product. The cost of N-Bromosuccinimide can also be a significant factor, especially at a larger scale.
Method 2: The Sandmeyer Reaction Sequence offers superior control over regioselectivity, as the position of the bromine atom is unambiguously defined by the starting material. This can lead to a purer product and potentially higher overall yields of the desired isomer. However, this elegance comes at the cost of a longer synthetic sequence with more intermediate steps, each contributing to a potential loss of material. The use of a palladium catalyst for the reduction and a copper catalyst for the Sandmeyer reaction introduces additional costs and considerations for metal removal from the final product, which is a critical aspect in pharmaceutical applications. The diazotization step requires careful temperature control due to the instability of diazonium salts.
Conclusion and Recommendation
The choice between these two synthetic routes for this compound will ultimately depend on the specific priorities of the researcher or organization.
-
For exploratory, small-scale synthesis where absolute regioselectivity is not the primary concern and a shorter route is preferred, Method 1 (Direct Bromination) may be a viable option. Careful optimization of the bromination conditions would be necessary to maximize the yield of the desired 4-bromo isomer.
-
For larger-scale synthesis, or when high purity and unambiguous regiochemistry are critical, Method 2 (Sandmeyer Reaction) is the more robust and reliable choice. Despite the longer sequence, the higher and more predictable yield of the correct isomer can make this route more cost-effective in the long run, especially when considering the costs associated with the separation of isomers.
It is recommended that for any scale-up considerations, a thorough process hazard analysis be conducted for both routes, with particular attention to the diazotization step in Method 2.
References
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Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link][11]
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Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
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ResearchGate. (2025). Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. Retrieved from [Link]
-
Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. Retrieved from [Link][12]
-
ResearchGate. (2025). An elegant and cost-effective method of aromatic bromination using sodium bromide and household bleach. Retrieved from [Link][13]
-
Rasayan Journal of Chemistry. (2012). AN ELEGANT AND COST -EFFECTIVE METHOD OF AROMATIC BROMINATION USING SODIUM BROMIDE AND HOUSEHOLD BLEACH. Retrieved from [Link][14]
-
Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(21), 6872–6879. [Link][3]
-
Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link][15]
-
Google Patents. (1950). Process for brominating p-toluyl benzoic acid. Retrieved from [16]
-
ChemBK. (2024). Methyl 4-aMino-3,5-diMethylbenzoate. Retrieved from [Link][17]
-
Google Patents. (2007). Process for preparing methyl 4-(aminomethyl)benzoate. Retrieved from [18]
-
PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link][19]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link][8]
-
Perry, G. J., et al. (2018). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Chemical Science, 9(29), 6293–6298. [Link][20]
-
ResearchGate. (2025). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Retrieved from [Link][21]
-
Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Retrieved from [Link][22]
-
PrepChem.com. (n.d.). Synthesis of methyl 4-bromobenzoate. Retrieved from [Link][5]
-
Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. Retrieved from [23]
-
ResearchGate. (2025). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link][24]
-
ResearchGate. (2025). An efficient regioselective NBS aromatic bromination in the presence of an ionic liquid. Retrieved from [Link][4]
-
Wang, S., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(3), 630–641. [Link][25]
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Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link][7]
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Filo. (2025). Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing.. Retrieved from [Link][1]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
-
YouTube. (2023). Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. Retrieved from [Link][2]
-
ResearchGate. (n.d.). Radical bromination of 2,5-dimethyl benzoic acid 1 affording desired.... Retrieved from [Link][26]
-
Google Patents. (n.d.). The preparation method of the aminobenzoic acid of 3 methyl 4. Retrieved from [27]
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ResearchGate. (n.d.). Bromination of compounds 3a–c and 4a–c with NBS. Retrieved from [Link][28]
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CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link][10]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. Retrieved from [Link][29]
-
Indian Academy of Sciences. (2016). Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals. Retrieved from [Link][30]
-
TopSCHOLAR. (2015). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link][31]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-bromo-2,3-dimethylbenzoate
As researchers and developers at the forefront of scientific innovation, our responsibilities extend beyond discovery to include the safe and ethical management of the chemical compounds we handle. Methyl 4-bromo-2,3-dimethylbenzoate, a substituted aromatic compound, requires meticulous handling not only during its use but, just as critically, through its entire lifecycle to the point of final disposal. This guide provides a direct, operational plan grounded in established safety protocols to ensure that this compound is managed responsibly, protecting both laboratory personnel and the environment.
The causality behind these stringent disposal protocols is rooted in the inherent hazard profile of halogenated aromatic compounds. While a specific Safety Data Sheet (SDS) for the 2,3-dimethyl isomer is not publicly indexed, data from close structural analogs like Methyl 4-bromo-3-methylbenzoate and GHS classifications for Methyl 4-bromo-2-methylbenzoate provide a reliable basis for risk assessment. These compounds are consistently identified as skin and eye irritants, with potential for respiratory irritation and harm if swallowed[1][2][3]. Therefore, we must operate under the principle that this compound shares this hazard profile.
Hazard Characterization and Immediate Safety Precautions
Before handling or preparing for disposal, a clear understanding of the risks is paramount. This dictates the necessary protective measures and validates the procedural choices outlined below.
Hazard Profile
The primary hazards associated with this compound, inferred from analogous compounds, are summarized below.
| Hazard Classification | Description | Primary Exposure Route | Source |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged contact can lead to redness and discomfort. | Dermal Contact | [1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Direct contact can result in significant injury. | Ocular Contact | [1][2][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation upon inhalation of dust or aerosols. | Inhalation | [1][2][3] |
| Acute Toxicity, Oral | May be harmful if swallowed. | Ingestion | [1][3] |
Key Takeaway: Due to this hazard profile, under no circumstances should this compound or its empty containers be disposed of in standard trash or via sink drains . Such actions violate regulatory standards and pose a direct risk to environmental and public health[4][5].
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is a non-negotiable aspect of handling this compound. Each component serves a specific protective function directly correlated with the identified hazards[6][7].
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene gloves. | Provides a chemical-resistant barrier to prevent skin irritation from incidental contact. Always inspect gloves before use[6][8]. |
| Eye Protection | Chemical splash goggles. | Essential for protecting against dust particles and potential splashes, which can cause serious eye irritation[8][9]. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. Must be kept fully buttoned[6]. |
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol is designed to create a closed-loop, verifiable system for waste management from the point of generation to its final hand-off to certified disposal personnel.
Step 1: Waste Characterization and Container Selection
The first crucial step is to correctly identify the waste stream. This compound is a non-acute hazardous chemical waste.
-
Action: Select a designated hazardous waste container that is leak-proof, constructed of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass for solids), and has a secure, screw-top lid[10]. To prevent dangerous reactions, do not mix with incompatible materials such as strong oxidizing agents, strong acids, or strong bases[1][11].
-
Causality: Using a robust, compatible container is the primary physical barrier preventing environmental release. A screw-top lid is critical to prevent the escape of vapors and to contain the material in case of a tip-over[10][12].
Step 2: Waste Accumulation and Labeling
Proper accumulation practices prevent spills and ensure regulatory compliance.
-
For Solid Waste:
-
Carefully transfer the solid this compound into the designated waste container using a funnel or powder scoop.
-
Minimize the creation of dust during transfer[2].
-
Any grossly contaminated items (e.g., weigh boats, disposable spatulas, contaminated gloves) should be added to this same container.
-
-
Labeling:
-
Affix a hazardous waste label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound." Avoid abbreviations.
-
Indicate the primary hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Record the "Accumulation Start Date," which is the date the first particle of waste enters the container.
-
-
Causality: Accurate labeling is a cornerstone of safe waste management. It communicates the container's contents and associated hazards to all personnel and is a federal regulatory requirement under the EPA[13][14]. The start date is crucial for tracking how long the waste has been accumulated[15].
Step 3: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated and controlled location pending pickup.
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of the laboratory personnel[14].
-
Best Practices:
-
Causality: The SAA concept is a regulatory framework designed by the EPA to ensure that small quantities of hazardous waste are managed safely in the immediate work area before being moved to a central storage facility[14][15]. Keeping containers closed prevents the release of fugitive emissions and reduces exposure risk.
Step 4: Arranging for Final Disposal
Once the container is full or has been in accumulation for an extended period (typically 6-12 months, per institutional policy), it must be disposed of via the proper channels[15].
-
Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Mechanism: The EHS office will work with a certified hazardous waste broker or hauler to transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF)[16]. This process is documented using a Uniform Hazardous Waste Manifest, which provides a cradle-to-grave tracking of the waste[13].
-
Causality: Federal law mandates that hazardous waste be handled and disposed of only by trained, certified professionals at permitted facilities. This ensures the material is treated in a way that neutralizes its hazards and prevents environmental damage[13][16].
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management of this compound waste in a laboratory setting.
Caption: Decision workflow for hazardous waste disposal.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
American Chemical Society. Hazardous Waste and Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
ChemTalk. Lab Safety Equipment & PPE. Retrieved from [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
ResearchGate. Incorporation of benzoic acid and sodium benzoate into silicone coatings and subsequent leaching of the compound from the incorporated coatings. Retrieved from [Link]
-
Princeton University EHS. Section 6C: Protective Equipment. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Quora. How does sodium benzoate preserve foods?. Retrieved from [Link]
-
Oreate AI Blog. (2025, December 19). Understanding Benzoates: The Unsung Heroes of Preservation. Retrieved from [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
University of California, Santa Barbara EH&S. Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
-
PubMed. Interaction of substituted benzoic acids with polysorbate 20 micelles. Retrieved from [Link]
-
PubChem, National Center for Biotechnology Information. Sodium Benzoate. Retrieved from [Link]
-
MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]
-
PubChem, National Center for Biotechnology Information. Methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]
-
PubChem, National Center for Biotechnology Information. Methyl 4-bromo-2-fluoro-3-methylbenzoate. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Methyl 4-bromo-2-methylbenzoate | C9H9BrO2 | CID 22031226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




